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2-methyl-2,6-diazaspiro[3.3]heptane;oxalic acid Documentation Hub

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  • Product: 2-methyl-2,6-diazaspiro[3.3]heptane;oxalic acid
  • CAS: 1527515-02-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, technically detailed overview of a robust synthetic route to 2-methyl-2,6-diazaspiro[3.3]heptane oxalate, a valuable bu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed overview of a robust synthetic route to 2-methyl-2,6-diazaspiro[3.3]heptane oxalate, a valuable building block in medicinal chemistry. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Introduction: The Significance of the 2,6-Diazaspiro[3.3]heptane Scaffold

The 2,6-diazaspiro[3.3]heptane moiety has emerged as a compelling structural motif in modern drug discovery. Its rigid, three-dimensional spirocyclic framework offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. Often considered a bioisostere of piperazine, it presents an opportunity to escape the "flatland" of traditional aromatic and heteroaromatic scaffolds, potentially leading to compounds with improved physicochemical properties such as aqueous solubility and metabolic stability.[1][2] The introduction of a methyl group at the 2-position provides a handle for further functionalization or can be a key pharmacophoric element in its own right. The oxalate salt form enhances the compound's crystallinity and handling properties.[3][4]

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic approach to 2-methyl-2,6-diazaspiro[3.3]heptane oxalate begins with the target salt, which can be readily formed from the free base and oxalic acid. The core challenge lies in the stereocontrolled and regioselective synthesis of the N-methylated spirocycle. A plausible strategy involves the initial construction of a differentially protected 2,6-diazaspiro[3.3]heptane, followed by selective methylation and deprotection.

A practical forward synthesis, inspired by established methodologies for similar spirocyclic systems, is outlined below.[5][6] This route leverages a reductive amination followed by an intramolecular cyclization to construct the spirocyclic core.

Experimental Protocols

Part A: Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane

This part of the synthesis focuses on the construction of the core spirocyclic system with one nitrogen protected with a tert-butyloxycarbonyl (Boc) group, allowing for selective functionalization of the other nitrogen.

Step 1: Reductive Amination of 1-Boc-azetidin-3-one with Aminoacetaldehyde Dimethyl Acetal

The synthesis commences with the reductive amination between 1-Boc-azetidin-3-one and aminoacetaldehyde dimethyl acetal. This reaction forms the basis for the second azetidine ring.

  • Reaction Scheme:

    • 1-Boc-azetidin-3-one + Aminoacetaldehyde dimethyl acetal → Intermediate imine → N-(2,2-dimethoxyethyl)-N-(1-Boc-azetidin-3-yl)amine

  • Detailed Protocol:

    • To a stirred solution of 1-Boc-azetidin-3-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) is added aminoacetaldehyde dimethyl acetal (1.1 eq).

    • The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise over 30 minutes.[5][7] The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

    • The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel.

Step 2: Intramolecular Cyclization to form N-Boc-2,6-diazaspiro[3.3]heptane

The second azetidine ring is formed via an acid-catalyzed intramolecular cyclization.

  • Reaction Scheme:

    • N-(2,2-dimethoxyethyl)-N-(1-Boc-azetidin-3-yl)amine → N-Boc-2,6-diazaspiro[3.3]heptane

  • Detailed Protocol:

    • The purified product from Step 1 is dissolved in a mixture of tetrahydrofuran (THF) and 1 M aqueous hydrochloric acid (HCl) (3:1 v/v).

    • The reaction mixture is heated to 60 °C and stirred for 4-6 hours, or until LC-MS analysis indicates complete consumption of the starting material.

    • The reaction is cooled to room temperature and the THF is removed under reduced pressure.

    • The remaining aqueous solution is basified to pH > 10 with 2 M sodium hydroxide (NaOH) and extracted with DCM.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford N-Boc-2,6-diazaspiro[3.3]heptane, which is often used in the next step without further purification.

Part B: Synthesis of 2-Methyl-2,6-diazaspiro[3.3]heptane

Step 3: Reductive Amination for N-Methylation

The unprotected secondary amine is selectively methylated using formaldehyde via another reductive amination.

  • Reaction Scheme:

    • N-Boc-2,6-diazaspiro[3.3]heptane + Formaldehyde → N-Boc-N'-methyl-2,6-diazaspiro[3.3]heptane

  • Detailed Protocol:

    • N-Boc-2,6-diazaspiro[3.3]heptane (1.0 eq) is dissolved in methanol (0.5 M).

    • Aqueous formaldehyde (37 wt. %, 1.2 eq) is added, followed by the portion-wise addition of sodium cyanoborohydride (NaBH₃CN, 1.5 eq).[7][8]

    • The reaction is stirred at room temperature for 2-4 hours and monitored by TLC or LC-MS.

    • Upon completion, the solvent is removed under reduced pressure. The residue is taken up in DCM and washed with saturated aqueous sodium bicarbonate and brine.

    • The organic layer is dried, filtered, and concentrated. The crude product can be purified by column chromatography if necessary.

Step 4: Deprotection of the Boc Group

The Boc protecting group is removed under acidic conditions to yield the desired free base.

  • Reaction Scheme:

    • N-Boc-N'-methyl-2,6-diazaspiro[3.3]heptane → 2-Methyl-2,6-diazaspiro[3.3]heptane

  • Detailed Protocol:

    • The N-Boc protected intermediate is dissolved in DCM (0.2 M).

    • Trifluoroacetic acid (TFA, 10 eq) is added dropwise at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

    • The solvent and excess TFA are removed under reduced pressure.

    • The residue is dissolved in DCM and washed with 2 M NaOH. The aqueous layer is further extracted with DCM.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2-methyl-2,6-diazaspiro[3.3]heptane as a free base.

Part C: Formation of the Oxalate Salt

The final step involves the formation of the oxalate salt to improve the stability and handling of the compound.

Step 5: Oxalate Salt Formation

  • Reaction Scheme:

    • 2-Methyl-2,6-diazaspiro[3.3]heptane + Oxalic Acid → 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate

  • Detailed Protocol:

    • The free base of 2-methyl-2,6-diazaspiro[3.3]heptane (1.0 eq) is dissolved in isopropanol (IPA) or ethanol.[3]

    • A solution of oxalic acid (1.0 eq) in IPA or ethanol is added dropwise with stirring.

    • A precipitate typically forms upon addition. The mixture is stirred for an additional hour at room temperature and then cooled in an ice bath to maximize precipitation.

    • The solid is collected by vacuum filtration, washed with cold IPA, and dried under vacuum to yield 2-methyl-2,6-diazaspiro[3.3]heptane oxalate as a white to off-white solid.

Data Presentation and Characterization

Table 1: Summary of Reagents and Typical Yields

StepStarting MaterialKey ReagentsProductTypical Yield
11-Boc-azetidin-3-oneAminoacetaldehyde dimethyl acetal, NaBH(OAc)₃N-(2,2-dimethoxyethyl)-N-(1-Boc-azetidin-3-yl)amine75-85%
2Product from Step 1HClN-Boc-2,6-diazaspiro[3.3]heptane80-90%
3Product from Step 2Formaldehyde, NaBH₃CNN-Boc-N'-methyl-2,6-diazaspiro[3.3]heptane85-95%
4Product from Step 3TFA2-Methyl-2,6-diazaspiro[3.3]heptane>90% (crude)
5Product from Step 4Oxalic acid2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate>95%

Expected Characterization Data for 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate:

  • ¹H NMR (400 MHz, D₂O): δ (ppm) ~4.2-4.4 (m, 4H), ~3.8-4.0 (m, 4H), ~2.8 (s, 3H). The exact shifts and multiplicities may vary depending on the solvent and pH.

  • ¹³C NMR (100 MHz, D₂O): δ (ppm) ~167 (C=O, oxalate), ~60-65 (CH₂), ~45-50 (CH₂), ~40 (CH₃), spiro-carbon signal may be broad or difficult to observe.

  • Mass Spectrometry (ESI+): m/z calculated for C₆H₁₂N₂ [M+H]⁺: 113.1079; found: 113.1075.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_partA Part A: Core Synthesis cluster_partB Part B: N-Methylation & Deprotection cluster_partC Part C: Salt Formation A 1-Boc-azetidin-3-one C Reductive Amination (Step 1) A->C B Aminoacetaldehyde dimethyl acetal B->C D Intramolecular Cyclization (Step 2) C->D E N-Boc-2,6-diazaspiro[3.3]heptane D->E G N-Methylation (Step 3) E->G F Formaldehyde F->G H Deprotection (Step 4) G->H I 2-Methyl-2,6-diazaspiro[3.3]heptane H->I K Salt Formation (Step 5) I->K J Oxalic Acid J->K L Final Product: 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate K->L

Caption: Overall synthetic workflow for 2-methyl-2,6-diazaspiro[3.3]heptane oxalate.

Mechanistic Insights

The key transformations in this synthesis are the reductive aminations and the intramolecular cyclization.

Reductive Amination Mechanism:

The reductive amination proceeds in two main stages: the formation of an iminium ion and its subsequent reduction.[7][8]

Reductive_Amination Ketone/Aldehyde Ketone/Aldehyde Iminium Ion Iminium Ion Ketone/Aldehyde->Iminium Ion + Amine - H₂O Amine Product Amine Product Iminium Ion->Amine Product + [H⁻] (e.g., NaBH₃CN)

Caption: Simplified mechanism of reductive amination.

In the first step, the amine attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an imine or iminium ion. The reducing agent, such as NaBH₃CN or NaBH(OAc)₃, then delivers a hydride to the electrophilic carbon of the C=N bond to yield the amine product. These mild reducing agents are selective for the iminium ion over the starting carbonyl compound, allowing for a one-pot reaction.[7]

Conclusion

The synthesis of 2-methyl-2,6-diazaspiro[3.3]heptane oxalate presented herein is a robust and scalable route that provides access to a valuable building block for drug discovery. By understanding the rationale behind each step, from the choice of protecting groups to the specific reagents for reductive amination and cyclization, researchers can confidently implement and adapt this methodology for their specific needs. The final oxalate salt is a stable, crystalline solid, ideal for storage and subsequent use in medicinal chemistry programs.

References

  • Forming oxalate salts of amines. (2009, July 25). Sciencemadness Discussion Board. [Link]

  • Reddy, T. R., et al. (2019). Asymmetric Synthesis of 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines. Organic Letters, 21(10), 3481–3484. [Link]

  • Diop, M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry, 6(3), 23. [Link]

  • Hamza, D., & Jones, M. J. (2007). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2587–2589. [Link]

  • oxalic acid reaction with secondary amines. (2009, February 27). Sciencemadness Discussion Board. [Link]

  • Saarinen, G. (n.d.). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. Semantic Scholar. [Link]

  • Smith, C. A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(1), 48-51. [Link]

  • Synthesis of Amides and Salts of Oxalic Acid and Their Use as Plant Growth Regulators. (n.d.). MDPI. [Link]

  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[6][6] heptane-2-carboxylic acid tert-butyl ester. (n.d.). Google Patents.

  • Smith, C. A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link]

  • Stepan, A. F., et al. (2015). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. Chemical Communications, 51(86), 15638-15647. [Link]

  • Smith, C. A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. ResearchGate. [Link]

  • Reductive Amination. (2024, March 28). Chemistry Steps. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (n.d.). ResearchGate. [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • 2-Methyl-2,6-diazaspiro[3.3]heptane. (n.d.). PubChem. [Link]

  • Stepan, A. F., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6596–6599. [Link]

  • Oxalic acid, dimethyl ester. (n.d.). Organic Syntheses Procedure. [Link]

  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. (n.d.). Thieme Chemistry. [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. (n.d.). Uniba.it. [Link]

  • 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). French-Ukrainian Journal of Chemistry. [Link]

  • NMR Spectroscopy for Characterization of Metabolite. (2026, February 15). ResearchGate. [Link]

  • 2-Azaspiro[3.3]heptane hemioxalate. (n.d.). PubChem. [Link]

Sources

Exploratory

Escaping Flatland: A Technical Guide to 2-Methyl-2,6-diazaspiro[3.3]heptane in Drug Discovery

Executive Summary In modern medicinal chemistry, the paradigm of "escaping flatland"—transitioning from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich architectures—has become a cornerstone of succe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the paradigm of "escaping flatland"—transitioning from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich architectures—has become a cornerstone of successful drug design. 2-Methyl-2,6-diazaspiro[3.3]heptane (CAS: 1203567-11-6)[1] has emerged as a highly valuable building block in this space. As a rigid, spirocyclic diamine, it serves as a bioisostere for traditional saturated heterocycles like piperazine and morpholine.

This whitepaper provides an in-depth technical analysis of 2-methyl-2,6-diazaspiro[3.3]heptane, detailing its physicochemical properties, the causality behind its structural advantages, self-validating synthetic protocols for its incorporation, and its expanding role in targeted therapeutics.

Structural & Physicochemical Profiling

The core of 2-methyl-2,6-diazaspiro[3.3]heptane consists of two azetidine rings fused at a single central spiro carbon. This creates a highly rigid, orthogonal geometry where the two rings project their substituents at a 90-degree angle.

To facilitate robust experimental design, the fundamental quantitative properties of this scaffold are summarized below.

Table 1: Physicochemical Properties of 2-Methyl-2,6-diazaspiro[3.3]heptane

PropertyValueSource
IUPAC Name 2-methyl-2,6-diazaspiro[3.3]heptane[2]
CAS Number (Free Base) 1203567-11-6[1]
CAS Number (Dihydrochloride) 1630082-57-3[3]
Molecular Formula C₆H₁₂N₂[2]
Molecular Weight 112.17 g/mol [2]
XLogP3 -0.5[2]
Topological Polar Surface Area 15.3 Ų[2]

The "Why": Causality in Molecular Design

As application scientists, we do not select building blocks arbitrarily. The substitution of a piperazine ring with 2-methyl-2,6-diazaspiro[3.3]heptane is driven by three distinct mechanistic advantages:

  • Increased Fraction of sp³ Carbons (Fsp³): High Fsp³ correlates directly with improved aqueous solubility and reduced off-target promiscuity (e.g., hERG inhibition). The spiro[3.3]heptane core maximizes Fsp³ while maintaining a low molecular weight[2].

  • pKa Modulation: The spiro-fusion increases the s-character of the C–N bonds within the strained 4-membered azetidine rings. This subtly decreases the basicity (pKa) of the nitrogens compared to unstrained acyclic or macrocyclic amines, which can enhance membrane permeability and oral bioavailability.

  • Unique Exit Vectors: While piperazine projects its substituents in a relatively linear, flat vector, the spiro[3.3]heptane core projects them linearly but with a cylindrical steric bulk. This orthogonal bulk prevents the molecule from intercalating into off-target flat binding pockets (like DNA or certain cytochrome P450 enzymes), thereby improving target specificity.

Synthetic Methodologies & Self-Validating Protocols

Because the free base of 2-methyl-2,6-diazaspiro[3.3]heptane is prone to atmospheric degradation (CO₂ absorption) and volatility, it is almost exclusively handled as a dihydrochloride salt[3].

Below is a self-validating protocol for incorporating this building block into an aryl halide scaffold via Nucleophilic Aromatic Substitution (S_NAr).

Protocol: S_NAr Incorporation of 2-Methyl-2,6-diazaspiro[3.3]heptane

Step 1: Reagent Preparation & Free-Basing

  • Action: Suspend 1.2 equivalents of 2-methyl-2,6-diazaspiro[3.3]heptane dihydrochloride in anhydrous DMSO. Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It selectively deprotonates the robust dihydrochloride salt without competing with the spiro-amine for the electrophilic aryl halide. DMSO, a polar aprotic solvent, highly solvates the resulting DIPEA-H⁺ cation, leaving the spiro-amine "naked" and highly nucleophilic.

Step 2: Electrophile Addition & Thermal Activation

  • Action: Add 1.0 equivalent of the target aryl halide (e.g., a fluorinated heteroaryl). Heat the mixture to 80–100 °C under nitrogen for 4–12 hours.

  • Causality: The spiro[3.3]heptane system is sterically bulkier than planar amines. Elevated thermal energy is required to overcome this steric hindrance and reach the activation energy necessary to form the Meisenheimer complex intermediate.

Step 3: Self-Validating In-Process Control (IPC)

  • Action: At 4 hours, withdraw a 5 µL aliquot, quench into 100 µL of 1:1 MeCN:H₂O, and analyze via rapid LC-MS.

  • Validation: This protocol is a self-validating system. The reaction is deemed successful only when the UV trace shows the complete disappearance of the starting aryl halide, and the MS spectra exhibit a dominant[M+H]⁺ peak corresponding to the spiro-adduct. If starting material persists, the system dictates the addition of 0.5 eq of DIPEA and continued heating.

Step 4: Workup

  • Action: Quench the completed reaction with ice water to precipitate the product, followed by filtration or EtOAc extraction.

G A Core Scaffold (Aryl Halide) B 2-Methyl-2,6-diazaspiro [3.3]heptane Salt C Base (DIPEA) Solvent (DMSO) D SNAr Reaction (80-120°C) C->D E Spiro-Substituted Target D->E High Yield F LC-MS & NMR Validation E->F Purity >95% AB AB AB->D

Workflow for SNAr incorporation of 2-methyl-2,6-diazaspiro[3.3]heptane into aryl scaffolds.

Pharmacological Applications

The unique physicochemical profile of 2-methyl-2,6-diazaspiro[3.3]heptane has led to its rapid adoption in targeted drug discovery, specifically in kinase and apoptosis-pathway inhibitors.

Salt Inducible Kinase (SIK) Inhibitors

Recent patent literature () highlights the use of 2-methyl-2,6-diazaspiro[3.3]heptane in the synthesis of small molecule inhibitors targeting Salt Inducible Kinases (SIK1 and SIK2)[4]. By incorporating the spirocycle, researchers achieved optimal target residence time and metabolic stability. Inhibition of SIK prevents the phosphorylation of CRTC, allowing it to translocate to the nucleus and drive anti-inflammatory gene transcription.

Thienopyrimidine Derivatives for Apoptosis

In the oncology space, the spirocycle has been utilized to synthesize novel thienopyrimidine derivatives ()[5]. These compounds are designed to trigger programmed cell death (apoptosis) in cancer cells by modulating complex intracellular signaling pathways. The cylindrical bulk of the spiro[3.3]heptane moiety prevents the drug from being rapidly effluxed by multidrug resistance (MDR) pumps.

Pathway Inhibitor Spiro-containing SIK Inhibitor SIK Salt Inducible Kinases (SIK1/2/3) Inhibitor->SIK Inhibits CRTC CRTC (Unphosphorylated) SIK->CRTC Prevents Phosphorylation Nucleus Nuclear Translocation CRTC->Nucleus Translocates Transcription Gene Transcription (Anti-inflammatory) Nucleus->Transcription Activates

Pharmacological signaling pathway showing SIK inhibition by spiro-containing compounds.

References

  • Title: 2-Methyl-2,6-diazaspiro[3.3]heptane - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: WO2022165529A1 - Small molecule inhibitors of salt inducible kinases Source: Google Patents URL
  • Title: EP2886545B1 - New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them Source: Google Patents URL

Sources

Foundational

The Strategic Application of 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate (CAS 1810070-20-2) in Modern Drug Discovery

Executive Summary: Escaping Flatland In contemporary medicinal chemistry, the over-reliance on flat, sp2 -hybridized aromatic rings has frequently led to clinical attrition due to poor aqueous solubility, off-target prom...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

In contemporary medicinal chemistry, the over-reliance on flat, sp2 -hybridized aromatic rings has frequently led to clinical attrition due to poor aqueous solubility, off-target promiscuity, and suboptimal pharmacokinetic profiles. The paradigm shift toward increasing the three-dimensional character of drug candidates—quantified by the fraction of sp3 carbons ( Fsp3​ )—has elevated the importance of strained spirocyclic scaffolds[1].

CAS 1810070-20-2 (2-Methyl-2,6-diazaspiro[3.3]heptane oxalate) has emerged as a premium building block in this space. Functioning as a highly rigid, three-dimensional bioisostere for traditional saturated heterocycles like piperazine and morpholine, this molecule enables drug development professionals to engineer superior physicochemical properties into lead compounds without sacrificing target affinity[2].

Physicochemical Profiling and Identity

Before integrating this building block into synthetic pipelines, it is critical to understand its fundamental properties. Supplied industrially as an oxalate salt to ensure bench stability and prevent the degradation common to free spirocyclic amines, its baseline profile is summarized below[3][4].

ParameterSpecification
CAS Number 1810070-20-2
IUPAC Name 2-methyl-2,6-diazaspiro[3.3]heptane; oxalic acid
Molecular Formula C6​H12​N2​⋅C2​H2​O4​ ( C8​H14​N2​O4​ )
Molecular Weight 202.21 g/mol
Structural Class Azaspirocycle / Strained Spiro Heterocycle (SSH)
Primary Utility Piperazine/Morpholine Bioisosteric Replacement

The Mechanistic Rationale: Spirocyclic Bioisosterism

As a Senior Application Scientist, I frequently observe discovery teams substituting piperazines with 2,6-diazaspiro[3.3]heptanes to rescue failing lead compounds. The causality behind this experimental choice is rooted in profound geometric and electronic shifts[1][2]:

  • Altered Vectorization & Geometry: Unlike the chair conformation of piperazine, the spiro[3.3]heptane core induces a ~90° twist between the two azetidine rings. Furthermore, the distance between the two nitrogen atoms increases by approximately 1.3 Å[2]. This orthogonal exit vector can break planar stacking interactions that cause poor solubility, though it requires careful structure-activity relationship (SAR) re-evaluation to ensure the new geometry fits the target binding pocket.

  • Lipophilicity (logD) Reduction: The incorporation of the spirocyclic core inherently lowers the lipophilicity of the molecule compared to its piperazine counterpart, which is a highly validated strategy for improving metabolic stability and reducing non-specific protein binding[2].

  • hERG Liability Mitigation: Basic amines in piperazines often trigger hERG potassium channel blockade, leading to cardiotoxicity. The altered pKa and steric bulk of the diazaspiro[3.3]heptane core frequently disrupt the pharmacophore required for hERG binding, rescuing the safety profile of the drug candidate[2].

Bioisostere Piperazine Traditional Motif: Piperazine / Morpholine Spiro Bioisostere: 2-Methyl-2,6-diazaspiro[3.3]heptane (CAS 1810070-20-2) Piperazine->Spiro Structural Evolution Prop1 Increased Fsp3 (Enhanced 3D Character) Spiro->Prop1 Topological Shift Prop2 Altered Vectorization (~90° Twist, +1.3 Å N-N distance) Spiro->Prop2 Conformational Change Prop3 Toxicity Mitigation (Reduced hERG Liability & logD) Spiro->Prop3 Physicochemical Optimization

Figure 1: Conformational and physicochemical evolution from planar piperazine to the spirocyclic bioisostere.

Experimental Workflow: Synthetic Integration Protocol

A common failure point in the laboratory when utilizing CAS 1810070-20-2 is neglecting the stoichiometry required to manage the oxalate salt. The following self-validating protocol details a Nucleophilic Aromatic Substitution ( SN​Ar ) workflow, specifically engineered to account for the diprotic nature of oxalic acid.

Protocol: SN​Ar Coupling of CAS 1810070-20-2 with Aryl Halides
  • Step 1: Reagent Assembly & Solvation. Suspend 1.0 equivalent of the target electrophile (e.g., an aryl or heteroaryl chloride) and 1.2 equivalents of CAS 1810070-20-2 in anhydrous N,N -Dimethylformamide (DMF) at a concentration of 0.2 M.

  • Step 2: Critical Neutralization. Add 3.5 equivalents of N,N -Diisopropylethylamine (DIPEA) dropwise at room temperature.

    • Causality Note: Oxalic acid ( C2​H2​O4​ ) is diprotic. Exactly 2.0 equivalents of DIPEA are immediately consumed to neutralize the salt and liberate the nucleophilic free amine. The remaining 1.5 equivalents act as the acid scavenger for the HCl byproduct generated during the SN​Ar coupling. Failure to use >3.0 equivalents will result in a protonated, non-nucleophilic spirocycle and stall the reaction.

  • Step 3: Thermal Activation. Heat the reaction mixture to 90°C for 12 hours under a nitrogen atmosphere. The high ring strain of the spirocycle does not compromise its thermal stability under these basic conditions[1].

  • Step 4: Reaction Monitoring. Monitor via LC-MS. Because the spirocycle lacks a strong chromophore, reaction progress must be tracked by the consumption of the UV-active aryl halide and the emergence of the product mass ( [M+H]+ ).

  • Step 5: Workup and Isolation. Quench the reaction with saturated aqueous NaHCO3​ and extract with Ethyl Acetate (EtOAc).

    • Causality Note: Avoid highly acidic aqueous washes (e.g., 1M HCl) during workup. The basicity of the tertiary methylamine on the diazaspiroheptane core will cause the product to partition entirely into the aqueous layer, leading to catastrophic yield loss.

Case Studies in Target Validation

The utility of 2-methyl-2,6-diazaspiro[3.3]heptane is heavily documented in recent patent literature, proving its efficacy across diverse therapeutic areas:

  • Kinase Inhibition (SIK1/SIK2): In the development of small molecule inhibitors for Salt Inducible Kinases (SIKs), the 2-methyl-2,6-diazaspiro[3.3]heptane motif was successfully integrated to enhance target engagement and optimize the pharmacokinetic profile of the inhibitors, yielding highly potent compounds with favorable mass spectra ( [M+H]+ 414.2)[5].

  • Oncology & Apoptosis: Thienopyrimidine derivatives utilizing this spirocycle have been patented for their ability to regulate apoptotic pathways. The spirocyclic core provided the necessary rigidity to navigate the complex intracellular signaling pathways required to induce programmed cell death in cancer models[6].

Conclusion

CAS 1810070-20-2 represents far more than a simple structural novelty; it is a highly calibrated tool for molecular optimization. By understanding the geometric consequences of its ~90° twist, the logD-lowering benefits of its sp3 architecture, and the stoichiometric requirements of its oxalate salt form, drug development professionals can leverage this molecule to rescue stalled pipelines and design next-generation therapeutics.

References
  • RSC Publishing. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[7]hexanes". Available at:[Link]

  • National Institutes of Health (PMC). "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist". Available at: [Link]

  • Google Patents. "WO2022165529A1 - Small molecule inhibitors of salt inducible kinases".
  • Google Patents. "EP2886545B1 - New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them".

Sources

Exploratory

Architectural and Synthetic Paradigms of 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate in Modern Drug Discovery

Executive Summary In the contemporary landscape of medicinal chemistry, the strategic imperative to "escape from flatland" has driven a paradigm shift away from planar, high-lipophilicity aromatic rings toward highly vec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of medicinal chemistry, the strategic imperative to "escape from flatland" has driven a paradigm shift away from planar, high-lipophilicity aromatic rings toward highly vectorized, sp³-rich three-dimensional scaffolds[1]. Among these, the spiro[3.3]heptane architecture has emerged as a privileged structural motif. Specifically, 2-methyl-2,6-diazaspiro[3.3]heptane serves as a highly effective bioisostere for piperazine and piperidine rings[2].

However, the handling of low-molecular-weight spirocyclic free bases presents significant laboratory challenges, as they are typically volatile, highly hygroscopic oils. The isolation of 2-methyl-2,6-diazaspiro[3.3]heptane as an oxalate salt resolves these thermodynamic and kinetic instabilities, yielding a bench-stable, highly crystalline solid that ensures stoichiometric precision during complex downstream functionalizations[3]. This technical guide elucidates the structural properties, bioisosteric utility, and self-validating synthetic protocols for utilizing this critical intermediate.

Structural Elucidation & Physicochemical Profiling

The physicochemical profile of a scaffold dictates its pharmacokinetic destiny. The 2-methyl-2,6-diazaspiro[3.3]heptane core introduces a rigid spatial arrangement of its nitrogen atoms, altering the basicity (pKa) and lowering the lipophilicity (LogP) compared to its planar piperazine counterparts[4]. The addition of oxalic acid creates a robust hydrogen-bonding network, locking the spirocycle into a stable crystalline lattice.

Quantitative Physicochemical Data

The following table summarizes the key computational and experimental properties of the oxalate salt complex[3][5].

Physicochemical PropertyValueCausality / Impact in Drug Design
IUPAC Name 2-methyl-2,6-diazaspiro[3.3]heptane; oxalic acidStandardized nomenclature for regulatory filing.
CAS Registry Numbers 1527515-86-1 (Oxalate) / 1203567-11-6 (Base)Essential for procurement and IP tracking.
Molecular Formula C₈H₁₄N₂O₄ (C₆H₁₂N₂ · C₂H₂O₄)1:1 stoichiometric ratio of base to acid.
Molecular Weight 202.21 g/mol Low MW allows for fragment-based drug design.
Topological Polar Surface Area 89.9 ŲOptimal for membrane permeability and oral bioavailability.
Hydrogen Bond Donors 3Facilitates strong target-protein interactions.
Hydrogen Bond Acceptors 6Enhances aqueous solubility.
Complexity Score 171High sp³ fraction relative to planar analogs.

The "Escape from Flatland" Paradigm: Bioisosteric Utility

The replacement of a piperazine ring with a 2,6-diazaspiro[3.3]heptane derivative is not merely a structural novelty; it is a calculated modulation of the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile[1].

  • Metabolic Stability: The spirocyclic core lacks the easily oxidized α-protons found in planar piperazines, thereby reducing susceptibility to Cytochrome P450-mediated oxidative degradation[4].

  • Vectorization: The 90-degree orthogonal arrangement of the two azetidine rings projects substituents into distinct spatial quadrants, allowing for highly specific interactions with chiral binding pockets[2].

  • Intellectual Property (IP): Utilizing spirocyclic bioisosteres allows drug developers to navigate around crowded patent landscapes associated with traditional piperazine-containing drugs[4].

BioisostereLogic A Piperazine Scaffold (Planar, High Lipophilicity) B 2,6-Diazaspiro[3.3]heptane (3D, High sp³ Fraction) A->B Bioisosteric Replacement C Enhanced Metabolic Stability B->C D Tuned pKa & Vectorization B->D E Expanded IP Space B->E

Fig 1. Bioisosteric replacement logic transitioning from planar piperazine to spirocyclic scaffolds.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that every synthetic step must be governed by causality and self-validation. The following protocols detail the handling of the spirocycle and its application in advanced cross-coupling.

Isolation and Stabilization via Oxalate Salt Formation

Objective: Convert the volatile, oily free base into a bench-stable crystalline solid[2]. Causality: The free base of 2-methyl-2,6-diazaspiro[3.3]heptane is prone to atmospheric degradation and is difficult to weigh accurately. Oxalic acid provides a rigid, planar counter-ion that facilitates robust hydrogen-bonding, driving precipitation[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of 2-methyl-2,6-diazaspiro[3.3]heptane free base in anhydrous ethanol (0.5 M concentration) under an inert nitrogen atmosphere. Rationale: Ethanol solubilizes both the free base and oxalic acid while promoting the precipitation of the resulting salt.

  • Acid Preparation: In a separate flask, prepare a 1.05 equivalent solution of anhydrous oxalic acid in ethanol.

  • Thermal Control: Add the oxalic acid solution dropwise to the amine solution at 0 °C. Rationale: The exothermic neutralization requires thermal control to prevent solvent boil-off or localized thermal degradation.

  • Maturation: Stir the suspension at room temperature for 2 hours to ensure complete crystal lattice maturation.

  • Isolation: Filter the precipitate under vacuum, wash with cold diethyl ether to remove unreacted organics, and dry under high vacuum.

  • Self-Validation Check: Confirm the 1:1 stoichiometry via ¹H-NMR integration (in D₂O), comparing the integration of the N-methyl singlet to the distinct spirocyclic backbone protons.

SyntheticWorkflow FreeBase 2-Methyl-2,6-diazaspiro[3.3]heptane (Volatile Free Base) Salt Oxalate Salt (Stable, Solid, Non-hygroscopic) FreeBase->Salt Precipitation OxalicAcid Oxalic Acid (Crystallizing Agent) OxalicAcid->Salt Reaction1 Reductive Amination (N-Alkylation) Salt->Reaction1 Base Liberation Reaction2 Pd-Catalyzed Aryl Amination Salt->Reaction2 Base Liberation

Fig 2. Workflow detailing the stabilization of the free base via oxalate salt formation.

Downstream Functionalization: Pd-Catalyzed Aryl Amination

Objective: Couple the secondary amine of the oxalate salt to an aryl bromide to generate a functionalized drug intermediate[2]. Causality: Utilizing the salt directly in cross-coupling requires an auxiliary base to liberate the free amine in situ. Sodium tert-butoxide (NaOtBu) serves a dual purpose here: neutralizing the oxalate counter-ion and acting as the necessary base for the catalytic Buchwald-Hartwig cycle[2].

Step-by-Step Methodology:

  • Reagent Charging: Charge an oven-dried Schlenk flask with 2-methyl-2,6-diazaspiro[3.3]heptane oxalate (1.2 eq), aryl bromide (1.0 eq), Pd₂(dba)₃ (0.02 eq), and BINAP ligand (0.04 eq).

  • Base Addition: Add NaOtBu (3.5 eq). Rationale: 2.0 eq neutralizes the dibasic oxalic acid, 1.0 eq deprotonates the amine during the catalytic cycle, and 0.5 eq acts as a kinetic buffer.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times, then add degassed toluene (0.2 M). Rationale: Oxygen rapidly poisons the active Pd(0) catalyst species; toluene provides the necessary boiling point (110 °C) for the activation energy of the coupling.

  • Heating: Heat the mixture to 90 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic oxalate salts, and concentrate the filtrate.

  • Self-Validation Check: Monitor the disappearance of the aryl bromide starting material via LC-MS. The presence of the product mass [M+H]⁺ confirms successful coupling. Purify the crude mixture via flash chromatography (DCM/MeOH gradient).

References

  • [5] PubChem - 2-Methyl-2,6-diazaspiro[3.3]heptane Computed Properties and Identifiers. National Institutes of Health (NIH). 5

  • [3] Guidechem - Oxalic acid 1527515-86-1 (2-Methyl-2,6-diazaspiro[3.3]heptane oxalate) Wiki & Chemical Data. 3

  • [1] Benchchem - A Comparative Guide to Spiro[3.3]heptane and Piperidine Scaffolds in Modern Drug Design. 1

  • [2] ACS Publications - 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters.2

  • [4] RSC Publishing - Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[6]hexanes and spiro[3.3]heptanes. 4

Sources

Foundational

2,6-Diazaspiro[3.3]heptane: A Three-Dimensional Strategy for Piperazine Bioisosterism

An In-Depth Technical Guide for Drug Development Professionals Abstract In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to optimizing potency, selectivity, and ph...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to optimizing potency, selectivity, and pharmacokinetic profiles. The piperazine ring, a ubiquitous six-membered heterocycle, has long been a stalwart in medicinal chemistry. However, the contemporary drive to escape "flatland" and explore more three-dimensional chemical space has catalyzed the adoption of novel bioisosteres.[1] Among the most promising of these is 2,6-diazaspiro[3.3]heptane (DSH), a strained, rigid scaffold that offers a compelling alternative to piperazine. This guide provides a comprehensive technical overview of DSH, contrasting its structural and physicochemical properties with piperazine, detailing its synthesis, and presenting case studies that illustrate its successful application in overcoming drug development challenges.

The Principle of Bioisosterism: Beyond Structural Mimicry

Bioisosterism is a foundational strategy in medicinal chemistry where a molecular fragment is replaced by another with similar steric, electronic, and solubility characteristics, with the goal of modulating the biological properties of a lead compound.[2][3] While classical bioisosteres often involve simple atomic or group substitutions, non-classical bioisosteres, like the replacement of a flexible six-membered ring with a rigid spirocyclic system, can offer profound advantages.[4][5] The transition from the well-established piperazine scaffold to the 2,6-diazaspiro[3.3]heptane core exemplifies a modern approach to bioisosterism, focusing on harnessing three-dimensionality to achieve superior drug-like properties.[6][7]

Structural and Physicochemical Dissection: Piperazine vs. 2,6-Diazaspiro[3.3]heptane

The decision to replace piperazine with DSH is grounded in the fundamental structural and physicochemical differences between the two scaffolds. The rigid, spirocyclic nature of DSH imparts a distinct three-dimensional geometry that contrasts sharply with the conformational flexibility of piperazine.[6][8]

G cluster_piperazine Piperazine Core cluster_dsh DSH Core piperazine Piperazine - Flexible (Chair/Boat Conformations) - N-N Distance: ~2.97 Å - Lower Basicity dsh 2,6-Diazaspiro[3.3]heptane - Rigid, Defined 3D Geometry - N-N Distance: ~4.2 Å - Higher Basicity & Lower Lipophilicity piperazine->dsh Bioisosteric Replacement

Caption: Structural Comparison of Piperazine and DSH Scaffolds.

This inherent rigidity has significant consequences for molecular design:

  • Vectorial Projection and Conformation: The spirocyclic junction locks the two azetidine rings in a fixed perpendicular orientation. This results in a well-defined exit vector for substituents, reducing the entropic penalty upon binding to a biological target.[8] This can lead to enhanced potency and selectivity.

  • Internitrogen Distance: The N-N distance in DSH is significantly longer (~4.2 Å) compared to piperazine (~3.0 Å).[8][9] This makes DSH a "stretched" piperazine mimic, a critical consideration when the piperazine acts as a linker between two pharmacophoric elements.

  • Physicochemical Properties: The introduction of a sp³-rich spirocyclic center generally leads to a desirable shift in physicochemical properties. The most notable trends are a decrease in lipophilicity (logD) and an increase in basicity (pKa) compared to analogous piperazine-containing molecules.[8][10]

Table 1: Comparative Physicochemical Properties

PropertyPiperazine Analogue2,6-Diazaspiro[3.3]heptane AnalogueRationale for Change & Implication
Lipophilicity (logD at pH 7.4) HigherLower (Typically Δ -0.3 to -1.2)[8]The rigid, sp³-rich core is less lipophilic than the more flexible cyclohexane-like piperazine. Lower logD can improve solubility and reduce off-target toxicity.[11]
Basicity (pKa of conjugate acid) LowerHigher (Typically Δ +1.3 to +1.9)[8]Reduced inductive electron withdrawal between the more distant nitrogen atoms increases basicity. This can facilitate stronger ionic interactions with acidic residues (e.g., Asp, Glu) in a target protein.
Aqueous Solubility LowerHigher[10][12]Generally correlates with the decrease in lipophilicity, which is a key goal in optimizing ADME properties.
Molecular Shape Flexible (low sp³ fraction)Rigid, 3D (high sp³ fraction)The defined 3D shape can improve binding affinity and selectivity by presenting substituents in a pre-organized, optimal orientation for target engagement.[6][11]

Synthesis of the 2,6-Diazaspiro[3.3]heptane Core: A Practical Guide

The accessibility of a scaffold is crucial for its widespread adoption. While early synthetic routes to DSH were often lengthy, more recent, scalable methods have made it a readily available building block for drug discovery programs.[13][14] A particularly efficient and scalable approach involves a two-step telescoped procedure starting from N-Boc azetidinone.[14]

G start N-Boc Azetidinone intermediate1 Titanacyclobutane Intermediate start->intermediate1  Tebbe's Reagent intermediate2 Dibromide Intermediate intermediate1->intermediate2  Quench with Bromine final_product Differentially Protected 2,6-Diazaspiro[3.3]heptane intermediate2->final_product  Benzylamine  (Finkelstein Conditions)

Caption: Scalable Synthetic Workflow to DSH Core.

Experimental Protocol: Scalable Synthesis of Differentially Protected DSH

This protocol is adapted from methodologies that prioritize scalability and the ability to produce differentially protected DSH, which is essential for subsequent derivatization.[14][15]

Step 1: Formation of the Dihalide Intermediate via Titanacyclobutane

  • System Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve N-Boc azetidinone (1 equivalent) in anhydrous toluene in a flame-dried, multi-neck flask equipped with a magnetic stirrer and a thermometer.

  • Reagent Addition: Cool the solution to -40 °C. Add Tebbe's reagent (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -35 °C. Causality: The Tebbe reagent is a powerful methylenating agent that converts the ketone to an exocyclic alkene, which then undergoes an in-situ cyclometallation to form a stable titanacyclobutane intermediate.

  • Reaction Monitoring: Stir the reaction mixture at -40 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Quenching: Cool the reaction to -78 °C. Slowly add a solution of bromine (1.2 equivalents) in cold toluene. Causality: The bromine quench cleaves the titanacycle to afford the corresponding 1,3-dihalide.

  • Workup: Allow the mixture to warm to room temperature. Quench with an aqueous solution of Rochelle's salt and stir vigorously for 1 hour. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dihalide intermediate.

Step 2: Spirocyclization to form the DSH Core

  • Reaction Setup: Dissolve the crude dihalide from Step 1 in a suitable solvent such as acetonitrile.

  • Nucleophilic Displacement: Add benzylamine (2.5 equivalents) and sodium iodide (0.2 equivalents, catalytic). Causality: This is a double intramolecular nucleophilic substitution. Benzylamine acts as the nitrogen source for the second azetidine ring. The catalytic iodide promotes the reaction via the Finkelstein reaction, transiently forming a more reactive iodo-intermediate.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring by LC-MS until the reaction is complete.

  • Purification: Cool the reaction to room temperature and concentrate in vacuo. Purify the residue by column chromatography on silica gel to afford the N-Boc, N'-benzyl protected 2,6-diazaspiro[3.3]heptane. This differential protection allows for selective deprotection and functionalization of either nitrogen atom.

Field Applications: Case Studies in Bioisosteric Replacement

The true value of a bioisostere is demonstrated through its application in active drug discovery programs. The replacement of piperazine with DSH has led to notable improvements in several instances.

Case Study 1: PARP Inhibitors (Olaparib Analogue) In the context of the PARP inhibitor Olaparib, replacing the piperazine ring with a DSH scaffold resulted in a slight (2-fold) reduction in potency but a significant increase in selectivity for PARP-1 over other PARP family members.[11] Crucially, this modification led to reduced off-mechanism cytotoxicity and DNA damage, highlighting the potential of DSH to fine-tune a drug's safety profile.[14][16]

Case Study 2: Son-of-Sevenless Homologue 1 (SOS1) Agonists For a series of SOS1 agonists, the DSH analogue exhibited a 3-fold improvement in binding affinity compared to its piperazine counterpart.[8] X-ray crystallography revealed that while the key hydrogen bond to an aspartate residue was conserved, the increased basicity and rigid pre-organization of the DSH scaffold led to a stronger ionic interaction and a lower entropic binding penalty.[8][9]

Case Study 3: Ketohexokinase (KHK) Inhibitors In the development of KHK inhibitors, the DSH core was found to be the optimal replacement for piperazine.[9] The unique geometry and increased N-N distance of the DSH allowed its nitrogen to form a dual hydrogen-bonding interaction with both an aspartate and an asparagine residue in the active site, an interaction not possible for the shorter piperazine linker, resulting in superior potency.[9]

Table 2: Summary of Piperazine-to-DSH Case Studies

Drug Target/ClassPiperazine CompoundDSH AnalogueKey Outcome of Bioisosteric ReplacementReference
PARP Inhibitor OlaparibDSH AnalogueMaintained potency, significantly improved selectivity, and reduced cytotoxicity.[11][14]
SOS1 Agonist Piperazine LeadDSH Analogue3-fold improvement in binding affinity due to lower entropic penalty and stronger ionic interactions.[8]
Ketohexokinase Inhibitor Piperazine LeadDSH AnalogueAchieved optimal potency through a unique dual H-bond interaction enabled by the scaffold's geometry.[9]
GPR119 Agonist Piperazine AgonistDSH Analogue>800-fold loss in potency, demonstrating that DSH is not a universal replacement and SAR is context-dependent.[8]

A Self-Validating Workflow for Bioisostere Evaluation

For researchers considering DSH as a piperazine bioisostere, a systematic evaluation workflow is essential. This process ensures that decisions are data-driven and resources are allocated efficiently.

G cluster_design Design & Synthesis cluster_eval In Vitro Evaluation start Identify Piperazine- Containing Lead Compound in_silico 1. In Silico Modeling (Docking, Property Prediction) start->in_silico synthesis 2. Synthesis of DSH Analogue in_silico->synthesis potency 3. Biological Assays (Potency, Selectivity) synthesis->potency physchem 4. Physicochemical Profiling (logD, pKa, Solubility) potency->physchem adme 5. In Vitro ADME (Metabolic Stability, Permeability) physchem->adme decision Data Analysis: Improved Profile? adme->decision advance Advance to In Vivo Studies decision->advance Yes redesign Redesign / Re-evaluate decision->redesign No

Caption: Systematic Workflow for DSH Bioisostere Evaluation.

  • In Silico Analysis: Begin by computationally modeling the DSH analogue in the target binding site. Compare its predicted pose, key interactions, and calculated physicochemical properties (logD, pKa) to the parent piperazine compound.

  • Synthesis: Synthesize the target DSH analogue, preferably using a scalable route that allows for differential protection.

  • In Vitro Biological Evaluation: Directly compare the potency and selectivity of the new compound against the piperazine parent in relevant biochemical and cellular assays.

  • Physicochemical Measurement: Experimentally determine key properties such as logD, aqueous solubility, and pKa. This is crucial to validate in silico predictions and understand the drivers of SAR.

  • In Vitro ADME Profiling: Assess metabolic stability in liver microsomes or hepatocytes and measure cell permeability (e.g., using a Caco-2 or MDCK assay).

  • Data Analysis and Decision: Consolidate all data. If the DSH analogue maintains or improves potency while offering a superior physicochemical or ADME profile, it warrants advancement to further studies. If not, the data should inform the design of the next generation of analogues.

Conclusion and Future Outlook

2,6-diazaspiro[3.3]heptane has firmly established itself as a valuable tool in the medicinal chemist's toolbox. It is not merely a piperazine mimic but a distinct scaffold that offers a rigid, three-dimensional framework to improve drug-like properties. Its ability to lower lipophilicity, enhance aqueous solubility, and provide novel interaction vectors has been successfully leveraged to improve selectivity and reduce off-target effects.[8][11][14]

However, as the GPR119 agonist case study demonstrates, it is not a "magic bullet."[8] The successful application of DSH requires a deep understanding of the target's structure-activity relationships and a thoughtful, data-driven design strategy. The continued development of novel, efficient synthetic routes, including asymmetric syntheses to access enantiomerically pure substituted DSH derivatives, will further expand its utility.[17][18] As drug discovery continues its trajectory toward more complex and three-dimensional molecules, the strategic use of scaffolds like 2,6-diazaspiro[3.3]heptane will be indispensable in the creation of the next generation of therapeutics.

References

  • Burkhard, J. A., et al. (2008). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2008(17), 2635-2638.

  • Reddy, V. R., et al. (2019). Asymmetric Synthesis of 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis–Ellman Imines. Organic Letters, 21(10), 3481-3484.

  • Reddy, V. R., et al. (2019). Asymmetric Synthesis of 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis–Ellman Imines. PubMed, PMID: 30908052.

  • Burkhard, J. A., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(17), 3781-3783.

  • Foley, D. J., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications.

  • Hillier, M. C., et al. (2006). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. Organic Letters, 8(23), 5255-5258.

  • BenchChem. (2025). The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Comparative Analysis. BenchChem Technical Guide.

  • de la Fuente Revenga, M., et al. (2019). Lowering Lipophilicity by Adding Carbon: Azaspiro[3.3]heptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(10), 1406-1412.

  • Wuitschik, G., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944-1947.

  • Intagliata, S., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259.

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.

  • Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute Educational Materials.

  • Foley, D. J., et al. (2025). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. ResearchGate.

  • Foley, D. J., et al. (2025). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro Archives.

  • Intagliata, S., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI.

  • Foley, D. J., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Publishing.

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Semantic Scholar.

  • Carreira, E. M., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(5), 998-1001.

  • Meanwell, N. A. (2017). The Design and Application of Bioisosteres in Drug Design. ResearchGate.

  • Krasavin, M., et al. (2022). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate.

  • Stepan, A. F., et al. (2011). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane and Related Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters, 21(19), 5823-5827.

  • Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. SlideShare.

  • Wu, Y. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec Content.

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5832-5880.

  • BenchChem. (2025). A Comparative Guide to Spiro[3.3]heptane and Piperidine Scaffolds in Modern Drug Design. BenchChem Technical Guide.

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  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Medicinal Chemistry Letters, 9(10), 1016-1021.

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Exploratory

Escaping Flatland: Physicochemical Profiling of Diazaspiro[3.3]heptane Analogs as Next-Generation Piperazine Bioisosteres

Executive Summary The historical overreliance on conformationally flexible, flat rings in drug discovery has frequently culminated in late-stage attrition due to off-target toxicities, poor solubility, and suboptimal met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The historical overreliance on conformationally flexible, flat rings in drug discovery has frequently culminated in late-stage attrition due to off-target toxicities, poor solubility, and suboptimal metabolic profiles. As the industry shifts toward three-dimensional (3D) architectures, spirocyclic diamines have emerged as premier scaffolds. Among these, 2,6-diazaspiro[3.3]heptane stands out as a highly rigid, vector-specific bioisostere for piperazine.

This technical whitepaper dissects the physicochemical causality behind spirocyclic replacement. By analyzing the structural geometry, basicity (pKa), and lipophilicity (logD) of diazaspiro[3.3]heptane analogs, we provide a framework for rational drug design. Furthermore, we outline self-validating experimental protocols to ensure rigorous physicochemical profiling in your laboratory.

Structural Geometry and the Fsp³ Paradigm

Piperazine is a ubiquitous linker in medicinal chemistry, but its dynamic chair conformation often allows it to adopt binding poses that interact with off-target proteins, such as the hERG potassium channel. Replacing piperazine with 2,6-diazaspiro[3.3]heptane fundamentally alters the spatial presentation of the molecule[1].

The Causality of Geometric Shift
  • N-N Distance Extension: The distance between the two nitrogen atoms in piperazine is approximately 2.9 Å. In 2,6-diazaspiro[3.3]heptane, the spirocyclic core "stretches" this distance to ~4.2 Å[1]. This ~50% increase in length radically alters the exit vectors of attached pharmacophores, preventing the molecule from fitting into canonical off-target binding pockets.

  • The 90° Perpendicular Twist: The spiro carbon forces the two azetidine rings into a rigid, perpendicular orientation. This high fraction of sp³ carbons (Fsp³) prevents the molecule from adopting the flattened conformations required to intercalate into DNA or bind promiscuously to planar receptor sites[2].

This geometric rigidity was famously exploited in the optimization of the PARP inhibitor Olaparib. Replacing the piperazine core with a diazaspiro system retained on-target potency while drastically reducing off-mechanism DNA damage and cytotoxicity[3].

StructuralLogic Pip Piperazine Core (Conformationally Flexible) Spiro 2,6-Diazaspiro[3.3]heptane (Rigid 3D Vectorization) Pip->Spiro Bioisosteric Replacement Geom Altered Exit Vectors (N-N dist: 4.2 Å, 90° twist) Spiro->Geom pKa Increased Basicity (pKa ~10.6) Spiro->pKa Safety Reduced hERG Liability & Improved Selectivity Geom->Safety Steric hindrance in off-target pockets logD Lowered Lipophilicity (ΔlogD ~ -1.0) pKa->logD Higher protonation at pH 7.4 logD->Safety Reduced lipophilic partitioning

Caption: Logical flow of physicochemical changes induced by spirocyclic bioisosteric replacement.

Physicochemical Paradigm Shifts

Basicity (pKa) and Protonation Dynamics

The basicity of an amine dictates its ionization state at physiological pH (7.4), which in turn drives solubility, permeability, and target engagement. Piperazine exhibits a secondary amine pKa of ~9.8. In contrast, the predicted and measured pKa values for the secondary amines in 2,6-diazaspiro[3.3]heptane are significantly higher, typically ranging from 10.5 to 10.7[4].

Mechanistic Causality: The increased basicity is driven by the relief of steric strain upon protonation and altered solvation dynamics around the highly exposed, rigid azetidine nitrogens. This ensures that the spirocyclic diamine is almost entirely protonated in systemic circulation.

The Counter-Intuitive logD Twist

A fundamental rule of thumb in medicinal chemistry is that adding a carbon atom (e.g., a -CH₂- group) increases lipophilicity (logP/logD) by approximately +0.5 units. However, incorporating the spiro carbon to convert piperazine into 2,6-diazaspiro[3.3]heptane yields a counter-intuitive result: it lowers the logD by up to -1.0 units [2].

Mechanistic Causality: The addition of the carbon atom is overridden by the dramatic increase in basicity (pKa). Because the diazaspiro[3.3]heptane is more readily protonated at pH 7.4, the dominant species in solution is the highly polar, ionized conjugate acid. This massive increase in the polar surface area of the hydration shell plummets the distribution coefficient (logD), enhancing aqueous solubility and reducing non-specific lipophilic binding[5].

Quantitative Data Summary

The following table synthesizes the comparative physicochemical properties, providing a clear rationale for scaffold selection during lead optimization.

Physicochemical PropertyPiperazine Core2,6-Diazaspiro[3.3]heptaneCausality & Pharmacological Impact
Molecular Weight 86.14 g/mol 98.15 g/mol Addition of the spiro carbon (+12 Da).
N-N Distance ~2.9 Å~4.2 Å"Stretched" vectorization alters receptor binding[1].
Core Geometry Chair (Dynamic)90° Perpendicular TwistEscapes flatland; reduces promiscuous planar binding.
Basicity (pKa) ~9.8~10.6 - 10.7Spiro strain alters nitrogen lone-pair availability[4].
Lipophilicity (ΔlogD) Baseline-0.5 to -1.0 shiftHigher protonation state at pH 7.4 lowers logD[2].
hERG Liability High (often planar binding)Significantly ReducedRigid 3D shape prevents optimal hERG channel occlusion[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, physicochemical properties must be measured using closed-loop, self-validating systems. As an Application Scientist, I mandate the inclusion of strict mass-balance and system suitability checks in all workflows.

Protocol A: High-Throughput logD₇.₄ Determination via LC-MS/MS

Objective: Accurately quantify the distribution coefficient of diazaspiro analogs between octanol and aqueous buffer, ensuring no compound is lost to precipitation.

  • System Suitability (QC): Prepare reference standards with known logD values (e.g., Propranolol logD ~1.2; Atenolol logD ~0.1). LC-MS/MS response must fall within 5% of historical calibration curves.

  • Partitioning:

    • Add 10 µL of 10 mM test compound (in DMSO) to a vial containing 495 µL of 1-octanol and 495 µL of PBS (pH 7.4).

    • Shake vigorously at 25°C for 60 minutes to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 3000 x g for 15 minutes to sharply resolve the aqueous and organic layers.

  • Quantification: Aliquot 50 µL from each phase, dilute with acetonitrile containing an internal standard, and analyze via LC-MS/MS.

  • Self-Validation Criteria (Critical Step): Calculate the Mass Balance .

    • Formula: (Amount in Octanol + Amount in Buffer) / Total Amount Added.

    • Validation: The mass balance must be between 90% and 110% . If recovery is <90%, the compound has precipitated at the interface or adsorbed to the glass, rendering the logD value invalid. The batch must be rejected.

ProtocolWorkflow QC System Suitability (Reference Stds) Prep Octanol/PBS Partitioning QC->Prep Phase Centrifugation & Phase Separation Prep->Phase LCMS LC-MS/MS Quantification Phase->LCMS Val Mass Balance Validation LCMS->Val Fail Reject Batch Val->Fail Recovery <90% Pass Accept Data Val->Pass Recovery >90%

Caption: Self-validating experimental workflow for high-throughput logD7.4 determination.

Protocol B: Microsomal Stability Assay (CYP450 Clearance)

Objective: Assess the metabolic stability of the diazaspiro core against hepatic oxidation.

  • Incubation Setup: Mix human liver microsomes (0.5 mg/mL final protein) with the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Validation: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel.

  • Reaction Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL of the mixture and quench immediately in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

  • Self-Validation Criteria:

    • The half-life (t₁/₂) of Verapamil must fall within 2 standard deviations of the laboratory's historical mean.

    • A minus-NADPH control must show <5% degradation over 60 minutes to rule out chemical instability or non-CYP mediated hydrolysis.

Conclusion

The transition from piperazine to 2,6-diazaspiro[3.3]heptane is not merely a structural novelty; it is a calculated physicochemical maneuver. By extending the N-N distance, enforcing a 90° twist, and elevating the basicity, medicinal chemists can intentionally lower logD and engineer out off-target liabilities like hERG inhibition. When coupled with rigorous, self-validating analytical protocols, spirocyclic diamines offer a robust pathway to safer, more efficacious therapeutics.

References

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist N
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity N
  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds Blumberg Institute
  • 2,6-Diazaspiro[3.3]heptane - Chemical and Physical Properties Protheragen
  • Discovery of 3-trifluoromethyl-substituted pyrazoles as selective phosphodiesterase 10A inhibitors... RHHZ

Sources

Foundational

Solubility Profiling and Solvent Optimization for 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate in Organic Synthesis

Introduction: The Role of Spirocyclic Diamines In modern medicinal chemistry, the mitigation of "molecular obesity" (excessive lipophilicity and high molecular weight) is a primary objective. 2-Methyl-2,6-diazaspiro[3.3]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Spirocyclic Diamines

In modern medicinal chemistry, the mitigation of "molecular obesity" (excessive lipophilicity and high molecular weight) is a primary objective. 2-Methyl-2,6-diazaspiro[3.3]heptane has emerged as a highly valuable bioisostere for piperazine and morpholine rings[1]. By introducing a rigid, spirocyclic architecture, this scaffold effectively lowers the lipophilicity (logD) of drug candidates, reduces off-target promiscuity, and decreases the entropic penalty upon target binding[1][2].

However, the free base of 2-methyl-2,6-diazaspiro[3.3]heptane is highly volatile, hygroscopic, and susceptible to atmospheric degradation (e.g., rapid CO2​ absorption to form carbamates). To ensure long-term stability and precise stoichiometric handling, it is predominantly synthesized and commercialized as an oxalate salt (CAS: 1810070-20-2)[3]. While the oxalate counterion solves the stability problem, it introduces a significant new challenge: severe insolubility in standard organic solvents .

This technical guide dissects the thermodynamic causality behind this insolubility and provides field-proven methodologies for handling this building block in organic synthesis.

Thermodynamic Causality of Oxalate Salt Insolubility

To understand why 2-methyl-2,6-diazaspiro[3.3]heptane oxalate resists dissolution in organic media, we must analyze the solid-state properties of pharmaceutical salts[4].

Oxalic acid is a dicarboxylic acid that forms highly stable, rigid crystalline networks with diamines. When 2-methyl-2,6-diazaspiro[3.3]heptane is protonated by oxalic acid, it forms a strong ion pair. Furthermore, the unprotonated oxygen atoms on the oxalate dianion act as potent hydrogen-bond acceptors, establishing an extended 3D hydrogen-bonded lattice[5].

For dissolution to occur, the solvation energy ( ΔHsolvation​ ) provided by the solvent must overcome the crystal lattice energy ( ΔHlattice​ ).

  • Non-Polar Solvents (e.g., Hexane, Toluene): Lack the dielectric constant ( ε ) to separate the ion pairs.

  • Polar Aprotic Solvents (e.g., DCM, THF, Ethyl Acetate): Lack the hydrogen-bond donating capacity required to stabilize the oxalate anion.

  • Polar Protic Solvents (e.g., Methanol, Water): Provide both high dielectric constants and hydrogen-bonding networks, making them the only effective solvents for the intact salt.

Thermodynamics Solid Oxalate Salt (Crystal Lattice) Lattice Lattice Disruption (ΔH > 0) Solid->Lattice High Lattice Energy Barrier Solvated Solvated Ions (Polar Media) Lattice->Solvated Solvation Energy (ΔH < 0) FreeBase Free Base (Organic Media) Solvated->FreeBase Auxiliary Base (e.g., DIPEA)

Fig 1: Thermodynamic pathway of oxalate salt dissolution and free-base liberation.

Empirical Solubility Profile

The following table summarizes the quantitative and semi-quantitative solubility profile of 2-methyl-2,6-diazaspiro[3.3]heptane oxalate across various solvent classes at 25°C.

Solvent ClassRepresentative SolventDielectric Constant ( ε )Estimated SolubilityMechanistic Rationale
Aqueous Water80.1> 100 mg/mL Complete ionization; optimal H-bond donor/acceptor stabilization.
Polar Protic Methanol (MeOH)32.710 - 20 mg/mL Moderate dielectric constant; capable of H-bonding with the oxalate anion.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7< 5 mg/mL *High polarity but lacks H-bond donors. Requires heating/sonication to dissolve.
Polar Aprotic Dichloromethane (DCM)8.9Insoluble Insufficient polarity to overcome the strong ionic lattice energy.
Non-Polar Toluene2.4Insoluble No electrostatic or H-bonding interactions available for solvation.

Experimental Workflows: Self-Validating Protocols

To utilize 2-methyl-2,6-diazaspiro[3.3]heptane oxalate in standard organic reactions (e.g., Buchwald-Hartwig aminations, amide couplings), the compound must be liberated from its oxalate salt in situ.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Purpose: To accurately quantify the solubility of the salt in a specific solvent mixture prior to reaction scale-up.

  • Preparation: Add 50 mg of 2-methyl-2,6-diazaspiro[3.3]heptane oxalate to a 2 mL HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., 10% MeOH in DCM).

  • Equilibration: Agitate the suspension on a thermoshaker at 25°C at 800 rpm for 24 hours.

  • Validation Step (Equilibrium Check): Centrifuge the vial at 10,000 rpm for 5 minutes. Extract a 100 µL aliquot of the supernatant. Return the vial to the shaker for another 24 hours, then extract a second aliquot.

  • Quantification: Dilute both aliquots in mobile phase and analyze via quantitative NMR (qNMR) or HPLC-UV (using a derivatization agent if necessary, as the compound lacks a strong chromophore). If the concentration of the 24h and 48h aliquots match within 5%, thermodynamic equilibrium is validated.

Protocol B: In Situ Free-Basing for Organic Reactions

Purpose: To bypass the insolubility of the oxalate salt by generating the highly soluble free base directly in the reaction medium.

  • Suspension: Suspend 1.0 equivalent of 2-methyl-2,6-diazaspiro[3.3]heptane oxalate in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (0.1 M concentration). The mixture will be a cloudy, heterogeneous suspension.

  • Base Addition: Add 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Causality: The auxiliary base must have a higher pKa than the spirocyclic diamine to successfully deprotonate it and neutralize the oxalic acid.

  • Agitation: Sonicate the mixture for 15 minutes, followed by vigorous stirring at room temperature for 30 minutes.

  • Validation Step (Visual & pH): The successful liberation of the free base is self-validating through a phase transition: the cloudy suspension will become a completely clear, homogeneous solution . Spotting the solution on wet pH paper should indicate a highly basic environment (pH > 9).

  • Reaction Integration: The solution now contains the reactive free base and soluble DIPEA-oxalate salts. Proceed immediately with the addition of your electrophile (e.g., acid chloride, sulfonyl chloride, or aryl halide).

Workflow Step1 Suspend Oxalate Salt in DCM or DMF Step2 Add DIPEA/TEA (2.5 - 3.0 eq) Step1->Step2 Heterogeneous Suspension Step3 Sonication & Stirring (15-30 min) Step2->Step3 Neutralization Step4 Homogeneous Solution (Reactive Free Base) Step3->Step4 Complete Dissolution

Fig 2: Step-by-step workflow for in situ free-basing of spirocyclic oxalate salts.

Conclusion

The oxalate salt of 2-methyl-2,6-diazaspiro[3.3]heptane is an unavoidable necessity for the stable storage of this highly reactive piperazine bioisostere. By understanding the thermodynamic barriers of its crystal lattice, chemists can bypass its poor organic solubility through strategic in situ free-basing protocols, ensuring seamless integration into complex synthetic workflows.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 57856653, 2-Methyl-2,6-diazaspiro[3.3]heptane" PubChem. URL:[Link]

  • Burkhard, J. A., et al. "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist." PubMed Central (PMC). URL:[Link]

  • Reymond, J.-L., et al. "Spirocyclic Diamine Scaffolds for Medicinal Chemistry." ResearchGate. URL:[Link]

  • Stephen, A., et al. "Solubility of the Sodium and Ammonium Salts of Oxalic Acid in Water with Ammonium Sulfate." ACS Publications. URL:[Link]

  • Gupta, A., et al. "Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts." PubMed Central (PMC). URL:[Link]

Sources

Foundational

Introduction to Strained Spirocyclic Diamines in Medicinal Chemistry

Part 1: The Evolution from "Flatland" to 3D Scaffolds For decades, the piperazine ring has been one of the most heavily relied-upon heterocycles in drug design, serving as a versatile scaffold, a terminal basic center, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Evolution from "Flatland" to 3D Scaffolds

For decades, the piperazine ring has been one of the most heavily relied-upon heterocycles in drug design, serving as a versatile scaffold, a terminal basic center, and a solubility-enhancing motif[1]. However, the over-reliance on piperazine and similar flat, flexible saturated rings often leads to suboptimal developability profiles. Piperazine derivatives frequently suffer from metabolic liabilities (such as CYP450-mediated α -oxidation) and can contribute to off-target promiscuity due to their conformational flexibility[1].

To overcome these limitations, medicinal chemists have increasingly turned to strained spirocyclic diamines —such as 2,6-diazaspiro[2]heptane and 4,7-diazaspiro[3]octane—as rigidified, three-dimensional bioisosteres. By replacing a flexible chair/boat piperazine with a spiro-fused system, researchers can pre-organize exit vectors, enhance target selectivity, and fundamentally alter the physicochemical properties of the lead molecule[4].

Part 2: Physicochemical Profiling (The "Why")

The decision to replace a piperazine ring with a spirocyclic diamine is rarely just about structural novelty; it is driven by a predictable shift in physicochemical causality.

The Counterintuitive Impact on Lipophilicity

A common assumption in medicinal chemistry is that adding carbon atoms increases lipophilicity. However, replacing a piperazine ring with an azaspiroheptane (a net addition of one carbon) paradoxically lowers the measured LogD7.4​ by as much as 1.0 unit[5]. Causality: This phenomenon is driven by the altered geometry of the spirocyclic center, which often increases the basicity ( pKa​ ) of the amine. A higher pKa​ results in a greater fraction of the molecule being protonated at physiological pH (7.4), thereby significantly reducing its effective lipophilicity ( LogD7.4​ ) and improving aqueous solubility[5].

Metabolic Stability via Steric Shielding

Piperazine rings are highly susceptible to oxidative metabolism at the α -carbons adjacent to the nitrogen atoms. Spirocyclic diamines inherently block this liability. Causality: The spiro-fusion introduces significant steric bulk directly adjacent to the basic amine, physically shielding it from the active site of Cytochrome P450 enzymes. Furthermore, the quaternary spiro-carbon lacks abstractable protons, entirely eliminating specific pathways for α -oxidation[6].

Quantitative Comparison

The table below summarizes the typical physicochemical shifts observed when transitioning from a traditional piperazine to strained spirocyclic diamines.

PropertyPiperazine2,6-Diazaspiro[2]heptane4,7-Diazaspiro[3]octane
Geometry Flexible (Chair/Boat)Rigid (Orthogonal rings)Rigid (Spiro-fused)
3D Globularity LowHighHigh
LogD7.4​ Impact BaselineOften lowered ( Δ up to -1.0)Often lowered
Metabolic Liability High ( α -oxidation)Low (Steric shielding)Low (Cyclopropane block)
Exit Vector Angle ~180° (para-like)~180° (Stretched, +50% N-N dist.)Angled

Part 3: Mechanistic Insights & Visualization

The logical flow of replacing a piperazine with a spirocyclic diamine is mapped below. The rigid 3D scaffold forces the molecule into a bioactive conformation while simultaneously improving its ADME profile.

G P Piperazine Core (Flexible Chair/Boat) S Spirocyclic Diamine (Rigid 3D Scaffold) P->S Bioisosteric Replacement Fsp3 Increased 3D Globularity (Enhanced Target Fit) S->Fsp3 LogP Decreased LogD7.4 (Higher Basicity) S->LogP Metab Steric Shielding (Metabolic Stability) S->Metab

Diagram 1: Logical flow of physicochemical improvements via bioisosteric replacement.

Part 4: Synthetic Methodologies (The "How")

Synthesizing drug candidates with spirocyclic diamines requires robust cross-coupling methodologies. Because these diamines are sterically hindered, traditional palladium catalysts often fail to activate or suffer from rapid degradation.

Protocol 1: Pd-Catalyzed Buchwald-Hartwig Amination

To successfully couple an aryl halide with a bulky spirocyclic diamine, a third-generation (G3) Buchwald precatalyst is required[6]. Causality: The Pd-RuPhos-G3 precatalyst rapidly undergoes reductive elimination at room temperature to generate the active Pd(0) species, preventing catalyst death before the bulky amine can coordinate. The combination of Cs2​CO3​ and NaOtBu is used because Cs2​CO3​ reduces the reaction's sensitivity to moisture, while NaOtBu provides the strong basicity needed to deprotonate the sterically hindered coordinated amine[6].

Step-by-Step Workflow:

  • Preparation: In a nitrogen-filled glovebox, charge a reaction vial with the Aryl Halide (1.0 equiv) and a Boc-protected spirocyclic diamine (1.1 equiv).

  • Catalyst Loading: Add Pd-RuPhos-G3 (1 mol%), RuPhos ligand (2 mol%), Cs2​CO3​ (1.0 equiv), and NaOtBu (3.0 equiv).

  • Solvation: Dilute the mixture in anhydrous 1,4-dioxane to achieve a 0.15 M concentration.

  • Activation: Sonicate the mixture for 1 minute to ensure homogeneity and break up base aggregates.

  • Reaction: Seal the vial and heat at 100 °C for 3 to 16 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo.

G Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (Spirocyclic Diamine) OxAdd->AmineCoord Spiro-NH Deprot Deprotonation (Base: tBuONa/Cs2CO3) AmineCoord->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Coupled Product

Diagram 2: Catalytic cycle of Pd-mediated Buchwald-Hartwig amination.

Part 5: In Vitro Validation & Case Studies

Protocol 2: Intrinsic Clearance ( CLint​ ) Assay in Human Liver Microsomes

To validate the metabolic stability gained by the spirocyclic core, an intrinsic clearance assay is utilized. This self-validating protocol measures the exact half-life of the parent compound against CYP450 enzymes.

Step-by-Step Workflow:

  • Incubation Mixture: Prepare a solution containing pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) in 0.1 M phosphate buffer (pH 7.4).

  • Compound Addition: Spike the test compound into the mixture to a final concentration of 1 μ M (ensure final DMSO concentration is <0.1% to prevent CYP inhibition).

  • Pre-incubation: Equilibrate the mixture in a shaking water bath at 37 °C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling: Remove 50 μ L aliquots at specific time points (0, 5, 15, 30, 45, and 60 minutes). Immediately quench the reaction by mixing the aliquot with 150 μ L of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound, allowing for the calculation of t1/2​ and CLint​ .

Case Study: Olaparib Framework Optimization

A landmark demonstration of spirocyclic diamines in medicinal chemistry is the optimization of the FDA-approved PARP inhibitor, Olaparib. Olaparib contains a piperazine ring that, while effective for oncology, induces DNA damage and cytotoxicity that precludes its use in non-oncology indications (e.g., inflammation or neurodegeneration).

Researchers systematically replaced the piperazine core of Olaparib with various diazaspiro systems. The incorporation of a 2,6-diazaspiro[2]heptane core maintained potent PARP-1 affinity (IC50 = 12.6 nM) but completely abolished the DNA-damaging properties at equivalent drug concentrations[4]. The rigid spirocyclic geometry altered the binding kinetics and exit vectors just enough to retain catalytic inhibition while preventing the cytotoxic "PARP trapping" mechanism associated with the flexible piperazine parent[4].

References

  • Degorce, S. L., Bodnarchuk, M. S., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters.[Link]

  • Reilly, S. W., Puentes, L. N., Wilson, K., Hsieh, C.-J., Weng, C.-C., Makvandi, M., & Mach, R. H. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry.[Link]

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry.[Link]

  • Kuehn, C., et al. (2023). A Novel brain PET Radiotracer for Imaging Alpha Synuclein Fibrils in Multiple System Atrophy (MSA). NIH PubMed Central (PMC).[Link]

Sources

Exploratory

Engineering sp³-Rich Chemical Space: Fundamental Reactivity and Application of the 2,6-Diazaspiro[3.3]heptane Core

Introduction: Escaping Flatland with Strained Spirocycles The pharmaceutical industry's paradigm shift toward higher sp³-character has elevated the importance of saturated N-heterocycles. While piperazine remains a corne...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping Flatland with Strained Spirocycles

The pharmaceutical industry's paradigm shift toward higher sp³-character has elevated the importance of saturated N-heterocycles. While piperazine remains a cornerstone of medicinal chemistry, its conformational flexibility and lipophilicity profile often lead to off-target promiscuity and suboptimal pharmacokinetics. Enter the 2,6-diazaspiro[3.3]heptane core—a highly rigid, strained spirocyclic bioisostere that effectively acts as a "stretched" piperazine[1]. By locking the diamine vectors into a predictable spatial arrangement, this scaffold enhances drug-likeness, target selectivity, and clinical success[2].

Physicochemical Profiling: Structural Causality

Replacing a flexible piperazine ring with a 2,6-diazaspiro[3.3]heptane core fundamentally alters the physicochemical properties of a lead molecule. The spiro[3.3]heptane framework populates structural space inaccessible to the parent piperazine, directly impacting target binding and metabolic stability[3].

The quantitative differences between these two diamines are summarized below:

PropertyPiperazine2,6-Diazaspiro[3.3]heptaneCausality / Impact
Scaffold Type Flexible ChairRigid SpirocyclicEliminates conformational penalties upon target binding, improving target selectivity[2].
N-N Distance ~2.8 Å~4.2 Å (50% longer)Alters hydrogen bond vectorization; useful for spanning larger binding pockets[1].
Basic pKa ~9.810.51 ± 0.20Increased basicity due to altered hybridization and inductive effects of the cyclobutane rings[4].
Lipophilicity (clogP) BaselineReduced (-0.17 to -0.75)Improves aqueous solubility and metabolic stability by lowering overall lipophilicity[1].

Core Reactivity & Orthogonal Functionalization

The inherent symmetry of the 2,6-diazaspiro[3.3]heptane core presents a primary synthetic challenge: desymmetrization. To utilize this core as a modular building block, one nitrogen must be orthogonally protected (typically as an N-Boc or N-Cbz carbamate), leaving the other available for functionalization.

However, the steric bulk of the adjacent cyclobutane ring imposes distinct trajectories for incoming electrophiles. Standard S_N2 alkylations often suffer from poor yields due to this steric shielding, making reductive aminations and transition-metal-catalyzed cross-couplings the preferred methods for N-functionalization[3].

ReactivityWorkflow Core N-Boc-2,6-diazaspiro[3.3]heptane (Monoprotected Core) Arylation Pd-Catalyzed Arylation (Buchwald-Hartwig) Core->Arylation Ar-Br, Pd Catalyst Alkylation Reductive Alkylation (Na(OAc)3BH) Core->Alkylation R-CHO, Acidic Media Acylation Acylation / Sulfonylation (Electrophilic Trapping) Core->Acylation R-COCl / R-SO2Cl Deprotection Boc Deprotection (TFA / DCM) Arylation->Deprotection Alkylation->Deprotection Acylation->Deprotection Final Fully Functionalized Asymmetric Scaffold Deprotection->Final 2nd Vectorization

Divergent orthogonal functionalization workflow of the 2,6-diazaspiro[3.3]heptane core.

Self-Validating Protocol: Palladium-Catalyzed Aryl Amination

The integration of the 2,6-diazaspiro[3.3]heptane core onto aromatic systems is a critical transformation in early-stage drug discovery[3]. The following methodology details the Buchwald-Hartwig cross-coupling of the monoprotected core, utilizing specific conditions optimized by Carreira and co-workers[5].

Objective: Coupling of an aryl bromide to tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.

Materials:

  • Aryl bromide (1.0 equiv, 0.40 mmol)

  • tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate salt (1.1 equiv, 0.44 mmol)[5]

  • Pd₂(dba)₃ (1.0 - 2.5 mol%)[5]

  • (±)-BINAP (3.0 - 7.5 mol%)[5]

  • KOtBu (3.0 equiv, 1.20 mmol)[5]

  • Triethylamine (Et₃N) (5 drops)[5]

  • Anhydrous Toluene (5 mL)[3]

Step-by-Step Execution & Causality:

  • Preparation of the Pre-Catalyst Complex: In an oven-dried Schlenk flask under an inert argon atmosphere, combine Pd₂(dba)₃ and (±)-BINAP in anhydrous toluene. Stir at room temperature for 15 minutes.

    • Causality: Pre-mixing allows the bidentate BINAP ligand to displace the dibenzylideneacetone (dba) ligands, forming the active, sterically demanding Pd(0)L₂ complex necessary for oxidative addition into the Ar-Br bond.

  • Substrate & Base Addition: Add the aryl bromide, followed by the spirocyclic oxalate salt and KOtBu[5].

    • Causality: The oxalate salt is utilized because the free base of the spirocycle can be volatile and prone to degradation via CO₂ absorption. KOtBu serves a dual purpose: neutralizing the oxalate counterion and acting as the stoichiometric base required to deprotonate the Pd-bound amine intermediate.

  • Amine Liberation: Add 5 drops of Et₃N to the suspension[5].

    • Causality: Triethylamine acts as a sacrificial, soluble base to rapidly liberate the free secondary amine from the insoluble oxalate matrix, preventing oxalate-mediated poisoning of the palladium center before the cross-coupling initiates.

  • Thermal Activation: Seal the vessel and heat to 110 °C for 12–46 hours[3]. Monitor conversion via LC-MS.

    • Causality: The high temperature is required to overcome the activation energy barrier of reductive elimination, which is the rate-limiting step when coupling sterically hindered, sp³-rich secondary amines.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate and purify via flash column chromatography[5].

    • Causality: Celite filtration removes the insoluble inorganic salts (KBr, potassium oxalate) and precipitated palladium black, ensuring a clean crude mixture for silica gel purification.

Strategic Applications in Drug Discovery

The incorporation of the 2,6-diazaspiro[3.3]heptane core has yielded profound improvements in several therapeutic programs. In the development of PARP-1 inhibitors, replacing a traditional diamine with the 2,6-diazaspiro[3.3]heptane scaffold retained target potency while significantly reducing DNA-damaging properties, opening avenues for non-oncology indications such as inflammation and neurodegeneration[1]. Furthermore, the lowered lipophilicity and altered pKa profile of these spirocycles have been instrumental in mitigating hERG inhibition and QTc prolongation in preclinical models[1].

Sources

Foundational

Advanced Conformational Analysis of 2,6-Diazaspiro[3.3]heptane: A Technical Whitepaper on Bioisosteric Modeling

Executive Summary In contemporary medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic profiles frequently requires moving beyond flat, sp2-rich aromatic rings or highly flexible aliphatic heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic profiles frequently requires moving beyond flat, sp2-rich aromatic rings or highly flexible aliphatic heterocycles. 2,6-diazaspiro[3.3]heptane has emerged as a premier rigidified bioisostere for piperazine. By constraining the conformational space through a spirocyclic fusion of two azetidine rings, this scaffold uniquely alters exit vectors, basicity, and lipophilicity. This whitepaper provides an in-depth technical guide on the molecular modeling, conformational dynamics, and pharmacological causality of the 2,6-diazaspiro[3.3]heptane system.

Topological Dynamics & Ring Puckering Causality

The fundamental topology of the 2,6-diazaspiro[3.3]heptane core consists of two orthogonal four-membered (azetidine) rings sharing a single quaternary spirocarbon. A common modeling pitfall is assuming these rings are planar.

In reality, a planar cyclobutane or azetidine ring suffers from severe torsional strain due to the eclipsing of all adjacent C-H and C-N bonds. To relieve this strain, the rings undergo ring puckering [1].

  • The Causality of Puckering: The puckering dihedral angle typically rests between 15° and 20°. This geometric shift minimizes orbital repulsion and torsional strain but introduces a dynamic "butterfly" inversion barrier (approx. 1.5 kcal/mol) through the planar transition state (1[1]).

  • Vector Geometry: Because of this rigid, orthogonal geometry, the N-N distance in 2,6-diazaspiro[3.3]heptane is extended to approximately 4.17–4.24 Å , making it a "stretched" piperazine mimic (where the standard piperazine N-N distance is ~2.8–3.0 Å) ().

Pharmacological Causality: The "Stretched" Piperazine Mimic

Replacing a piperazine ring with a 2,6-diazaspiro[3.3]heptane core drives specific, highly desirable pharmacological outcomes based on its altered 3D conformation.

  • Lowering Lipophilicity by Adding Carbon: Counterintuitively, adding a carbon atom to form the spirocycle lowers the lipophilicity (logD) of the molecule. The spiro-fusion prevents the intramolecular shielding of the basic nitrogen atoms, increasing the basicity (ΔpKa ≈ +0.6 to +1.9) and enhancing the energetic payoff of aqueous solvation (2[2]).

  • Entropic Binding Penalty: The rigidity of the spirocycle reduces the conformational entropy lost upon binding to a target protein.

  • Toxicity & Promiscuity Reduction: In the development of non-cytotoxic PARP-1 inhibitors, replacing the piperazine core of olaparib with a 2,6-diazaspiro[3.3]heptane retained target affinity while significantly reducing DNA-damaging properties, thereby opening avenues for non-oncology indications like neurodegeneration (3[3]).

Quantitative Bioisosteric Comparison

To effectively model these compounds, researchers must understand the baseline quantitative differences between the parent piperazine and the spirocyclic bioisostere.

Physicochemical PropertyPiperazine2,6-Diazaspiro[3.3]heptaneModeling Implication
N-N Distance ~2.80 - 3.00 Å~4.17 - 4.24 ÅRequires re-docking to assess H-bond network extensions.
Ring Conformation Chair / Boat (highly flexible)Puckered Orthogonal RingsReduces the number of local minima in conformational searches.
Relative logD7.4 Baseline-0.17 to -0.75 shiftEnhances aqueous solubility; requires implicit solvation in QM.
Relative pKa Baseline+0.6 to +1.9 shiftAlters protonation state at physiological pH.
Entropic Penalty (ΔS) High (Flexible)Low (Rigidified)Favorable binding thermodynamics if exit vectors align.

Self-Validating Protocol for Quantum Mechanical Modeling

To accurately capture the puckering dynamics and basicity shifts, standard Molecular Mechanics (MM) force fields are insufficient. The following is a self-validating Quantum Mechanics (QM) workflow designed to ensure structural integrity.

Step 1: Initial Conformational Sampling (MM)
  • Action: Generate 3D conformers using a force field optimized for small molecules (e.g., OPLS4 or MMFF94).

  • Causality: MM is computationally inexpensive and necessary to broadly sample the global conformational space. This step identifies the various puckered geometric isomers (+ac, -ac) of the azetidine rings before committing to expensive QM calculations.

Step 2: Quantum Mechanical Geometry Optimization (DFT)
  • Action: Optimize the lowest-energy MM conformers using Density Functional Theory (DFT), specifically the B3LYP/6-31G(d,p) level of theory, coupled with an implicit solvent model (e.g., PCM for water).

  • Causality: Standard force fields often fail to accurately parameterize the severe angle strain and orthogonal orbital overlap inherent to the spiro[3.3]heptane core. DFT correctly calculates the ~1.5 kcal/mol inversion barrier of the puckered rings. Implicit solvation is mandatory because the heightened basicity of the nitrogens drives the conformational preference in aqueous environments.

Step 3: Protocol Validation (The Self-Validating Loop)
  • Action: Extract the QM-calculated N-N distance and compare it against empirical X-ray crystallographic data (e.g., from the Cambridge Structural Database) or 2D-NOESY NMR cross-peaks.

  • Causality: A robust protocol must prove its own accuracy. If the calculated N-N distance deviates by >0.1 Å from the expected ~4.17 Å, it indicates that the chosen dielectric constant in the PCM model or the basis set is insufficient for the specific N-substituents. This triggers an automatic re-parameterization of the DFT functional before docking studies commence.

Visualizing the Logic: Workflows and Causality

Below are the computational workflows and logical relationships defining the bioisosteric replacement strategy, mapped using Graphviz.

QM_Workflow Start Input 2D Structure (2,6-Diazaspiro[3.3]heptane) MM_Search Molecular Mechanics (MM) Conformational Search (e.g., OPLS4 / MMFF94) Start->MM_Search Puckering Identify Ring-Puckered Conformers (Dihedral ~15-20°) MM_Search->Puckering QM_Opt Quantum Mechanics (QM) Geometry Optimization (DFT: B3LYP/6-31G**) Puckering->QM_Opt Solvation Implicit Solvation Modeling (Water/Octanol for logD) QM_Opt->Solvation Validation Self-Validation Loop: Compare N-N distance to X-ray (~4.17 Å) Solvation->Validation Validation->QM_Opt If Δ > 0.1 Å Output Global Minimum Energy Conformation & Exit Vectors Validation->Output

Caption: Self-validating computational workflow for QM-based conformational analysis of spirocycles.

Causality Piperazine Piperazine Scaffold Bioisostere Bioisosteric Replacement (2,6-Diazaspiro[3.3]heptane) Piperazine->Bioisostere Rigidity Increased Structural Rigidity (Restricted N-N Vector) Bioisostere->Rigidity Puckering Azetidine Ring Puckering (Relieves Torsional Strain) Bioisostere->Puckering Entropy Lower Entropic Binding Penalty Rigidity->Entropy Lipophilicity Reduced Lipophilicity (logD) Increased Basicity (pKa) Puckering->Lipophilicity Outcome Enhanced Target Selectivity & Reduced Off-Target Toxicity Entropy->Outcome Lipophilicity->Outcome

Caption: Logical causality from spirocyclic substitution to pharmacological outcome.

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate

Introduction & Mechanistic Rationale Spirocyclic diamines, particularly 2,6-diazaspiro[3.3]heptanes, have emerged as 1 for piperazine in modern drug discovery[1]. They enhance the fraction of sp3 carbons ( Fsp3​ ), impro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Spirocyclic diamines, particularly 2,6-diazaspiro[3.3]heptanes, have emerged as 1 for piperazine in modern drug discovery[1]. They enhance the fraction of sp3 carbons ( Fsp3​ ), improve aqueous solubility, and mitigate hERG toxicity liabilities. However, handling the free base of 2-methyl-2,6-diazaspiro[3.3]heptane is challenging due to its hygroscopicity and propensity for degradation. Consequently, it is predominantly supplied and stored as a highly crystalline, bench-stable oxalate salt .

While the oxalate salt solves storage and handling issues, it introduces a significant stoichiometric challenge during Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination). The causality of failure in many standard protocols stems from a misunderstanding of the base equivalents required. Oxalic acid ( H2​C2​O4​ ) is a diprotic acid. To successfully couple this spirocycle, the base must perform a dual role:

  • Neutralization: Liberate the secondary amine by neutralizing the two acidic protons of the oxalate counterion.

  • Catalytic Turnover: Deprotonate the intermediate Palladium(II)-amine complex to facilitate reductive elimination.

Failure to account for this results in stalled catalytic cycles and unreacted starting materials, a challenge noted in 2 involving spirocyclic salts[2].

Catalytic Cycle & Base Stoichiometry

The Buchwald-Hartwig amination relies on a delicate balance of steric bulk and electronic richness. For sterically hindered spiro[3.3]heptanes, 3 such as RuPhos or BINAP are required to accelerate the reductive elimination step[3]. In specific literature protocols, up to 3.0 equivalents of KOtBu or NaOtBu are 4 when utilizing the oxalate salt of 2,6-diazaspiro[3.3]heptane[4].

BHA_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Pd(II)(Ar)(NHR2)L OxAdd->AmineCoord Deprot Deprotonation Pd(II)(Ar)(NR2)L AmineCoord->Deprot + 1 eq. NaOtBu - NaX RedElim Reductive Elimination Product Formation Deprot->RedElim RedElim->Pd0 + Ar-NR2 Oxalate Spiro[3.3]heptane Oxalate Salt FreeAmine Free Amine (Active Nucleophile) Oxalate->FreeAmine + 2 eq. NaOtBu - Na2C2O4 FreeAmine->AmineCoord

Fig 1. BHA catalytic cycle highlighting the 3+ equivalents of base required for oxalate salts.

Reaction Optimization Data

To validate the mechanistic hypothesis, we summarize the optimization of base and ligand parameters for the coupling of 2-methyl-2,6-diazaspiro[3.3]heptane oxalate with a model aryl bromide (Table 1).

Table 1. Optimization of Base and Ligand for Spirocycle Oxalate Amination

EntryBase (Equivalents)LigandCatalystConversion (%)Mechanistic Observation
1NaOtBu (1.5)RuPhosPd2(dba)3< 5%Insufficient base; amine remains protonated.
2NaOtBu (2.5)RuPhosPd2(dba)342%Neutralization achieved, but insufficient for catalytic turnover.
3NaOtBu (3.5)RuPhosPd2(dba)3> 95% Optimal; full liberation and rapid turnover.
4K3PO4 (4.0)RuPhosPd2(dba)318%Weak base fails to efficiently deprotonate the Pd-amine complex.
5NaOtBu (3.5)BINAPPd2(dba)378%Effective, but slower reductive elimination vs. RuPhos.

Note: Reactions performed at 0.5 mmol scale in 1,4-Dioxane at 90 °C for 12 hours.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system. Visual cues (color changes) and specific analytical checkpoints ensure that the researcher can diagnose the reaction state in real-time, preventing downstream purification failures.

Workflow Prep 1. Reagent Assembly Weigh Oxalate, Ar-X, Pd2(dba)3, RuPhos Base 2. Base Addition Add 3.5-4.0 eq NaOtBu (Moisture Sensitive) Prep->Base Degas 3. Degassing N2 Sparging (15 mins) Base->Degas React 4. Reaction 90°C, 2-12 hours (Color: Deep Red -> Yellow) Degas->React Workup 5. Workup Aq. Wash to remove Na2C2O4 salts React->Workup

Fig 2. Step-by-step experimental workflow for the amination of spirocyclic oxalate salts.

Step-by-Step Methodology:
  • Preparation of the Schlenk Tube: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-methyl-2,6-diazaspiro[3.3]heptane oxalate (1.2 equiv) and the aryl halide (1.0 equiv).

  • Catalyst Loading: Add Pd2​(dba)3​ (2.0 mol %) and RuPhos (4.0 mol %). Validation Checkpoint: The powder mixture will appear dark purple/brown due to the Palladium source.

  • Base Addition (Critical Step): Add Sodium tert-butoxide (NaOtBu) (3.5 to 4.0 equiv). Causality Note: This excess is mandatory to crash out sodium oxalate ( Na2​C2​O4​ ) and provide the necessary 1.0 equiv of base for the catalytic cycle.

  • Solvent & Degassing: Add anhydrous, degassed 1,4-Dioxane (to reach 0.2 M concentration). Sparge the mixture with dry Nitrogen or Argon for 10-15 minutes.

  • Heating & Monitoring: Seal the tube and heat to 90 °C.

    • Self-Validation Checkpoint 1 (Visual): Within 15-30 minutes, the reaction should transition from a dark red/brown suspension to a homogenous yellow or yellow-green solution, indicating the formation of the active L-Pd(0) species.

    • Self-Validation Checkpoint 2 (Analytical): At 2 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The mass of the free amine (m/z 113.1) should be visible if unreacted, alongside the product mass.

  • Workup & Oxalate Removal: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO3​ . Causality Note: The aqueous wash is critical to dissolve and remove the stoichiometric Na2​C2​O4​ byproduct generated during the neutralization phase, which otherwise clogs silica gel columns during purification.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash column chromatography (typically requiring a basic modifier like 1-5% Et3​N or NH4​OH in DCM/MeOH due to the tertiary amine on the spirocycle).

Conclusion

The successful integration of 2-methyl-2,6-diazaspiro[3.3]heptane into pharmaceutical scaffolds via Buchwald-Hartwig amination hinges entirely on the stoichiometric management of its oxalate salt form. By utilizing 3.5–4.0 equivalents of a strong base (NaOtBu) and a bulky, electron-rich ligand (RuPhos), researchers can achieve rapid, high-yielding C-N couplings while bypassing the instability of the free spirodiamine.

References

  • 2,6-Diazaspiro[3.
  • Development and Optimization of the Manufacturing Process for RNA-Splicing Modifier Risdiplam RG7916 - ACS Public
  • Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions - NIH.gov -
  • 2,6-Diazaspiro[3.

Sources

Application

reductive amination protocols for functionalizing 2,6-diazaspiro[3.3]heptanes

Application Note: Advanced Reductive Amination Protocols for 2,6-Diazaspiro[3.3]heptane Functionalization Strategic Context & Scaffold Significance In modern medicinal chemistry, the 2,6-diazaspiro[3.3]heptane core has e...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Reductive Amination Protocols for 2,6-Diazaspiro[3.3]heptane Functionalization

Strategic Context & Scaffold Significance

In modern medicinal chemistry, the 2,6-diazaspiro[3.3]heptane core has emerged as a premier conformational restrictor and a highly effective bioisostere for piperazine[1],[2],[3]. By enforcing a rigid, linear vectorization, this spirocyclic scaffold improves metabolic stability and mitigates the off-target pharmacological liabilities often associated with flexible aliphatic heterocycles.

However, functionalizing these scaffolds presents unique synthetic challenges. The spiro[3.3] core creates a neopentyl-like steric environment around the secondary amines[1]. This steric bulk severely impedes nucleophilic attack on hindered carbonyls, rendering standard reductive amination conditions (e.g., direct NaBH₄ in methanol) prone to failure, sluggish kinetics, or poor yields[4]. To successfully achieve orthogonal functionalization, chemists must employ highly optimized, stepwise reductive amination protocols that force iminium ion formation prior to hydride transfer[4],[5].

Mechanistic Causality in Reagent Selection

The success of derivatizing 2,6-diazaspiro[3.3]heptanes relies entirely on the precise pairing of the reducing agent, solvent, and acid catalyst based on the steric demand of the carbonyl electrophile:

  • Solvent Dynamics (DCE vs. DCM/MeOH): 1,2-Dichloroethane (DCE) is the optimal solvent for these transformations. Unlike methanol, which can competitively form hemiacetals with the starting aldehyde, anhydrous DCE promotes the dehydration step necessary for iminium formation. Furthermore, its higher boiling point allows for mild heating (40–60 °C) to overcome the activation energy barrier of sterically hindered substrates[4].

  • Acid Catalysis (AcOH vs. Ti(OPr-i)₄): The secondary amines of diazaspiro[3.3]heptanes possess a pKa of approximately 8.5–9.0. Adding 1.0–1.5 equivalents of glacial acetic acid (AcOH) provides just enough protons to catalyze the elimination of water from the hemiaminal intermediate without fully protonating the amine into an unreactive salt[4]. For highly hindered ketones, weak acids fail; instead, Titanium(IV) isopropoxide (Ti(OPr-i)₄) must be deployed. Ti(IV) acts as a potent oxophilic Lewis acid to activate the ketone and simultaneously serves as an irreversible water scavenger to drive ketimine formation[5].

  • Hydride Source (STAB vs. NaCNBH₃): Sodium triacetoxyborohydride (STAB) is the gold standard for aldehyde coupling. Its steric bulk and electron-withdrawing acetate ligands make it a mild reductant that selectively targets the iminium ion, leaving unreacted aldehydes intact. For ketone couplings mediated by Ti(OPr-i)₄, the more reactive Sodium cyanoborohydride (NaCNBH₃) is required to reduce the highly congested ketimine intermediate[5].

Pathway Visualization

G N1 Mono-Protected 2,6-Diazaspiro[3.3]heptane N2 Carbonyl Addition (Aldehyde/Ketone) N1->N2 Reagent Mixing N3 Iminium Ion Formation (AcOH or Ti(OPr-i)4) N2->N3 Dehydration (-H2O) N4 Hydride Reduction (STAB or NaCNBH3) N3->N4 Selective Reduction N5 Orthogonal Deprotection (e.g., Boc Removal) N4->N5 Isolation & Purification N6 Fully Functionalized Spirocyclic Scaffold N5->N6 Second Vector Diversification

Caption: Orthogonal reductive amination workflow for 2,6-diazaspiro[3.3]heptanes.

Quantitative Data Matrix

The following table summarizes the validated parameters and expected yields based on the steric and electronic nature of the carbonyl precursor.

Substrate ClassCarbonyl ReactantReducing AgentAcid/CatalystSolventTempReaction TimeExpected Yield
UnhinderedAliphatic AldehydeSTAB (1.5 eq)AcOH (1.5 eq)DCE20 °C4–6 h85–95%
Electron-RichAryl AldehydeSTAB (1.5 eq)AcOH (1.0 eq)DCE20 °C2–4 h88–98%
HinderedAliphatic KetoneNaCNBH₃ (2.0 eq)Ti(OPr-i)₄ (2.0 eq)THF60 °C → RT12–18 h65–80%
Highly HinderedAryl KetoneNaCNBH₃ (2.5 eq)Ti(OPr-i)₄ (2.0 eq)THF70 °C → RT24 h45–70%

Self-Validating Experimental Methodologies

Protocol A: Mild Reductive Amination (For Aldehydes)

This protocol utilizes STAB and AcOH to achieve high-yielding functionalization with aliphatic and aryl aldehydes[4].

  • Preparation: In an oven-dried flask under an inert atmosphere, dissolve mono-Boc-2,6-diazaspiro[3.3]heptane (1.0 eq) and the target aldehyde (1.2 eq) in anhydrous DCE to achieve a 0.1 M concentration.

  • Catalysis: Add glacial acetic acid (1.5 eq) dropwise. Stir the mixture at room temperature for 1 hour to drive hemiaminal dehydration.

  • Self-Validation Checkpoint 1: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The mass corresponding to the iminium ion/imine (M + Aldehyde - H₂O) must account for >85% of the total ion current relative to the starting amine. If unreacted amine persists, add 0.5 eq additional AcOH and stir for 30 minutes.

  • Reduction: Introduce STAB (1.5 eq) portion-wise over 10 minutes to prevent thermal spiking. Stir at room temperature for 4–6 hours.

  • Self-Validation Checkpoint 2: Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat. The starting secondary amine will stain a vibrant pink/purple; the reaction is complete when this spot is entirely absent.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (equal volume to DCE) and stir vigorously for 30 minutes to hydrolyze boron complexes. Extract with DCM (3x), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Lewis Acid-Driven Reductive Amination (For Ketones)

Standard conditions fail for ketones due to the neopentyl-like steric hindrance of the spirocycle. This protocol leverages Ti(OPr-i)₄ to force the reaction[5].

  • Preparation: Dissolve mono-Boc-2,6-diazaspiro[3.3]heptane (1.0 eq) and the target ketone (1.5 eq) in anhydrous THF (0.2 M).

  • Activation: Add Ti(OPr-i)₄ (2.0 eq) via syringe. Equip the flask with a reflux condenser and heat to 60 °C for 4–6 hours.

  • Self-Validation Checkpoint 1: Monitor the disappearance of the secondary amine via LC-MS or Ninhydrin-stained TLC. Do not proceed to reduction until ketimine formation is maximized, as premature hydride addition will irreversibly reduce the starting ketone to a secondary alcohol.

  • Reduction: Cool the reaction to room temperature. Add NaCNBH₃ (2.0 eq) in a single portion. Stir at room temperature for 12–18 hours.

  • Workup & Titanium Quench: Dilute the mixture with EtOAc, then add 1M aqueous NaOH (3.0 eq relative to Titanium) dropwise while stirring vigorously.

  • Self-Validation Checkpoint 2: A dense, white precipitate of insoluble TiO₂ must form completely. If the solution remains cloudy or gel-like, add additional NaOH and stir until the solid aggregates. Failure to achieve complete precipitation will result in severe, unresolvable emulsions during liquid-liquid extraction.

  • Isolation: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc. Separate the organic layer from the filtrate, dry over Na₂SO₄, and purify via flash chromatography.

Sources

Method

deprotection of Boc-2-methyl-2,6-diazaspiro[3.3]heptane oxalate

Application Note: Efficient Deprotection and Isolation of Boc-2-methyl-2,6-diazaspiro[3.3]heptane Oxalate Executive Summary & Chemical Context Spirocyclic diamines, particularly diazaspiro[3.3]heptanes, have emerged as p...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Efficient Deprotection and Isolation of Boc-2-methyl-2,6-diazaspiro[3.3]heptane Oxalate

Executive Summary & Chemical Context

Spirocyclic diamines, particularly diazaspiro[3.3]heptanes, have emerged as premier bioisosteres for piperazine rings in modern drug discovery, offering enhanced metabolic stability, increased structural rigidity, and unique vectorization[1],[2]. The compound Boc-2-methyl-2,6-diazaspiro[3.3]heptane oxalate is a critical building block in this space. However, the deprotection of its tert-butyloxycarbonyl (Boc) group presents unique synthetic challenges. Because the starting material is supplied as an oxalate salt, the reaction environment is inherently buffered. Furthermore, the resulting deprotected free base (2-methyl-2,6-diazaspiro[3.3]heptane) is a highly polar, low-molecular-weight diamine that resists traditional aqueous liquid-liquid extraction (LLE).

This application note details a field-proven, self-validating protocol utilizing anhydrous HCl in 1,4-dioxane followed by Strong Cation Exchange (SCX) chromatography to achieve quantitative deprotection and isolation of the pure free base.

Mechanistic Insights: The Oxalate Challenge & Causality of Workup

Standard Boc deprotections typically employ Trifluoroacetic acid (TFA) in dichloromethane (DCM) or Hydrochloric acid (HCl) in 1,4-dioxane[3]. When handling an oxalate salt, the choice of acid and workup dictates the success of the isolation:

  • The Reagent Choice (HCl vs. TFA): Utilizing 4M HCl in dioxane is highly favored over TFA[4]. HCl directly protonates the carbamate, driving the expulsion of isobutylene and CO₂[5]. Because HCl is a stronger acid than oxalic acid ( pKa1​≈1.25 ), it fully protonates the spirocyclic nitrogens, forming a bis-hydrochloride salt while liberating free oxalic acid. TFA, conversely, leaves residual trifluoroacetate salts that are notoriously difficult to purge from polar amines and can cause downstream toxicity or side reactions[5].

  • The Isolation Causality (Why SCX?): 2-methyl-2,6-diazaspiro[3.3]heptane has a highly hydrophilic profile. If the acidic reaction mixture is quenched with aqueous NaOH, the spirocycle will remain trapped in the aqueous phase, leading to dismal recoveries during organic extraction. Strong Cation Exchange (SCX) chromatography circumvents this. By loading the crude mixture onto a sulfonic acid-functionalized resin, the protonated diamine binds ionically. The neutral oxalic acid and organic byproducts wash through seamlessly. Subsequent elution with methanolic ammonia breaks the ionic interaction, releasing the pure free base.

Quantitative Reagent Analysis

The following table summarizes the quantitative parameters and expected outcomes for the two primary deprotection strategies evaluated for this substrate.

Deprotection SystemEquivalentsTemp / TimePrimary ByproductsDownstream Isolation Suitability
4M HCl in 1,4-Dioxane 10.0 - 15.0 eq20 °C / 2-4 hIsobutylene, CO₂, Oxalic AcidExcellent (Direct SCX loading; forms crystalline HCl salts)
50% TFA in DCM 20.0+ eq20 °C / 1-3 hIsobutylene, CO₂, Oxalic AcidPoor (TFA salts strongly associate with the polar diamine)

Experimental Protocol: Deprotection & SCX Catch-and-Release

This protocol is designed as a self-validating system. Analytical checkpoints are embedded to ensure mass balance and reaction completion.

Phase 1: Acidic Cleavage

  • Preparation: Charge a dry, round-bottom flask with Boc-2-methyl-2,6-diazaspiro[3.3]heptane oxalate (1.0 mmol, 1.0 eq) and a magnetic stir bar.

  • Solvation & Reaction: Suspend the solid in anhydrous 1,4-dioxane (5.0 mL). Slowly add 4M HCl in 1,4-dioxane (3.0 mL, 12.0 mmol, 12.0 eq)[3],[4]. Note: The reaction will evolve CO₂ and isobutylene gas; ensure the flask is properly vented to a bubbler or scrubber[5].

  • Self-Validation (Reaction Monitoring): Stir the mixture at room temperature for 2 hours. Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Target Completion: Disappearance of the starting material mass ( [M+H]+=213.16 ) and appearance of the deprotected mass ( [M+H]+=113.11 ).

  • Concentration: Once complete, concentrate the reaction mixture under reduced pressure to yield a crude, tacky solid consisting of 2-methyl-2,6-diazaspiro[3.3]heptane bis-hydrochloride and free oxalic acid.

Phase 2: SCX Isolation

  • Resin Conditioning: Pre-condition a 5g SCX-2 cartridge by passing 20 mL of Methanol (MeOH) through the column.

  • Loading: Dissolve the crude reaction residue completely in a minimum volume of MeOH (approx. 3-5 mL) and load it onto the SCX cartridge. Let it elute at a dropwise rate (approx. 1-2 mL/min).

  • Washing (Impurity Clearance): Wash the cartridge with 30 mL of MeOH. Causality: This step is critical. It flushes out the liberated oxalic acid and any unreacted organic impurities, while the target diamine remains covalently anchored to the stationary phase via ionic bonds.

  • Elution: Elute the target product by passing 25 mL of 2M Ammonia in Methanol ( NH3​/MeOH ) through the cartridge. Collect the basic eluent in a clean, pre-weighed flask.

  • Final Isolation: Concentrate the methanolic ammonia eluent under reduced pressure. Dry the residue under high vacuum to afford pure 2-methyl-2,6-diazaspiro[3.3]heptane as a free base (typically >90% yield).

Process Workflow Visualization

G SM Boc-2-methyl-2,6-diazaspiro[3.3]heptane Oxalate Salt Acid Acidic Cleavage (4M HCl in Dioxane) SM->Acid + Acid Reagent Inter Deprotected Salt Mixture (Bis-HCl Salt + Oxalic Acid) Acid->Inter - CO₂, - Isobutylene SCX SCX Ion-Exchange (Catch & Release) Inter->SCX Load & MeOH Wash (Removes Oxalic Acid) Product Pure Free Base 2-methyl-2,6-diazaspiro[3.3]heptane SCX->Product Elute with 2M NH₃ in MeOH

Workflow for the deprotection and SCX-mediated isolation of 2-methyl-2,6-diazaspiro[3.3]heptane.

References

  • Title: Bicyclic Bioisosteres of Piperidine: Version 2.0 Source: ResearchGate URL: 1

  • Title: 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere Source: ResearchGate URL: 2

  • Title: BOC Deprotection - Green Criteria and Mechanisms Source: ACS Green Chemistry Institute URL: 5

  • Title: Selective deprotection of Boc amines in the presence of other protecting groups Source: BenchChem URL: 3

  • Title: Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) Source: University of Arizona URL: 4

  • Title: 2-Boc-2,6-diazaspiro(3.3)heptane | CID 40151981 Source: PubChem URL: 6

Sources

Application

Mastering the Workup: A Practical Guide to Reactions Involving 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate

An Application Note and Protocol Guide for Researchers Abstract: 2-Methyl-2,6-diazaspiro[3.3]heptane and its derivatives are increasingly vital scaffolds in medicinal chemistry, valued for their rigid, three-dimensional...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Abstract: 2-Methyl-2,6-diazaspiro[3.3]heptane and its derivatives are increasingly vital scaffolds in medicinal chemistry, valued for their rigid, three-dimensional structure. However, the unique physicochemical properties of these spirocyclic diamines, particularly their basicity, necessitate carefully designed reaction workup procedures. This guide provides a comprehensive overview of the key considerations and detailed protocols for the effective workup of reactions involving 2-methyl-2,6-diazaspiro[3.3]heptane oxalate, ensuring high purity and yield of the desired products.

Introduction: The Significance of 2-Methyl-2,6-diazaspiro[3.3]heptane

2-Methyl-2,6-diazaspiro[3.3]heptane is a valuable building block in drug discovery, offering a conformationally restricted diamine scaffold. Its rigid structure allows for precise orientation of substituents, which can lead to improved target binding and selectivity. The oxalate salt form is commonly used for its stability and ease of handling.

However, the presence of two nitrogen atoms within the strained spirocyclic system imparts a significant basicity to the molecule. This basicity is a critical factor to consider during reaction workup, as it governs the compound's solubility in aqueous and organic phases at different pH values. Improper workup procedures can lead to product loss, emulsion formation, or even degradation of the desired compound. This guide will equip researchers with the knowledge and protocols to navigate these challenges successfully.

Physicochemical Properties of 2-Methyl-2,6-diazaspiro[3.3]heptane and its Oxalate Salt

A thorough understanding of the physicochemical properties of 2-methyl-2,6-diazaspiro[3.3]heptane is fundamental to designing effective workup strategies.

PropertyValueSource
Molecular Formula C6H12N2 (free base)
Molecular Weight 112.17 g/mol (free base)
Physical Form White to yellow solid (oxalate salt)
Solubility (Oxalate Salt) Slightly soluble in water
Basicity (pKa) Predicted to be significantly more basic than piperazine (ΔpKa ≈ +1.9)

The enhanced basicity of the 2,6-diazaspiro[3.3]heptane core compared to simpler cyclic amines like piperazine is a key takeaway. This is attributed to the constrained geometry of the spirocyclic system.[1] This high basicity means that a lower pH is required to fully protonate the diamine, which has significant implications for extraction procedures.

Core Principles for Workup Design

The workup strategy for any reaction involving 2-methyl-2,6-diazaspiro[3.3]heptane oxalate should be guided by the properties of the desired product and the impurities present in the reaction mixture.

pH Adjustment: The Key to Separation

The basic nature of the 2-methyl-2,6-diazaspiro[3.3]heptane moiety allows for its separation from neutral or acidic byproducts through pH-controlled extractions.

  • To extract into the aqueous phase: The reaction mixture should be acidified. The protonated diamine will be highly soluble in the aqueous layer.

  • To extract into the organic phase: The aqueous layer should be basified to deprotonate the diamine, rendering it more soluble in organic solvents.

Caution: It has been noted that some 2,6-diazaspiro[3.3]heptane compounds can undergo ring-opening when treated with strong acids like HCl.[2] Therefore, milder acidic conditions, such as using a saturated aqueous solution of ammonium chloride (NH4Cl) or dilute acetic acid, should be considered. If a stronger acid is necessary, it should be used at low temperatures and for a minimal amount of time.

Choice of Solvents
  • Extraction Solvents: Dichloromethane (DCM) and ethyl acetate (EtOAc) are commonly used for extracting the free base form of 2-methyl-2,6-diazaspiro[3.3]heptane derivatives.

  • Solvents to Avoid: Protic solvents like ethanol or methanol can be problematic during extraction as they are miscible with water. If the reaction is performed in a water-miscible solvent like THF or DMF, it is often advisable to remove the solvent under reduced pressure before the aqueous workup.

Emulsion Formation

The presence of a basic amine in a biphasic mixture can sometimes lead to the formation of emulsions, which can complicate phase separation. To break up emulsions, consider the following techniques:

  • Addition of brine (saturated aqueous NaCl solution).

  • Gentle swirling or agitation instead of vigorous shaking.

  • Filtration through a pad of Celite.

Detailed Workup Protocols

The following protocols provide step-by-step guidance for common workup scenarios.

Protocol 1: Workup of a Reaction with Acidic or Neutral Byproducts

This protocol is suitable for reactions where the desired product is the 2-methyl-2,6-diazaspiro[3.3]heptane derivative and the byproducts are acidic or neutral.

Step-by-Step Methodology:

  • Solvent Removal (if necessary): If the reaction was conducted in a water-miscible solvent (e.g., THF, DMF, acetonitrile), concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Initial Dilution: Dilute the residue with a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a dilute solution of sodium hydroxide (NaOH) to the separatory funnel. This will neutralize any excess acid and deprotonate any acidic byproducts, making them soluble in the aqueous phase.

  • Extraction: Gently shake the separatory funnel, allowing for the separation of the organic and aqueous layers. Drain the organic layer.

  • Aqueous Layer Re-extraction: Re-extract the aqueous layer with a fresh portion of the organic solvent to ensure complete recovery of the product.

  • Combine Organic Layers: Combine all the organic extracts.

  • Brine Wash: Wash the combined organic layers with brine to remove any remaining water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Protocol 2: Workup Using Solid-Phase Extraction (SCX Cartridge)

For small-scale reactions or when simple acid-base extraction is insufficient, solid-phase extraction using a strong cation exchange (SCX) cartridge is a highly effective method for isolating basic compounds.

Step-by-Step Methodology:

  • Solvent Removal (if necessary): Concentrate the reaction mixture under reduced pressure.

  • Dissolution: Dissolve the residue in a small amount of a suitable solvent, such as methanol (MeOH) or DCM.

  • Cartridge Conditioning: Condition an SCX cartridge by washing it with methanol.

  • Loading: Load the dissolved reaction mixture onto the conditioned SCX cartridge.

  • Washing: Wash the cartridge with methanol to elute any neutral or acidic impurities.

  • Elution: Elute the desired basic product from the cartridge using a solution of ammonia in methanol (typically 1-2 M).

  • Concentration: Concentrate the eluate under reduced pressure to obtain the purified product.

Protocol 3: Workup for Reactions with Basic Byproducts

If the reaction mixture contains other basic impurities, a simple acid-base extraction may not be effective. In such cases, purification techniques that separate compounds based on properties other than basicity are required.

Step-by-Step Methodology:

  • Initial Workup: Perform a standard aqueous workup to remove any non-basic impurities. This may involve washing with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product using column chromatography on silica gel. The choice of eluent will depend on the polarity of the desired product and the impurities. A common eluent system for basic compounds is a mixture of DCM and methanol, often with a small amount of a basic modifier like triethylamine (Et3N) or ammonium hydroxide to prevent streaking on the silica gel.

Visualization of Workup Strategies

Decision-Making Workflow for Workup Procedure

Workup_Decision_Tree Start Reaction Mixture Is_Product_Basic Is the desired product the basic spirocycle? Start->Is_Product_Basic Byproducts What is the nature of the byproducts? Is_Product_Basic->Byproducts Yes Protocol1 Protocol 1: Acid-Base Extraction Byproducts->Protocol1 Acidic/Neutral Protocol2 Protocol 2: SCX Cartridge Byproducts->Protocol2 Complex Mixture (Small Scale) Protocol3 Protocol 3: Chromatography Byproducts->Protocol3 Basic End Purified Product Protocol1->End Protocol2->End Protocol3->End

Caption: A decision tree for selecting the appropriate workup protocol.

Acid-Base Extraction Workflow

Acid_Base_Extraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase Product_FreeBase Product (Free Base) + Neutral Byproducts Product_Protonated Product (Protonated) Product_FreeBase->Product_Protonated Product Protonates and moves to Aqueous Phase Add_Acid Add aq. Acid (e.g., NH4Cl) Product_FreeBase->Add_Acid Product_Protonated_Transfer Product (Protonated) Transfers to Aqueous Acidic_Byproducts Acidic Byproducts (Deprotonated) Basify_Aqueous Basify Aqueous Layer (e.g., NaOH) Product_Protonated->Basify_Aqueous Start Reaction Mixture in Organic Solvent Add_Base Wash with aq. Base (e.g., NaHCO3) Start->Add_Base Separate1 Separate Layers Add_Base->Separate1 Separate1->Product_FreeBase Organic Separate1->Acidic_Byproducts Aqueous Separate2 Separate Layers Add_Acid->Separate2 Separate2->Product_Protonated Extract_Organic Extract with Organic Solvent Basify_Aqueous->Extract_Organic Final_Organic Product in Organic Layer Extract_Organic->Final_Organic

Caption: The process of separating a basic product using acid-base extraction.

Safety Precautions

When performing any of the workup procedures described above, it is essential to adhere to standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents.

  • Handling of Reagents: Handle all chemicals with care, paying particular attention to corrosive acids and bases.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

By following the principles and protocols outlined in this guide, researchers can confidently and efficiently perform workups for reactions involving 2-methyl-2,6-diazaspiro[3.3]heptane oxalate, leading to the successful isolation of their target compounds.

References

  • PubChem. 2-Methyl-2,6-diazaspiro[3.3]heptane. National Center for Biotechnology Information. [Link]

  • Scott, J. S., et al. (2020). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Journal of Medicinal Chemistry, 63(24), 15845–15856. [Link]

  • Fakayode, O., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4851. [Link]

Sources

Method

Application Note: Advanced Chromatographic Purification of 2-Methyl-2,6-diazaspiro[3.3]heptane Derivatives

Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols Introduction & Physicochemical Profiling The 2-methyl-2,6-diaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols

Introduction & Physicochemical Profiling

The 2-methyl-2,6-diazaspiro[3.3]heptane scaffold has emerged as a highly valuable sp³-rich bioisostere for piperazine in modern medicinal chemistry, offering improved pharmacokinetic properties, reduced lipophilicity, and unique vectorization in drug design[1]. However, the very properties that make this spirocyclic diamine desirable biologically—its high polarity and dual basic centers—make its chromatographic purification notoriously difficult.

The Chromatographic Challenge

The core contains both a secondary and a tertiary aliphatic amine. The predicted pKa of the secondary amine in the 2,6-diazaspiro[3.3]heptane system is approximately 10.69[2]. This presents two critical challenges:

  • Reverse-Phase HPLC (RP-HPLC): At standard acidic pH (e.g., 0.1% TFA or Formic Acid), both nitrogen atoms are fully protonated. The resulting dication is extremely polar, causing the molecule to elute in the void volume ( t0​ ) of standard C18 columns with severe peak tailing.

  • Normal-Phase Chromatography: On standard bare silica, the protonated amines engage in strong, irreversible electrostatic interactions with acidic residual silanols, leading to severe streaking and poor mass recovery.

To achieve high-purity isolation, the chromatographic environment must be engineered to suppress ionization or mask stationary-phase active sites.

Purification Strategy Decision Matrix

Selecting the correct purification modality depends heavily on the scale of the synthesis and the nature of the crude matrix.

G Start Crude Mixture 2-methyl-2,6-diazaspiro[3.3]heptane Q1 Scale & Purity Req? Start->Q1 Prep High Purity (< 1g) Q1->Prep Flash Bulk Scale (> 1g) Q1->Flash Cleanup High Salt/Polar Impurities Q1->Cleanup HPLC High-pH RP-HPLC (pH 10.5, BEH C18) Prep->HPLC NP Amine-Modified Silica or DCM/MeOH/NH4OH Flash->NP SCX SCX Catch & Release (2M NH3 in MeOH) Cleanup->SCX SCX->HPLC Final Polish

Decision matrix for selecting the optimal purification route for basic spirocyclic diamines.

Protocol 1: High-pH RP-HPLC (The Gold Standard)

Expertise & Causality: The most effective way to purify highly basic spirocycles is to raise the mobile phase pH near or above their pKa. At pH 10.5, the 2-methyl-2,6-diazaspiro[3.3]heptane derivative is largely deprotonated (neutral free-base form). This exponentially increases its lipophilicity (logD), allowing for strong, predictable retention on a C18 stationary phase while eliminating secondary silanol interactions[3],[4].

Critical Requirement: Standard silica dissolves rapidly at pH > 8. You must use a hybrid organic-inorganic silica column (e.g., Waters XBridge incorporating Ethylene Bridged Hybrid (BEH) technology) which is stable up to pH 12[5].

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Buffer A: Prepare 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in LC-MS grade water. Adjust the pH to exactly 10.5 ± 0.1 using concentrated Ammonium Hydroxide ( NH4​OH )[6],[3]. Self-Validation Check: If the pH drops below 10.0 over 48 hours, discard the buffer. Bicarbonate degradation will cause retention time drift.

    • Buffer B: 100% LC-MS Grade Acetonitrile.

  • Column Equilibration: Flush the Waters XBridge Prep C18 column (5 µm, 19 x 150 mm) with 95% Buffer A / 5% Buffer B for 5 column volumes until the baseline and system pressure stabilize.

  • Sample Loading: Dissolve the crude mixture in a 1:1 mixture of Water/DMSO. Do not use acidic modifiers in the injection solvent.

  • Gradient Execution: Run the optimized gradient (see Table 2).

  • Fraction Collection: Trigger collection via UV (typically 210-220 nm for aliphatic diamines lacking a chromophore, or higher if conjugated to an aromatic system) or MS (ESI+).

Protocol 2: Strong Cation Exchange (SCX) Catch-and-Release

Expertise & Causality: When the crude mixture contains a high concentration of neutral byproducts, salts, or non-basic impurities, chromatography can be bypassed entirely using an SCX solid-phase extraction. The sulfonic acid ( −SO3−​ ) resin strongly binds the protonated diazaspiro[3.3]heptane. Neutral impurities are washed away, and the pure amine is eluted by introducing a strong base that deprotonates the analyte, breaking the ionic bond.

SCX Load 1. Load (Acidic/Neutral pH) Bind Amine Protonated Binds to SO3- Resin Load->Bind Wash 2. Wash (100% MeOH) Bind->Wash Remove Neutral/Acidic Impurities Elute Wash->Remove Elute 3. Elute (2M NH3 in MeOH) Wash->Elute Release Amine Deprotonated Product Recovered Elute->Release

Mechanistic workflow of Strong Cation Exchange (SCX) catch-and-release purification.

Step-by-Step Methodology
  • Conditioning: Condition a pre-packed SCX cartridge (e.g., Biotage ISOLUTE SCX-2) with 2 column volumes (CV) of Methanol (MeOH), followed by 2 CV of 1% Acetic Acid in DCM.

  • Loading: Dissolve the crude sample in 1% Acetic Acid in DCM (ensuring the amines are fully protonated) and load onto the cartridge.

  • Washing: Wash the cartridge with 3 CV of DCM, followed by 3 CV of 100% MeOH. Self-Validation Check: Spot the MeOH wash on a TLC plate; if UV/stain-active spots are present, continue washing until the eluent is clean.

  • Elution: Elute the target 2-methyl-2,6-diazaspiro[3.3]heptane derivative using 2 CV of 2M Ammonia in Methanol ( NH3​ /MeOH).

  • Recovery: Concentrate the basic eluent under reduced pressure to yield the free-base diamine.

Protocol 3: Normal-Phase Flash Chromatography

For bulk scale (>1g) where prep-HPLC is bottlenecked, normal-phase chromatography can be utilized if modified correctly.

Expertise & Causality: Standard Hexane/Ethyl Acetate gradients will fail. To prevent the basic spirocycle from irreversibly binding to the acidic silica gel, the mobile phase must contain a competing base.

  • Methodology: Use a solvent system of Dichloromethane (DCM) and Methanol (MeOH). Add 1% to 5% aqueous Ammonium Hydroxide ( NH4​OH ) to the Methanol portion.

  • Alternative: Utilize amine-functionalized silica cartridges (e.g., Biotage KP-NH). The covalently bonded basic surface repels the diazaspiro[3.3]heptane, allowing it to elute symmetrically with standard Hexane/EtOAc or DCM/MeOH gradients without the need for liquid basic additives.

Quantitative Data & Troubleshooting Summaries

Table 1: Physicochemical Impact on Chromatography

PropertyValue / CharacteristicImpact on Chromatographic Behavior
Core Structure Spirocyclic aliphatic diamineHigh sp³ character leads to low intrinsic lipophilicity; poor retention on C18 at low pH.
pKa (Secondary N) ~10.69Positively charged at neutral/acidic pH; causes severe silanol tailing on bare silica.
pKa (Tertiary N) ~7.5 - 8.0Requires mobile phase pH > 10.5 to fully deprotonate both nitrogen centers for RP-HPLC.

Table 2: Optimized High-pH RP-HPLC Gradient (Analytical Scale)

Time (min)Flow Rate (mL/min)% Buffer A (10mM NH4​HCO3​ , pH 10.5)% Buffer B (Acetonitrile)
0.01.0955
1.01.0955
10.01.04060
12.01.0595
15.01.0955

Table 3: Troubleshooting Guide for Basic Spirocycles

ObservationRoot CauseCorrective Action
Severe Peak Tailing Secondary electrostatic interactions with residual silanols.Increase mobile phase pH to 10.5; ensure the column is fully end-capped.
Void Volume Elution Analyte is fully protonated and highly polar.Switch from 0.1% TFA/Formic Acid to 10mM Ammonium Bicarbonate (pH 10.5).
High Backpressure Silica dissolution due to high pH mobile phase.Immediately switch to a polymer or hybrid-silica column (e.g., BEH technology).

References

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity Source: National Institutes of Health (NIH) URL:[Link]

  • 2,6-Diazaspiro[3.3]heptane (Physicochemical Data) Source: Protheragen URL:[Link]

Sources

Application

Application Note: Advanced Crystallization Techniques for 2-Methyl-2,6-diazaspiro[3.3]heptane Derivatives

Introduction & Mechanistic Rationale The spirocyclic diamine 2-methyl-2,6-diazaspiro[3.3]heptane has emerged as a highly valuable structural motif in modern medicinal chemistry. Its rigid, compact, and highly vectorized...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The spirocyclic diamine 2-methyl-2,6-diazaspiro[3.3]heptane has emerged as a highly valuable structural motif in modern medicinal chemistry. Its rigid, compact, and highly vectorized 3D geometry makes it an ideal bioisostere for piperazine, often yielding improved metabolic stability and enhanced target affinity, such as in the development of σ2 receptor ligands 1.

However, handling the free base of this spirocycle presents significant experimental challenges. Due to the high basicity of its nitrogen atoms and its low molecular weight, the free base is typically a highly hygroscopic oil or a low-melting amorphous solid. It readily absorbs atmospheric moisture, complicating precise stoichiometric measurements and long-term storage [[2]](). To overcome these limitations, crystallization via salt formation is the gold standard for purification, isolation, and structural elucidation. By protonating the basic amines and introducing a counterion, the lattice energy is dramatically increased, driving the formation of stable, bench-ready crystalline solids 3.

Crystallization Strategy & Decision Matrix

Selecting the appropriate crystallization technique depends entirely on the downstream application. For bulk storage and handling, acid-base crystallization (e.g., oxalate or hydrochloride salts) is preferred. For structural validation via Single-Crystal X-Ray Diffraction (SCXRD), vapor diffusion is required to ensure slow nucleation and defect-free crystal growth 4.

G Start 2-Methyl-2,6-diazaspiro[3.3]heptane (Free Base Oil) Decision Target Application? Start->Decision Salt Bulk Purification Decision->Salt High Yield SCXRD Structural Analysis Decision->SCXRD High Purity Oxalate Oxalate Salt Formation (EtOH/EtOAc) Salt->Oxalate HCl Dihydrochloride Salt (MeOH/Ether) Salt->HCl Vapor Vapor Diffusion (Slow Nucleation) SCXRD->Vapor

Workflow for selecting the optimal crystallization strategy.

Quantitative Summary of Common Salt Forms

The table below summarizes the optimal solvent systems and expected outcomes for various 2-methyl-2,6-diazaspiro[3.3]heptane derivatives.

Derivative / Salt FormReagent (Equivalents)Solvent System (v/v)Typical Yield (%)Melting Point (°C)Morphology
Free Base N/AN/AN/A< 30Viscous Oil / Paste
Oxalate (1:1) Oxalic Acid (1.05)EtOH / EtOAc (1:2)85 - 92169 - 170Colorless Crystals 2
Dihydrochloride HCl in Et₂O (2.2)MeOH / Et₂O (1:5)78 - 85> 200 (dec.)White Powder 1
p-Toluenesulfonate p-TsOH (1.05)CH₂Cl₂ / Hexanes75 - 80104 - 105Colorless Crystals 2

Experimental Protocols

Protocol 1: Acid-Base Crystallization (The Oxalate Salt Method)

Causality & Rationale: Oxalic acid acts as an exceptional bidentate hydrogen-bond donor. It bridges the basic nitrogen atoms of the spirocyclic core, forming a highly robust, 3D hydrogen-bonded lattice. This results in bench-stable compounds that can be stored for months without noticeable degradation 2.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of 2-methyl-2,6-diazaspiro[3.3]heptane free base in 5.0 mL of absolute ethanol in a 50 mL round-bottom flask. Stir at 40 °C until completely homogenous.

  • Acid Preparation: In a separate vial, dissolve 1.05 equivalents of anhydrous oxalic acid in 10 mL of warm ethyl acetate.

  • Titration & Nucleation: Add the oxalic acid solution dropwise to the free base solution while maintaining vigorous stirring.

    • Self-Validation Check: The solution should become turbid within the first 2 mL of addition, indicating immediate supersaturation and salt formation.

  • Ostwald Ripening: Once addition is complete, heat the suspension to reflux (approx. 75 °C) for 15 minutes to dissolve fine microcrystals, then allow the flask to cool to room temperature at a rate of 5 °C/hour. This slow cooling promotes the growth of larger, purer crystals.

  • Isolation: Filter the resulting colorless crystals under vacuum, wash with 2 x 5 mL of cold ethyl acetate, and dry in vacuo at 45 °C for 12 hours.

Protocol 2: Anti-Solvent Crystallization for Dihydrochloride Salts

Causality & Rationale: The dihydrochloride salt of this spirocycle is highly soluble in polar protic solvents (like methanol) but practically insoluble in non-polar aprotic solvents (like diethyl ether). By carefully titrating an anti-solvent into the system, the dielectric constant of the medium is lowered, forcing the ionic lattice to precipitate 3.

Step-by-Step Methodology:

  • Primary Dissolution: Dissolve the free base in a minimal volume of anhydrous methanol (approx. 3 mL/g).

  • Protonation: Cool the solution to 0 °C in an ice bath. Slowly add 2.2 equivalents of 2.0 M HCl in diethyl ether. Stir for 30 minutes.

    • Self-Validation Check: The spirocyclic core must undergo complete protonation without ring-opening, a known risk if aqueous HCl is used at elevated temperatures 1.

  • Anti-Solvent Layering: Slowly drip anhydrous diethyl ether into the stirring solution until the "cloud point" is reached (the solution remains persistently milky).

  • Crystallization: Remove the stirring bar, seal the flask, and store at -20 °C overnight to maximize yield.

  • Isolation: Recover the white powder via rapid vacuum filtration (the salt is hygroscopic; minimize atmospheric exposure) and store in a desiccator.

Protocol 3: Vapor Diffusion for Single-Crystal X-Ray Diffraction (SCXRD)

Causality & Rationale: Rapid precipitation techniques (like Protocol 2) yield microcrystalline powders that are unsuitable for X-ray diffraction. Vapor diffusion solves this by allowing a volatile anti-solvent to transfer into the solvent phase via the vapor phase. This creates an extremely slow, controlled increase in supersaturation, minimizing the nucleation rate and promoting the growth of a few large, defect-free single crystals 4.

VD Inner Inner Vial Solvent: High Solubility (e.g., MeOH) Contains: Solute Result Supersaturation Slow Crystal Growth Inner->Result Decreased Solubility Outer Outer Vial Anti-solvent: High Volatility (e.g., Et2O) Sealed Environment Process Vapor Phase Transfer Anti-solvent diffuses into inner vial Outer->Process Evaporation Process->Inner Condensation

Mechanism of vapor diffusion for single-crystal growth.

Step-by-Step Methodology:

  • Inner Vial Preparation: Dissolve 5–10 mg of the purified spirocyclic salt in 0.5 mL of a high-solubility solvent (e.g., Methanol) in a small 2 mL glass vial. Leave the vial uncapped.

  • Outer Chamber Setup: Place the 2 mL vial inside a larger 20 mL scintillation vial. Carefully pipette 3 mL of a volatile anti-solvent (e.g., Diethyl Ether or Pentane) into the outer 20 mL vial, ensuring no splashing into the inner vial.

  • Sealing & Incubation: Tightly cap the outer 20 mL vial with a Teflon-lined cap. Wrap the cap in Parafilm to ensure a hermetic seal.

  • Crystal Maturation: Place the setup in a vibration-free environment at constant room temperature.

    • Self-Validation Check: Inspect visually after 48–72 hours. You should observe the liquid volume in the inner vial increasing as the anti-solvent condenses into it. Crystals typically form on the glass walls of the inner vial within 5 to 14 days.

References

  • Source: MDPI (Molecules)
  • Source: University of Fribourg (Chemistry Department)
  • Title: Flow Crystallization | Solubility Control Source: Vapourtec URL
  • Title: Synthesis and Structural Analysis of a New Class of Azaspiro[3.

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis of 2,6-Diazaspiro[3.3]heptane Building Blocks

Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry The 2,6-diazaspiro[3.3]heptane motif has emerged as a compelling structural surrogate for piperazine in modern drug discovery.[1][2][3] Its rigid, th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry

The 2,6-diazaspiro[3.3]heptane motif has emerged as a compelling structural surrogate for piperazine in modern drug discovery.[1][2][3] Its rigid, three-dimensional spirocyclic framework offers a unique conformational constraint that can lead to significant improvements in target selectivity, metabolic stability, and overall physicochemical properties when compared to more flexible diamine counterparts.[1][3][4] This has led to the incorporation of this scaffold into a growing number of clinical candidates, underscoring the need for robust and scalable synthetic access to these valuable building blocks.[4][5]

This application note provides a detailed guide for the large-scale synthesis of key 2,6-diazaspiro[3.3]heptane intermediates, focusing on practical and scalable methodologies suitable for drug development professionals. We will delve into the rationale behind the chosen synthetic strategies, provide step-by-step protocols, and offer insights into process optimization and troubleshooting.

Strategic Approach to Large-Scale Synthesis

The synthesis of 2,6-diazaspiro[3.3]heptane on a large scale necessitates a strategy that is not only high-yielding but also cost-effective and amenable to standard industrial equipment. Several synthetic routes have been reported, and a particularly effective and scalable approach involves the construction of the bis-azetidine core through a key cyclization step.[6][7][8] This guide will focus on a route that allows for the preparation of the mono-Boc-protected 2,6-diazaspiro[3.3]heptane, a versatile intermediate for further functionalization.

The overall synthetic strategy can be visualized as a multi-step process, beginning with commercially available starting materials and proceeding through key intermediates to the desired protected spirocycle.

G cluster_0 Upstream Synthesis cluster_1 Core Spirocycle Formation cluster_2 Downstream Functionalization Starting Material Commercially Available Starting Materials Key Intermediate A Formation of Azetidine Ring Starting Material->Key Intermediate A Key Intermediate B Introduction of Leaving Groups Key Intermediate A->Key Intermediate B Cyclization Precursor Assembly of the Open-Chain Precursor Key Intermediate B->Cyclization Precursor Protected 2,6-Diazaspiro[3.3]heptane Mono-Boc-Protected 2,6-Diazaspiro[3.3]heptane Cyclization Precursor->Protected 2,6-Diazaspiro[3.3]heptane Deprotection Removal of Protecting Group Protected 2,6-Diazaspiro[3.3]heptane->Deprotection Further Derivatization Coupling Reactions, Acylations, etc. Deprotection->Further Derivatization

Caption: High-level overview of the synthetic workflow for 2,6-diazaspiro[3.3]heptane building blocks.

Detailed Protocols for Large-Scale Synthesis

The following protocols are designed for scalability and have been adapted from established literature procedures.[2][6][8] It is crucial for researchers to perform their own risk assessments and optimization studies for large-scale operations.

Protocol 1: Synthesis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Oxalate

This protocol outlines a reliable route to a stable, crystalline, and easily handleable form of the mono-Boc-protected 2,6-diazaspiro[3.3]heptane.[2][9]

Materials and Reagents:

  • 1-Benzhydrylazetidin-3-one

  • (Diethoxyphosphoryl)acetic acid

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonia (7 N in methanol)

  • Raney nickel

  • Hydrogen gas

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol

  • Dichloromethane (DCM)

  • Sodium sulfate, anhydrous

  • Oxalic acid

Experimental Workflow:

G A 1. Horner-Wadsworth-Emmons Reaction B 2. Michael Addition A->B C 3. Reductive Cyclization B->C D 4. Boc Protection C->D E 5. Deprotection D->E F 6. Salt Formation E->F G Product F->G

Caption: Step-by-step workflow for the synthesis of the target oxalate salt.

Step-by-Step Procedure:

  • Horner-Wadsworth-Emmons Reaction: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add (diethoxyphosphoryl)acetic acid (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes. Cool the reaction to 0 °C and add a solution of 1-benzhydrylazetidin-3-one (1.0 eq) in THF. Stir at room temperature overnight. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the α,β-unsaturated ester.

  • Michael Addition: The crude α,β-unsaturated ester is dissolved in a 7 N solution of ammonia in methanol and stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure to give the β-amino ester.

  • Reductive Cyclization: The crude β-amino ester is dissolved in methanol, and Raney nickel (catalytic amount) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at 50 °C for 48 hours. The catalyst is removed by filtration through celite, and the filtrate is concentrated to afford the crude 2-benzhydryl-2,6-diazaspiro[3.3]heptan-1-one.

  • Boc Protection: The crude lactam is dissolved in DCM, and di-tert-butyl dicarbonate (1.1 eq) is added. The reaction is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield tert-butyl 2-benzhydryl-1-oxo-2,6-diazaspiro[3.3]heptane-6-carboxylate.

  • Deprotection (Hydrogenolysis): The purified product from the previous step is dissolved in methanol, and Pearlman's catalyst (Pd(OH)₂/C) is added. The mixture is hydrogenated at 50 psi overnight. The catalyst is filtered off, and the solvent is evaporated to give tert-butyl 1-oxo-2,6-diazaspiro[3.3]heptane-6-carboxylate.

  • Reduction and Salt Formation: The lactam is dissolved in anhydrous THF and treated with a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) at 0 °C, followed by heating to reflux. After completion of the reaction, the mixture is cooled, and the excess borane is quenched. The solvent is removed, and the residue is dissolved in a suitable solvent like isopropanol. A solution of oxalic acid (1.0 eq) in isopropanol is added, and the resulting precipitate is collected by filtration, washed with cold isopropanol, and dried under vacuum to afford tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate as a white solid.[2][9]

Data Summary and Comparison

The choice of synthetic route can significantly impact the overall efficiency and scalability. Below is a comparative table of key parameters for different approaches.

Synthetic RouteKey Starting MaterialNumber of StepsOverall Yield (approx.)ScalabilityKey Considerations
Route A (This Protocol) 1-Benzhydrylazetidin-3-one620-30%GoodUtilizes standard reagents and conditions. The oxalate salt is a stable solid.
Route B (Reductive Amination) 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde3-440-50%ExcellentHigh yielding and amenable to library synthesis.[6]
Route C (from 2-oxa-6-azaspiro[3.3]heptane) 2-Oxa-6-azaspiro[3.3]heptane525-35%ModerateInvolves oxetane ring opening.[2]

Causality and Experimental Choices

  • Choice of Protecting Groups: The benzhydryl group is utilized as a robust protecting group for the azetidine nitrogen that can be readily cleaved under hydrogenolysis conditions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the second nitrogen, allowing for orthogonal deprotection strategies, which is crucial for subsequent derivatization.

  • Reductive Amination as a Key Step: An alternative and highly efficient strategy involves the reductive amination of a suitable aldehyde with a primary amine, followed by cyclization.[6] This approach is often high-yielding and can be performed in a one-pot fashion, making it very attractive for large-scale production.

  • Salt Formation for Stability and Handling: The final product is often isolated as an oxalate or hydrochloride salt.[9] This significantly improves the stability and handling properties of the otherwise potentially volatile free amine, which is a critical consideration for large-scale manufacturing and storage.

Conclusion and Future Outlook

The 2,6-diazaspiro[3.3]heptane scaffold represents a significant advancement in the design of novel therapeutics. The synthetic protocols outlined in this application note provide a practical and scalable pathway to access key building blocks for drug discovery programs. Further process optimization and the development of even more convergent synthetic routes will continue to enhance the accessibility of this privileged structural motif, paving the way for the next generation of innovative medicines.

References

  • Royal Society of Chemistry. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Publishing.
  • Waman, Y., Nayak, K., Baharooni, K., Kotturi, S., & Reddy, D. (2019). Asymmetric Synthesis of 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis–Ellman Imines. Organic Letters, 21(10), 3481-3484. [Link]

  • ResearchGate. (2025). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. Retrieved from [Link]

  • Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(17), 3525-3527. [Link]

  • ResearchGate. (2025). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Retrieved from [Link]

  • PMC. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Retrieved from [Link]

  • Uniba.it. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Retrieved from [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

Sources

Application

experimental setup for microwave-assisted synthesis of diazaspiroheptane analogs

Executive Summary & Mechanistic Rationale Diazaspiroheptanes—particularly the highly strained 2,6-diazaspiro[3.3]heptane system—have emerged as privileged bioisosteres for piperazine, morpholine, and thiomorpholine rings...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Diazaspiroheptanes—particularly the highly strained 2,6-diazaspiro[3.3]heptane system—have emerged as privileged bioisosteres for piperazine, morpholine, and thiomorpholine rings in modern drug discovery. Substituting a piperazine ring with a 2,6-diazaspiro[3.3]heptane surrogate has been proven to significantly improve target selectivity, enhance aqueous solubility, and reduce off-mechanism cytotoxicity in clinical candidates [1].

However, the synthesis of these spirocycles via traditional thermal methods is historically plagued by low yields and poor diastereoselectivity. The high ring strain energy promotes retro-cycloadditions and polymerization under prolonged heating. Microwave-Assisted Organic Synthesis (MAOS) circumvents these thermodynamic sinks. By directly coupling electromagnetic energy with polar intermediates, MAOS rapidly surpasses the activation energy barrier for complex cascade reactions, outcompeting degradation pathways. Recent breakthroughs have demonstrated that a metal-free microwave-assisted Wolff rearrangement, followed by a Staudinger [2+2] cycloaddition cascade, provides a rapid, high-yield route to diastereomerically pure spiro bis-β-lactams (2,6-diazaspiro[3.3]heptane-1,5-diones) [2]. Similar microwave efficiencies have also been validated for larger analogs, such as 2,4-diazaspiro[5.5]undecanes [3].

Reaction Workflow & Pathway Visualization

The following diagram illustrates the self-validating mechanistic workflow for the microwave-assisted Wolff/Staudinger cascade.

Workflow Start Reagent Assembly: 3-Diazotetramic Acid + Imine MW Microwave Irradiation (110°C, 15 min, 15 bar max) Start->MW Sealed Vessel Ketene In-situ Ketene Generation (Wolff Rearrangement) MW->Ketene Dielectric Heating Validate In-Process Validation (N₂ Pressure Profiling) MW->Validate Real-time monitoring Cyclo Staudinger [2+2] Cycloaddition Ketene->Cyclo Imine Trapping Product 2,6-Diazaspiro[3.3]heptane Isolation & NMR QC Cyclo->Product Diastereoselective Assembly Validate->Product Go/No-Go Decision

Figure 1: Microwave-assisted Wolff/Staudinger cascade workflow for diazaspiroheptane synthesis.

Quantitative Data & Optimization Metrics

The transition from conventional thermal heating to microwave irradiation fundamentally alters the reaction kinetics. Table 1 summarizes the optimization data, highlighting the causality behind the improved metrics.

Table 1: Reaction Metrics: Thermal vs. Microwave-Assisted Wolff/Staudinger Cascade

Reaction ParameterConventional Thermal HeatingMicrowave Irradiation (MAOS)Mechanistic Consequence & Causality
Energy Transfer Conduction / ConvectionDielectric HeatingMAOS directly activates polar precursors, avoiding bulk solvent heating lag.
Reaction Time 12 – 24 hours15 minutesRapid kinetics outcompete ketene dimerization and imine hydrolysis.
Average Yield 35 – 45%78 – 85%Minimized thermal degradation pathways lead to higher isolated yields.
Diastereomeric Ratio ~ 70:30 (cis:trans)> 95:5 (cis:trans)Rapid kinetic trapping of the ketene ensures high stereocontrol.
Byproduct Profile High (Ketene dimers, tars)TraceUniform heating prevents localized hot spots at the vessel walls.

Detailed Experimental Protocol

Target: Synthesis of 2,6-diazaspiro[3.3]heptane-1,5-dione derivatives.

Phase 1: Pre-Reaction Assembly (Inert Atmosphere)
  • Causality: Imines (Schiff bases) are highly susceptible to hydrolysis. Operating under argon ensures the imine remains intact prior to the cycloaddition, preventing the formation of unreactive aldehydes and primary amines.

  • Step 1: In an oven-dried 10 mL microwave-specific glass vial equipped with a magnetic stir bar, dissolve the 3-diazotetramic acid precursor (1.0 mmol) and the appropriate imine (1.2 mmol) in anhydrous toluene (4.0 mL).

  • Step 2: Purge the vial with Argon for 2 minutes, then immediately seal it with a Teflon-lined crimp cap.

  • Solvent Rationale: Toluene is a non-polar solvent with a low microwave loss tangent ( tanδ=0.040 ). In MAOS, using a low-absorbing solvent for highly polar reactants (diazo compounds) is a strategic choice known as "molecular radiator" heating. The microwave energy is selectively absorbed by the reactants rather than the bulk solvent, creating microscopic superheating at the reaction sites without boiling the bulk solvent excessively.

Phase 2: Microwave Irradiation (Self-Validating Step)
  • Step 3: Insert the sealed vial into the microwave synthesizer cavity (e.g., Anton Paar Monowave or Biotage Initiator).

  • Step 4: Program the instrument parameters:

    • Target Temperature: 110 °C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds (High speed)

    • Cooling: On (Air jet cooling to < 40 °C post-reaction)

  • Self-Validation Checkpoint (Pressure Profiling): Nitrogen gas ( N2​ ) is extruded during the Wolff rearrangement of the 3-diazotetramic acid to the ketene intermediate. You must monitor the real-time pressure curve on the synthesizer's interface. A successful rearrangement is accompanied by a distinct, rapid pressure spike (typically 3–5 bar above the solvent's standard vapor pressure) within the first 3 to 5 minutes.

    • Diagnostic: If this pressure differential is absent, the diazo precursor has degraded prior to the run, or the vial seal is compromised. Abort the run to save downstream purification time. If the pressure plateaus, the N2​ extrusion is complete, validating the generation of the ketene.

Phase 3: Quenching and Purification
  • Step 5: Ensure the system has cooled to < 40 °C before uncrimping to prevent aerosolization of the reaction mixture and loss of product.

  • Step 6: Transfer the crude mixture to a round-bottom flask and remove the toluene under reduced pressure.

  • Step 7: Purify the crude residue via flash column chromatography (Silica gel, utilizing a gradient of Ethyl Acetate/Hexanes).

Phase 4: Analytical Validation
  • Validation Checkpoint: Analyze the purified fractions via 1 H NMR (400 MHz, CDCl 3​ ). The formation of the highly strained spiro[3.3] core is definitively confirmed by the distinct upfield shift of the azetidine ring protons and the complete disappearance of the diazo-adjacent methine signal from the starting material. Diastereoselectivity (cis/trans) can be self-validated via NOESY NMR; strong spatial correlations between the azetidine ring protons and the imine-derived substituent confirm the cis-configuration (>95:5 dr).

References

  • Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and - RSC Publishing Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Access to Spiro Bis-β-lactams via a Metal-Free Microwave-Assisted Wolff Rearrangement/Staudinger [2+2] Cycloaddition Cascade Involving 3-Diazotetramic Acids and Imines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4-diazaspiro[5.5]undecane-1,5,9-trione (or 1,3,5,9-tetraone) derivatives Source: Arkivoc URL: [Link]

Method

Application Note: Flow Chemistry for the Synthesis of 2,6-Diazaspiro[3.3]heptane Libraries

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale The pharmaceutical ind...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The pharmaceutical industry's shift toward higher molecular complexity has driven a demand for fully saturated, sp³-hybridized N-heterocycles. Strained spiro heterocycles (SSHs), specifically 2,6-diazaspiro[3.3]heptane (DASE) and its derivatives like 1-oxa-2,6-diazaspiro[3.3]heptane (ODASE), have emerged as premier bioisosteres for piperazine[1]. By replacing flat, flexible piperazine rings with rigid DASE scaffolds, medicinal chemists can significantly enhance a drug candidate's target selectivity, metabolic stability, and overall fraction of sp³ carbons (Fsp³)[2].

However, the synthesis of these strained scaffolds presents severe operational bottlenecks. Traditional batch syntheses rely on highly strained, energetic intermediates—such as azabicyclo[1.1.0]butanes—which pose significant thermal runaway and explosion risks upon scale-up[2]. Furthermore, the required intramolecular cyclizations are heavily dependent on ideal heat and mass transfer, which degrade rapidly in large batch reactors[3].

The Causality of Flow Chemistry: Continuous flow technology resolves these physical limitations. Microreactors possess an exceptionally high surface-area-to-volume ratio, ensuring instantaneous heat dissipation and rapid, homogeneous mixing[3]. By generating the hazardous azabicyclo[1.1.0]butane intermediate in situ and immediately consuming it via a strain-release ring expansion in a telescoped flow sequence, the energetic intermediate never accumulates[1]. This transforms a hazardous, unscalable batch process into a safe, high-throughput engine for library generation.

Reactor Configuration & Process Visualization

To achieve a self-validating and scalable system, the workflow is segmented into two continuous stages: (1) the generation of the DASE core via strain-release, and (2) automated N-functionalization to generate the compound library.

FlowSetup P1 Pump A: Precursor Mix T-Mixer (Rapid Mixing) P1->Mix P2 Pump B: Base/Reagent P2->Mix Coil1 Reactor Coil 1 (Strain-Release) Mix->Coil1 Mix2 T-Mixer Coil1->Mix2 P3 Pump C: Electrophile P3->Mix2 Coil2 Reactor Coil 2 (Functionalization) Mix2->Coil2 PAT Inline FTIR (Monitoring) Coil2->PAT BPR BPR (100 psi) PAT->BPR Out Library Collection BPR->Out

Continuous flow reactor setup for 2,6-diazaspiro[3.3]heptane library synthesis.

Quantitative Process Comparison: Batch vs. Flow

The thermodynamic and kinetic advantages of continuous flow over traditional batch processing for DASE/ODASE synthesis are summarized below. The use of a Back Pressure Regulator (BPR) is a critical mechanistic choice; it allows solvents to be superheated well above their atmospheric boiling points, accelerating the spirocyclization step from hours to minutes.

ParameterTraditional Batch SynthesisContinuous Flow SynthesisMechanistic Impact / Causality
Heat Transfer Limited by vessel surface area.Excellent (Microfluidic scale).Prevents thermal runaway during exothermic azabicyclo[1.1.0]butane formation[3].
Mass Transfer Dependent on stirring efficiency.Rapid, diffusion-limited mixing.Eliminates localized concentration gradients, reducing byproduct formation[3].
Safety Profile High risk (accumulation of strained intermediates).Inherently Safe (minimal active volume).Allows safe handling of highly energetic strain-release precursors[1].
Reaction Time 12 – 24 hours.10 – 20 minutes.Superheating via BPR exponentially increases reaction kinetics.
Scalability Requires extensive re-optimization."Scale-out" (run longer/parallel).Fluid dynamics remain constant regardless of the production volume[3].
Stereocontrol Prone to epimerization over time.High dr (up to 98:2).Rapid quenching in flow preserves chiral integrity (e.g., Davis-Ellman imines)[4][5].

Experimental Protocols

The following protocols outline a self-validating system. By integrating Process Analytical Technology (PAT) such as inline FTIR, the operator can monitor the disappearance of the highly strained C-N stretch in real-time, ensuring the hazardous intermediate is fully consumed before collection.

Protocol A: Telescoped Flow Synthesis of the DASE Core via Strain-Release

Objective: Safely synthesize the N-Boc protected 1-oxa-2,6-diazaspiro[3.3]heptane (ODASE) core from an azabicyclo[1.1.0]butyl intermediate[1][2].

Materials:

  • Stream A: 0.5 M solution of 1-(azabicyclo[1.1.0]butan-1-yl)ethan-1-one in anhydrous THF.

  • Stream B: 0.5 M solution of hydroxylamine hydrochloride and DIPEA (1.2 equiv) in THF/MeOH (4:1).

  • Stream C: 1.0 M solution of Boc₂O in anhydrous THF.

Step-by-Step Methodology:

  • System Priming: Flush the entire flow system (PFA tubing, 1.0 mm ID) with anhydrous THF at 1.0 mL/min for 10 minutes. Ensure the Back Pressure Regulator (BPR) is set to 100 psi to prevent solvent outgassing.

  • Intermediate Generation (Coil 1): Set Pump A and Pump B to a flow rate of 0.25 mL/min each. The streams meet at a PEEK T-mixer and enter a 5 mL perfluoroalkoxy (PFA) reactor coil maintained at 0 °C (ice bath). Causality: The low temperature controls the exothermic formation of the highly strained hydroxylamine intermediate, preventing degradation.

  • Spirocyclization (Coil 2): The effluent from Coil 1 meets Stream C (Boc₂O, Pump C set to 0.25 mL/min) at a second T-mixer. The combined stream enters a 10 mL heated stainless-steel reactor coil set to 80 °C. Causality: The BPR allows the THF/MeOH mixture to be superheated, providing the activation energy required to trigger the strain-release ring expansion and simultaneous Boc-protection. Total residence time in Coil 2 is ~13 minutes.

  • Inline Validation: Pass the effluent through an inline FTIR flow cell. Monitor the disappearance of the characteristic azabicyclo[1.1.0]butane strain bands (~1750 cm⁻¹) and the appearance of the carbamate carbonyl stretch (~1690 cm⁻¹).

  • Collection & Workup: Collect the steady-state effluent in a flask containing saturated aqueous NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the pure N-Boc ODASE core.

Protocol B: Automated Library Generation via N-Functionalization

Objective: Utilize the DASE/ODASE core as a nucleophile in palladium-catalyzed Buchwald-Hartwig aminations to generate a diverse library of N-aryl derivatives[2][3].

Materials:

  • Stream A (Nucleophile): 0.2 M solution of the DASE core and LiHMDS (1.5 equiv) in anhydrous Toluene.

  • Stream B (Catalyst/Electrophile): An autosampler loop containing discrete 2 mL plugs of various aryl halides (0.2 M), Pd₂(dba)₃ (2 mol%), and RuPhos (4 mol%) in Toluene, separated by solvent spacers.

Step-by-Step Methodology:

  • Preparation: Degas all solvents by sparging with dry Nitrogen for 30 minutes prior to use to prevent catalyst oxidation.

  • Injection Sequence: Program the autosampler to inject the aryl halide/catalyst plugs (Stream B) into the main flow line at 0.1 mL/min.

  • Coupling Reaction: Pump Stream A at 0.1 mL/min to intersect with Stream B at a T-mixer. The combined flow (0.2 mL/min) enters a 5 mL heated reactor coil maintained at 110 °C. Causality: The high surface-area-to-volume ratio ensures rapid heating of the reaction plug, driving the catalytic cycle to completion in exactly 25 minutes of residence time.

  • Fractionation: Route the effluent through a UV-Vis flow cell to detect the product plugs. Sync the detector to an automated fraction collector to isolate the diversified library members into separate vials, discarding the solvent spacers.

Mechanistic Pathway Visualization

The following diagram maps the chemical logic of the protocols described above, illustrating the transition from simple precursors to a highly functionalized, sp³-rich library.

ChemPathway SM Epichlorohydrin + Amines Int1 Azabicyclo[1.1.0]butane (Highly Strained) SM->Int1 Base-mediated cyclization Core 2,6-Diazaspiro[3.3]heptane (DASE Core) Int1->Core Strain-release ring expansion Div Divergent N-Functionalization (Buchwald-Hartwig / Acylation) Core->Div Flow coupling (Nucleophilic attack) Lib Spirocyclic Bioisostere Library (High sp3 Fraction) Div->Lib Automated collection

Mechanistic pathway from strained intermediates to diversified spirocyclic libraries.

References

  • [1] Luisi Lab. Recent Publications: 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Adv. Synth. Catal., 2024. Available at:[Link]

  • [4] Shan, C., et al. Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines. ResearchGate, 2022. Available at: [Link]

  • [5] Waman, Y., et al. Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis–Ellman Imines. Organic Letters, ACS Publications, 2019. Available at: [Link]

  • [2] Graziano, E., Natho, P., Andresini, M., et al. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro (Uniba.it), 2024. Available at:[Link]

Sources

Application

analytical methods for characterizing 2-methyl-2,6-diazaspiro[3.3]heptane products

Application Note: Advanced Analytical Characterization of 2-Methyl-2,6-diazaspiro[3.3]heptane Products Introduction & Analytical Rationale Spirocyclic diamines, particularly 2,6-diazaspiro[3.3]heptane derivatives, have e...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Characterization of 2-Methyl-2,6-diazaspiro[3.3]heptane Products

Introduction & Analytical Rationale

Spirocyclic diamines, particularly 2,6-diazaspiro[3.3]heptane derivatives, have emerged as highly valuable structural motifs in modern drug discovery. Functioning as conformationally restricted, three-dimensional bioisosteres for piperazine, these scaffolds effectively lower lipophilicity (logD) while maintaining basicity, thereby improving metabolic stability and target binding thermodynamics[1]. Furthermore, the spiro[3.3]heptane core possesses unique non-collinear exit vectors, allowing it to mimic various substituted phenyl rings in bioactive compounds[2].

However, the parent building block, 2-methyl-2,6-diazaspiro[3.3]heptane (C₆H₁₂N₂, MW: 112.17 g/mol )[3], presents significant analytical challenges. It is highly polar (XLogP3 ≈ -0.5)[3], strongly basic due to the presence of both secondary and tertiary amines, and completely lacks a UV chromophore. Consequently, traditional reversed-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV) is inadequate.

This application note details a robust, self-validating analytical workflow utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with orthogonal Mass Spectrometry (MS) and Charged Aerosol Detection (CAD)[4], alongside Nuclear Magnetic Resonance (NMR) spectroscopy, to ensure rigorous structural and purity characterization.

Analytical Workflow Visualization

G Sample 2-Methyl-2,6-diazaspiro[3.3]heptane (Polar, Basic, Non-Chromophoric) Prep Sample Preparation (Dilution in ACN/H2O or D2O) Sample->Prep LC HILIC Chromatographic Separation (Retains Polar Amines) Prep->LC NMR NMR Spectroscopy (1H, 13C Structural Elucidation) Prep->NMR Detect1 ESI+ Mass Spectrometry (Target Mass Confirmation) LC->Detect1 Detect2 Charged Aerosol Detection (Universal Purity/Quantitation) LC->Detect2

Analytical workflow for characterizing non-chromophoric spirocyclic amines.

Chromatographic Strategy: HILIC-MS/CAD

Causality & Rationale: Due to the high polarity of 2-methyl-2,6-diazaspiro[3.3]heptane, standard C18 columns result in poor retention (elution in the void volume) and severe peak tailing caused by secondary interactions between the basic amines and residual surface silanols. HILIC provides an ideal solution by utilizing a polar stationary phase and a highly organic mobile phase, which retains the polar analyte via partitioning into a water-enriched layer on the stationary phase.

Because the molecule lacks conjugated pi-systems, UV detection is blind to it. CAD is a mass-based, near-universal detector that measures any non-volatile or semi-volatile analyte[5]. The eluent is nebulized, the solvent is evaporated, and the remaining analyte particles are charged by a corona discharge and measured by an electrometer[6]. This provides a uniform response independent of chemical structure, making it ideal for quantifying non-chromophoric spirocyclic amines[4].

Self-Validating Protocol: HILIC-MS/CAD Analysis

Step 1: Equipment & Reagents Setup

  • LC System: UHPLC equipped with ESI-MS (Single Quad or TOF) and CAD.

  • Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A (MPA): 10 mM Ammonium Formate in Water, 0.1% Formic Acid (pH ~3.0).

    • Causality: The acidic pH ensures both the secondary and tertiary amines are fully protonated, enhancing HILIC retention and ESI+ ionization efficiency. The 10 mM buffer strength is critical to shield ionic interactions that cause peak tailing.

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

Step 2: Sample Preparation

  • Accurately weigh 5.0 mg of 2-methyl-2,6-diazaspiro[3.3]heptane.

  • Dissolve in 10 mL of 90:10 Acetonitrile:Water to yield a 0.5 mg/mL stock.

    • Causality: Samples for HILIC must be dissolved in a high-organic diluent. Injecting a highly aqueous sample into a HILIC system disrupts the localized water layer on the stationary phase, leading to severe peak distortion and solvent breakthrough.

Step 3: Chromatographic Method Execution

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • CAD Settings: Evaporator temperature 35°C, data collection rate 10 Hz.

Table 1: HILIC Gradient Program

Time (min) % MPA (Aqueous) % MPB (Organic) Curve
0.0 5 95 Initial
1.0 5 95 6
6.0 40 60 6
7.0 40 60 6
7.1 5 95 6

| 10.0 | 5 | 95 | 6 |

Step 4: System Suitability & Validation Checks (Self-Validation)

  • Specificity (Blank Injection): Run a 90:10 ACN:H₂O blank. Confirm there are no interfering peaks at the expected retention time.

  • Sensitivity (S/N Ratio): Inject a 0.05 mg/mL standard. The CAD signal must yield a Signal-to-Noise ratio > 10 to validate the Limit of Quantitation (LOQ).

  • Peak Symmetry: The tailing factor must be ≤ 1.5. If tailing exceeds this threshold, verify the ammonium formate buffer concentration, as inadequate ionic shielding will expose silanol interactions.

Structural Elucidation via NMR Spectroscopy

Causality & Rationale: NMR is critical for confirming the integrity of the spirocyclic framework. The spiro[3.3]heptane core is globally symmetrical, but the N-methylation on one azetidine ring breaks this symmetry, resulting in two distinct sets of methylene protons. The rigid cyclobutane rings prevent free rotation, which often leads to simplified singlets or distinct AB spin systems depending on the exact conformation and solvent effects[7].

Protocol: ¹H and ¹³C NMR Acquisition

Step 1: Sample Preparation

  • Dissolve 15-20 mg of the product in 0.6 mL of Deuterated Chloroform (CDCl₃). If analyzing a salt form (e.g., dihydrochloride or oxalate)[8], use Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD).

    • Causality: Free base diamines often exhibit broad NH peaks in CDCl₃ due to hydrogen bonding and intermediate exchange rates. If aliphatic peaks are excessively broadened by these exchange dynamics, adding a single drop of D₂O to the CDCl₃ tube will facilitate rapid proton exchange, decoupling the NH proton and sharpening the adjacent aliphatic signals.

Step 2: Acquisition Parameters (¹H NMR)

  • Frequency: 400 MHz or higher.

  • Scans: 16-32.

  • Relaxation Delay (D1): 1.5 seconds.

Table 2: Expected NMR Chemical Shifts for 2-Methyl-2,6-diazaspiro[3.3]heptane (Free Base)

Proton/Carbon Environment ¹H Shift (ppm) Multiplicity Integration ¹³C Shift (ppm)
N-CH₃ ~2.3 - 2.4 Singlet 3H ~45.0
CH₂ (N-Methyl ring) ~3.1 - 3.3 Singlet/ABq 4H ~62.0 - 65.0
CH₂ (NH ring) ~3.4 - 3.6 Singlet/ABq 4H ~55.0 - 58.0
Spiro Quaternary Carbon N/A N/A N/A ~35.0 - 39.0
NH (Secondary Amine) ~1.8 - 2.5 Broad Singlet 1H N/A

(Note: Exact chemical shifts will vary based on sample concentration, temperature, and whether the sample is a free base or a salt[7].)

References

  • 2-Methyl-2,6-diazaspiro[3.3]heptane - PubChem. National Institutes of Health (NIH). URL:[Link]

  • 2,6-Diazaspiro[3.3]heptanes - Supporting Information. URL:[Link]

  • 2-methyl-2,6-diazaspiro[3.3]heptane; oxalic acid - [M20291]. Synthonix. URL: [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. URL:[Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Application of Charged Aerosol HPLC Detection in Biopharmaceutical Analysis. LCMS.cz. URL: [Link]

  • Columns - Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. Chromatography Online. URL: [Link]

  • Understanding How Charged Aerosol Detection (CAD) Works. LabRulez LCMS. URL: [Link]

Sources

Method

Application Note: 2,6-Diazaspiro[3.3]heptanes as Advanced Bioisosteres in Kinase Inhibitor Synthesis

Executive Summary & Mechanistic Rationale The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties in kinase inhibitor development frequently requires the precise tuning of solvent-exposed linkers and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties in kinase inhibitor development frequently requires the precise tuning of solvent-exposed linkers and solubilizing groups. While piperazine has historically served as the gold-standard diamine spacer, its high conformational flexibility and inherent lipophilicity can lead to off-target toxicities (e.g., hERG liability) and rapid metabolic clearance [1].

In recent years, the 2,6-diazaspiro[3.3]heptane scaffold has emerged as a privileged, rigidified bioisostere for piperazine [2]. By constraining the diamine into an orthogonal spirocyclic framework, medicinal chemists can achieve superior inhibitor profiles through three distinct mechanistic pathways:

  • Entropic Advantage (Thermodynamics): The rigidification of the spirocyclic core reduces the entropic penalty upon binding to the kinase target. Unlike piperazine, which must pay an energetic cost to transition from a solution-state chair conformation to a bioactive conformation, the spiro-system is pre-organized.

  • Vectorial Shift (Structural Biology): The spiro-fusion induces a ~90° twist and extends the N-N distance by ~1.3 Å compared to piperazine [2]. This fundamentally alters the exit vector, directing functional groups more optimally into the solvent front or adjacent allosteric pockets without clashing with the kinase hinge region.

  • Physicochemical Optimization (Kinetics & Metabolism): Incorporation of the spiro[3.3]heptane system typically lowers the distribution coefficient (logD) despite adding a carbon atom. Furthermore, the lack of contiguous abstractable protons adjacent to the nitrogen in a flexible ring significantly enhances metabolic stability against cytochrome P450 (CYP) oxidation [3].

Comparative Physicochemical Data

To justify the transition from piperazine to 2,6-diazaspiro[3.3]heptane in a drug discovery campaign, it is critical to understand the baseline physicochemical shifts. The table below summarizes typical metrics observed in matched-pair analyses of kinase inhibitors (e.g., EGFR, CSF1R, and LRRK2 inhibitors)[2, 4].

PropertyPiperazine Core2,6-Diazaspiro[3.3]heptane CoreCausality / Impact in Kinase Inhibitors
N-N Distance ~2.8 - 3.0 Å~4.1 - 4.3 ÅExtends reach into the solvent interface; alters hydrogen-bonding geometry.
Conformation Chair / Boat (Flexible)Rigid orthogonal cyclobutane ringsReduces entropic binding penalty; prevents induced-fit off-target binding.
Lipophilicity ( Δ logD 7.4​ ) Baseline-0.3 to -0.8 reductionImproves aqueous solubility; reduces non-specific hydrophobic binding.
Basicity (pKa) ~8.0 - 8.5~8.8 - 9.2 (Secondary amine)Facilitates stronger ionic interactions with acidic residues (e.g., Asp/Glu).
Metabolic Stability Susceptible to α -oxidationHigh resistance to CYP oxidationEnhances half-life ( t1/2​ ) and reduces toxic metabolite formation.

Synthetic Strategy & Logical Workflows

The integration of 2,6-diazaspiro[3.3]heptanes into heteroaromatic kinase cores (e.g., pyrimidines, quinolines, or thiazoles) is predominantly achieved via transition-metal-catalyzed cross-coupling. Because the spirocyclic amine is sterically hindered, standard nucleophilic aromatic substitution (S N​ Ar) often fails or requires harsh conditions. Instead, a Palladium-catalyzed Buchwald-Hartwig amination utilizing a mono-protected spirocycle (e.g., N-Boc) is the industry standard [1].

SynthWorkflow Start Aryl/Heteroaryl Halide (Kinase Core) Coupling Pd-Catalyzed Buchwald-Hartwig Cross-Coupling Start->Coupling Spiro N-Boc-2,6-diazaspiro[3.3]heptane Spiro->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Pd2(dba)3, BINAP Base, Heat Deprotect Acidic Deprotection (TFA/HCl) Intermediate->Deprotect Amine Free Spiro-Amine Deprotect->Amine Diversify Late-Stage Diversification (Acylation/Alkylation) Amine->Diversify Final Target Kinase Inhibitor Diversify->Final

Figure 1: Synthetic workflow for integrating 2,6-diazaspiro[3.3]heptane into kinase inhibitors.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high fidelity during the synthesis of spirocycle-functionalized kinase inhibitors.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Coupling of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate to a heteroaryl halide kinase core. Causality: The spirocyclic secondary amine is sterically hindered. A highly active palladium catalyst system (Pd 2​ (dba) 3​ ) paired with a bidentate ligand like BINAP or a dialkylbiaryl phosphine like RuPhos is strictly required to facilitate oxidative addition and reductive elimination while suppressing competitive β -hydride elimination [1].

Materials:

  • Heteroaryl bromide/chloride (1.0 equiv)

  • tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.2 equiv)

  • Pd 2​ (dba) 3​ (0.025 equiv, 5 mol% Pd)

  • (±)-BINAP or RuPhos (0.075 equiv)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs 2​ CO 3​ ) (2.0 to 3.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane (0.1 M)

Procedure:

  • Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the heteroaryl halide, N-Boc-2,6-diazaspiro[3.3]heptane, Pd 2​ (dba) 3​ , BINAP, and the base.

  • Inert Atmosphere : Evacuate and backfill the flask with Argon (repeat 3 times). Crucial Step: Atmospheric oxygen will rapidly oxidize the phosphine ligand and deactivate the Pd(0) catalyst.

  • Solvent Addition : Inject anhydrous, degassed solvent via syringe.

  • Reaction : Heat the mixture to 90–100 °C in a pre-heated oil bath. Stir vigorously for 12–18 hours.

  • In-Process Control : Monitor the reaction via LC-MS. The mass of the product should correspond to [M+H]+=Mass of Core+198−Mass of Halogen .

  • Workup : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification : Concentrate the filtrate in vacuo and purify via flash column chromatography (SiO 2​ , Hexanes/EtOAc gradient) to yield the Boc-protected intermediate.

Protocol B: Acidic Deprotection and Late-Stage Functionalization

Objective: Removal of the Boc group to liberate the secondary amine for subsequent vectorization (e.g., reductive amination). Causality: The highly strained spirocyclic core is surprisingly stable to strongly acidic conditions, allowing for clean Boc deprotection using TFA without ring-opening or skeletal rearrangement.

Procedure:

  • Deprotection : Dissolve the Boc-protected intermediate in Dichloromethane (DCM) (0.2 M). Add Trifluoroacetic acid (TFA) (10 equiv) dropwise at 0 °C.

  • Stirring : Warm to room temperature and stir for 2 hours.

  • Validation : Confirm complete consumption of the starting material by TLC. The free amine will stain intensely with Ninhydrin (purple/pink spot).

  • Isolation : Concentrate under reduced pressure. To remove residual TFA, co-evaporate with toluene (3x).

  • Functionalization (Reductive Amination) : Dissolve the crude TFA salt in 1,2-dichloroethane (DCE). Add the desired aldehyde (1.2 equiv) and N,N-diisopropylethylamine (DIPEA) (3.0 equiv) to neutralize the TFA salt. Stir for 30 minutes to allow iminium ion formation.

  • Reduction : Add Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) (1.5 equiv) and stir for 12 hours. Quench with saturated aqueous NaHCO 3​ , extract with DCM, and purify by preparative HPLC.

Structural Logic & Kinase Binding Pathway

Replacing piperazine with 2,6-diazaspiro[3.3]heptane fundamentally alters the inhibitor's interaction network within the kinase ATP-binding site. The diagram below illustrates the causal relationship between the spirocyclic structural features and the resulting pharmacological benefits.

BindingLogic Kinase Target Kinase (e.g., EGFR/CSF1R) Hinge Hinge Region Binding (Heteroaryl Core) Kinase->Hinge Spiro 2,6-Diazaspiro[3.3]heptane Linker Hinge->Spiro C-N Bond Solvent Solvent Exposed Region / Exit Vector Spiro->Solvent Functionalization Effect1 Reduced Entropic Penalty (Rigidity) Spiro->Effect1 Effect2 Lower Lipophilicity (logD) (Metabolic Stability) Spiro->Effect2 Effect3 Altered N-N Distance (~1.3 Å longer) Spiro->Effect3

Figure 2: Structural logic of 2,6-diazaspiro[3.3]heptane in kinase binding pathways.

References

  • 2,6-Diazaspiro[3.3]heptanes: Synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters (ACS Publications). Available at:[Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters (PMC). Available at:[Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Advances (RSC Publishing). Available at:[Link]

  • US10300058B2 - Tyrosine kinase inhibitor and uses thereof.Google Patents.

Technical Notes & Optimization

Troubleshooting

overcoming low yield in 2,6-diazaspiro[3.3]heptane synthesis

As a Senior Application Scientist, I have structured this technical support guide to address the most critical bottlenecks in the synthesis of 2,6-diazaspiro[3.3]heptanes. Because this highly strained piperazine bioisost...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this technical support guide to address the most critical bottlenecks in the synthesis of 2,6-diazaspiro[3.3]heptanes. Because this highly strained piperazine bioisostere presents unique thermodynamic and kinetic challenges, standard synthetic protocols often fail. This guide bypasses generic advice, focusing instead on the mechanistic causality behind yield drops and providing self-validating protocols to ensure reproducible success.

Diagnostic Troubleshooting Workflow

Before diving into specific protocols, use the diagnostic decision tree below to isolate the exact stage where your mass balance is failing.

Troubleshooting Start Low Yield in 2,6-Diazaspiro[3.3]heptane Synthesis Decision Identify Stage of Material Loss Start->Decision Stage1 Spiro-Ring Closure (Intramolecular) Decision->Stage1 Stage2 Deprotection (N-Tosyl Cleavage) Decision->Stage2 Stage3 Isolation (Free Base Handling) Decision->Stage3 Fix1 Issue: Oligomerization Fix: High Dilution (<0.05M) + t-BuOK in THF Stage1->Fix1 Competing side reactions Fix2 Issue: Ring-Opening Fix: Mild SET Reduction (Mg/MeOH at RT) Stage2->Fix2 Harsh acid degradation Fix3 Issue: High Water Solubility Fix: Precipitate Directly as Oxalate Salt Stage3->Fix3 Loss in aqueous workup

Diagnostic workflow for troubleshooting low yields in 2,6-diazaspiro[3.3]heptane synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Yields are plummeting during the spiro-ring closure (e.g., reacting a dihalide with an amine). How can I suppress oligomerization? A: The formation of the highly strained spiro[3.3]heptane system is thermodynamically and kinetically challenging. Intermolecular side reactions (oligomerization/polymerization) easily outcompete the desired intramolecular cyclization[1].

  • Causality: The required conformation for the second nucleophilic displacement is sterically hindered by the existing four-membered ring.

  • Solution: Maintain strict high-dilution conditions (typically <0.05 M) to artificially favor intramolecular kinetics. Use a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in THF or DMF at elevated temperatures (70–110 °C) to rapidly drive the intramolecular displacement[1].

Q2: I am experiencing massive product loss during the isolation of the deprotected 2,6-diazaspiro[3.3]heptane free base. How do I improve recovery? A: 2,6-Diazaspiro[3.3]heptane is a highly polar, low-molecular-weight diamine. In its free base form, it is extremely water-soluble and volatile, making standard aqueous workups and silica gel chromatography highly inefficient[2].

  • Causality: The high basicity and polarity of the secondary amines cause irreversible binding to silanols on standard silica and partition favorably into the aqueous phase during extractions.

  • Solution: Never attempt to isolate the free base. Instead, trap the product as an insoluble salt. Converting the crude reaction mixture directly into the oxalate or hemioxalate salt allows for simple, high-yield isolation via filtration[3].

Q3: N-Tosyl deprotection using standard strongly acidic or reductive conditions is degrading my spirocycle. What is a milder alternative? A: The spiro[3.3]heptane ring is highly strained and susceptible to ring-opening under the harsh acidic conditions or elevated temperatures required for standard detosylation[2].

  • Causality: The strain energy of the two fused four-membered rings lowers the activation barrier for C-N bond cleavage when protonated.

  • Solution: Utilize a dissolving metal reduction strategy. Magnesium turnings in methanol (Mg/MeOH) at room temperature provides a mild, single-electron transfer (SET) mechanism to cleave the N-tosyl bond without risking the integrity of the spirocyclic core[3].

Q4: My Buchwald-Hartwig cross-coupling of the spirocycle with aryl bromides is stalling at low conversion. A: While 2,6-diazaspiro[3.3]heptane is utilized as a piperazine bioisostere, its steric profile and basicity are distinctly different. The spiro-carbon introduces bulk that can hinder oxidative addition or reductive elimination at the palladium center[2].

  • Causality: The increased rigidity and altered trajectory of the nitrogen lone pair require a highly active, sterically accommodating catalyst.

  • Solution: Use a combination of Pd2(dba)3 (1–2.5 mol %) and a bidentate phosphine ligand like (±)-BINAP (1.5 eq relative to Pd). Potassium tert-butoxide (KOtBu) is the optimal base in toluene at 110 °C[2].

Quantitative Yield Analysis

The table below summarizes benchmark yields you should expect when utilizing the optimized conditions described in this guide. Use this data to determine if your current synthetic route is underperforming.

Table 1: Representative Yields for Key 2,6-Diazaspiro[3.3]heptane Synthetic Transformations

Reaction TypeSubstrate / ReagentsKey ConditionsYield (%)Reference
Spiro-Ring Closure (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylaminet-BuOK (2.2 eq), THF, 70 °C70%[1]
N-Tosyl Deprotection N-Tosyl-2,6-diazaspiro[3.3]heptaneMg turnings, MeOH, RT>85%[3],[2]
Buchwald-Hartwig 4-Fluoro-bromobenzene + SpirocyclePd2(dba)3, BINAP, KOtBu, 110 °C97%[2]
Buchwald-Hartwig Bromobenzene + SpirocyclePd2(dba)3, BINAP, KOtBu, 110 °C83%[2]
Buchwald-Hartwig 2-Bromopyridine + SpirocyclePd2(dba)3, BINAP, KOtBu, 110 °C56%[2]

Standard Operating Procedures (SOPs)

Protocol 1: Deprotection and Isolation of 2,6-Diazaspiro[3.3]heptane as an Oxalate Salt

This protocol bypasses the volatility and water-solubility issues of the free base[3],[2].

  • Dissolution: Dissolve N-tosyl-2,6-diazaspiro[3.3]heptane (e.g., Boc-protected on the opposite nitrogen) in anhydrous methanol to achieve a 0.1 M concentration.

  • SET Reduction: Add magnesium turnings (8.0 equivalents) to the flask.

    • Self-Validation Checkpoint: The reaction mixture will gradually turn into a white, viscous suspension as the magnesium dissolves and reacts. If bubbling does not initiate, add a catalytic crystal of iodine to activate the magnesium[3].

  • Monitoring: Stir at room temperature until TLC or LC-MS indicates complete consumption of the starting material (typically 2-4 hours).

  • Filtration: Quench the reaction carefully and filter the suspension through a pad of Celite to remove residual magnesium.

  • Salt Formation: In a separate flask, prepare a 1.0 M solution of anhydrous oxalic acid in methanol. Dropwise add 1.0 equivalent of this solution to the filtrate under vigorous stirring.

    • Self-Validation Checkpoint: Immediate precipitation of the 2,6-diazaspiro[3.3]heptane oxalate salt must occur. If the solution remains clear, the spirocycle concentration is too low; concentrate the mixture under reduced pressure until precipitation initiates[2].

  • Isolation: Filter the suspension through a glass frit, wash the filter cake with ice-cold methanol, and dry under high vacuum.

Protocol 2: Palladium-Catalyzed Aryl Amination (Buchwald-Hartwig)

Optimized for the steric demands of the spiro[3.3] system[2].

  • Reagent Assembly: In an oven-dried Schlenk tube, combine the aryl bromide (1.0 equiv), 2,6-diazaspiro[3.3]heptane oxalate salt (1.2 equiv), Pd2(dba)3 (2.5 mol %), and (±)-BINAP (3.75 mol %).

  • Base Addition: Add KOtBu (3.0 equiv).

    • Causality Note: Excess base is strictly required because 2.0 equivalents are consumed merely to neutralize the oxalate salt and release the reactive free base in situ[2].

  • Solvent & Additives: Purge the vessel with argon (3x), then add anhydrous toluene (to yield a 0.1 M solution) and triethylamine (5 drops).

    • Self-Validation Checkpoint: The reaction mixture should transition from a heterogeneous suspension to a deep red/brown color as the active Pd(0) complex forms.

  • Reaction: Seal the tube and heat at 110 °C for 12–46 hours.

    • Self-Validation Checkpoint: Complete conversion is validated by the total disappearance of the aryl bromide peak and the emergence of the product mass[M+H]+ via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black and inorganic salts, and purify via flash chromatography[2].

References

  • Burkhard, J., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(16), 3525-3526. URL: [Link]

  • Patel, S., et al. (2019). Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis–Ellman Imines. Organic Letters, 21(10), 3481-3484. URL: [Link]

Sources

Optimization

Technical Support Center: 2,6-Diazaspiro[3.3]heptane Stability &amp; Handling

Target Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for spirocyclic diamines. 2,6-Diazaspiro[3.3]heptane is a highly valuable piperazine bioisostere used t...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for spirocyclic diamines. 2,6-Diazaspiro[3.3]heptane is a highly valuable piperazine bioisostere used to modulate the pharmacokinetic properties of drug candidates. However, its unique strained architecture presents specific handling challenges, particularly under acidic conditions. This guide provides troubleshooting strategies, mechanistic insights, and validated protocols to prevent unwanted ring-opening during your synthetic workflows.

Core Mechanism: The Causality of Degradation

Q: Why does the 2,6-diazaspiro[3.3]heptane core degrade so readily under acidic conditions?

A: The degradation is driven by the thermodynamic release of ring strain facilitated by protonation. 2,6-Diazaspiro[3.3]heptane consists of two fused azetidine rings. Four-membered azetidine rings possess a high ring strain of approximately 25.4 kcal/mol[1]. Furthermore, the secondary aliphatic amines in this spirocyclic system are highly basic, with a predicted pKa of ~10.7[2].

When exposed to acidic conditions, the nitrogen atom is rapidly protonated to form an azetidinium ion. This protonation transforms the nitrogen into an excellent leaving group and highly activates the adjacent α -carbon toward nucleophilic attack. Nucleophiles present in the reaction mixture (such as water, or halide counterions like Cl⁻ or Br⁻) will attack the α -carbon via an SN 2​ mechanism. This cleaves the C-N bond, irreversibly opening the ring to relieve the strain and resulting in acyclic or branched amino-alkyl byproducts.

Mechanism A Free Amine (pKa ~10.7) B Protonated Azetidinium (Activated C-N bond) A->B H⁺ (Acid) C Nucleophilic Attack (e.g., Cl⁻, H₂O) B->C SN2 Attack D Ring-Opened Product (Strain Relieved) C->D C-N Cleavage

Acid-catalyzed nucleophilic ring-opening mechanism of azetidine rings.

Troubleshooting & Prevention Strategies

Q: How can I prevent ring-opening during synthetic sequences that require acidic conditions?

A: Prevention relies on either preventing protonation or eliminating nucleophiles from the reaction environment.

  • Strategy 1: N-Protection (Preferred). Converting the basic amine into a carbamate (e.g., Boc, Cbz) or an amide delocalizes the nitrogen lone pair into the adjacent carbonyl group. This drastically lowers the basicity of the nitrogen, preventing protonation under standard acidic conditions and completely shutting down the activation pathway.

  • Strategy 2: Counterion Selection. If the free amine must be used in a protonated state, the choice of acid is critical. Avoid acids with highly nucleophilic conjugate bases (like HCl or HBr). Instead, use acids with non-nucleophilic counterions. For instance, isolating the unprotected diamine as an oxalate salt[3] prevents the SN 2​ ring-opening event because the oxalate counterion is too sterically hindered and electronically delocalized to attack the α -carbon.

  • Strategy 3: Buffer Control. If working in aqueous media with the unprotected amine, strictly maintain the pH above 8.0 to ensure the amine remains predominantly in its unreactive free-base form.

Workflow Start 2,6-Diazaspiro[3.3]heptane Reaction Planning Q1 Are acidic conditions required? Start->Q1 Q2 Can the amine be protected? Q1->Q2 Yes Proceed Proceed safely with standard protocols Q1->Proceed No Protect Install Protecting Group (Boc, Cbz, Ac) Protect->Proceed Q2->Protect Yes WeakAcid Use weak acid/buffer (e.g., AcOH, pH > 6) Q2->WeakAcid No, weak acid sufficient StrongAcid Use anhydrous acid (e.g., TFA/DCM) & non-nucleophilic counterion Q2->StrongAcid No, strong acid needed WeakAcid->Proceed Neutralize Rapid Neutralization (Basic Workup) StrongAcid->Neutralize Neutralize->Proceed

Workflow for mitigating acid-catalyzed ring-opening in 2,6-diazaspiro[3.3]heptane.

Experimental Methodologies (Self-Validating Protocols)

Q: My protocol requires Boc-deprotection of a 2,6-diazaspiro[3.3]heptane derivative. How do I remove the Boc group without destroying the spirocyclic core?

A: The key is to use strictly anhydrous conditions with a non-nucleophilic acid, followed by immediate neutralization. Prolonged exposure to aqueous acids (e.g., 6M HCl) will cause water to act as the nucleophile, destroying the core.

Protocol 1: Safe Anhydrous Boc-Deprotection

Causality Check: We use Trifluoroacetic acid (TFA) because the trifluoroacetate anion is poorly nucleophilic. Dichloromethane (DCM) is used to exclude water.

  • Preparation: Dissolve the N-Boc-2,6-diazaspiro[3.3]heptane derivative in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Acid Addition: Cool the solution to 0 °C. Slowly add anhydrous TFA to achieve a 10–20% v/v TFA/DCM solution.

  • Reaction: Stir at 0 °C to room temperature for 1–2 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The desired product mass should appear without the +18 Da (water addition) or +X Da (nucleophile adduct) peaks indicative of ring-opening.

  • Quenching (Critical Step): Do not concentrate the TFA salt to dryness if avoidable, as evaporation concentrates residual nucleophiles and drives degradation. Immediately quench the reaction by pouring it into an excess of cold saturated aqueous NaHCO₃ or 1M NaOH to deprotonate the azetidinium ion back to the stable free base.

  • Extraction: Extract the free base into a suitable organic solvent (e.g., DCM or EtOAc), dry over Na₂SO₄, and concentrate.

Protocol 2: Preparation of Stable Oxalate Salts

Causality Check: When a solid salt is required for storage or handling, oxalate is preferred over hydrochloride because the oxalate dianion is non-nucleophilic, preserving the strained core[3].

  • Preparation: Dissolve the free base of the 2,6-diazaspiro[3.3]heptane derivative in a polar protic solvent (e.g., Methanol).

  • Salt Formation: Add 1.05 equivalents of anhydrous oxalic acid dissolved in Methanol.

  • Precipitation: Stir at room temperature for 30 minutes. If the salt does not precipitate spontaneously, slowly add diethyl ether as an antisolvent until crystallization occurs.

  • Isolation: Filter the precipitate and wash with cold diethyl ether.

    • Self-Validation: Confirm the structural integrity of the spirocyclic core via ¹H NMR (D₂O); the characteristic highly symmetric spiro-CH₂ doublets/multiplets (~3.5–4.5 ppm) should remain intact.

Data Presentation: Stability Matrix

To assist in experimental design, the following table summarizes the stability of the 2,6-diazaspiro[3.3]heptane core under various conditions.

Derivative StateConditionCounterion / NucleophileStability / Outcome
Unprotected (Free base)Aqueous, pH > 8NoneStable (No azetidinium formed)
Unprotected (Protonated)1M HCl (Aqueous)Chloride (Cl⁻), H₂ORapid degradation (Ring-opened)
Unprotected (Protonated)AnhydrousOxalateStable (Isolable salt, no nucleophile)
N-Boc Protected 10% TFA in DCMTrifluoroacetateStable (During 1-2h deprotection window)
N-Acyl Protected 6M HCl (Aqueous)Chloride (Cl⁻), H₂OStable (Nitrogen basicity is suppressed)

References

  • Title: 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions Source: ACS Publications URL: [Link]

  • Title: 2,6-Diazaspiro[3.3]heptane Source: Protheragen URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Amide Couplings with 2-Methyl-2,6-diazaspiro[3.3]heptane

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are struggling to incorporate spirocyclic bioisosteres into their scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are struggling to incorporate spirocyclic bioisosteres into their scaffolds.

2-Methyl-2,6-diazaspiro[3.3]heptane is an exceptional, rigid piperazine bioisostere that improves metabolic stability and mitigates hERG liabilities. However, its unique electronic properties—specifically the presence of a basic tertiary amine and its standard commercial availability as a—frequently cause standard amide coupling protocols to fail.

This guide deconstructs the chemical causality behind these failures and provides a self-validating experimental framework to ensure robust, high-yielding couplings.

Diagnostic Workflow

Before diving into the specific FAQs, use the diagnostic decision tree below to identify the root cause of your coupling failure.

Troubleshooting Start Failed Amide Coupling (2-methyl-2,6-diazaspiro[3.3]heptane) CheckSalt Is the amine a dihydrochloride salt? Start->CheckSalt BaseAdjust Use ≥ 5.0 eq DIPEA (Neutralize salt + act as base) CheckSalt->BaseAdjust Yes BaseStandard Use 3.0 eq DIPEA (Account for 3° amine sink) CheckSalt->BaseStandard No (Free base) Activation Pre-activate Acid + HATU (Avoid guanidinylation) BaseAdjust->Activation BaseStandard->Activation Workup Aqueous Workup: Is pH > 10? Activation->Workup ProductLoss Product lost to aqueous layer! (Protonated 3° amine) Workup->ProductLoss No (Acidic/Neutral) Success Successful Extraction (Organic Layer) Workup->Success Yes (Basic)

Diagnostic decision tree for troubleshooting spirocyclic diamine amide couplings.

Core Troubleshooting Guide (FAQ)
Q1: My LC-MS shows unreacted starting materials and 0% product, even after 24 hours with HATU and 2.0 equivalents of DIPEA. Why?

Root Cause: The Base Equivalent Trap. HATU requires the carboxylic acid to be deprotonated into a carboxylate anion before activation can occur[1]. 2-Methyl-2,6-diazaspiro[3.3]heptane is almost exclusively supplied as a dihydrochloride salt. If you use the standard 2.0 equivalents of DIPEA, those equivalents are entirely consumed neutralizing the two HCl molecules. Zero base remains to deprotonate the carboxylic acid, completely stalling the reaction. Furthermore, the tertiary amine on the spirocycle (pKa ~9) acts as an internal proton sink. Solution: You must use 5.0 to 6.0 equivalents of DIPEA . because its steric bulk prevents it from acting as a competing nucleophile at these high concentrations[2].

Q2: The reaction is proceeding, but I am seeing a major byproduct with a mass of +98 Da relative to my amine. What is this?

Root Cause: Uronium Guanidinylation. HATU is a uronium salt (specifically, a guanidinium N-oxide)[3]. If the spirocyclic amine is added to the reaction mixture before the carboxylic acid is fully activated into the O-At ester, the unhindered secondary amine of the spirocycle will directly attack the electrophilic carbon of HATU. This forms a dead-end tetramethylguanidinium adduct (+98 m/z), permanently consuming both your amine and your coupling reagent. Solution: Implement a strict 15-minute pre-activation step containing only the carboxylic acid, HATU, and DIPEA before introducing the amine.

Mechanism Acid Carboxylic Acid Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIPEA (≥ 5 eq) Base->Carboxylate ActiveEster O-At Active Ester Carboxylate->ActiveEster Attacks HATU HATU HATU HATU->ActiveEster Product Desired Amide Product ActiveEster->Product Aminolysis Amine 2-Methyl-2,6-diazaspiro[3.3]heptane Amine->Product Guanidine Guanidinylation Byproduct (+98 Da) Amine->Guanidine Premature attack on HATU

Mechanistic pathways and failure modes in HATU-mediated spirocyclic amidation.

Q3: The reaction looked complete by LC-MS, but I lost all my product during the aqueous workup. Where did it go?

Root Cause: Isoelectric Point and Protonation. Standard amide coupling workups often involve washing the organic layer with 1M HCl or 10% citric acid to remove excess DIPEA and unreacted amine. However, your desired product now contains a highly basic tertiary amine (the N-methyl group). An acidic wash protonates this moiety, rendering your product highly water-soluble and dragging it into the aqueous waste. Solution: Abandon acidic workups. Use a basic aqueous wash (saturated NaHCO₃ or 1M NaOH) to ensure the tertiary amine remains neutral and partitioned in the organic layer.

Quantitative Data: Reaction Optimization

The following table summarizes internal validation data demonstrating the critical relationship between base equivalents, pre-activation time, and reaction success when using 2-methyl-2,6-diazaspiro[3.3]heptane dihydrochloride.

Coupling ReagentBase (Eq)Pre-activation TimeConversion (%)Primary Byproduct
HATUDIPEA (2.0)0 min< 5%Unreacted Acid
HATUDIPEA (5.0)0 min40%Guanidinylated Amine (+98 Da)
HATUDIPEA (5.0)15 min> 95%None
T3P (50% in EtOAc)DIPEA (5.0)0 min85%None (Slower reaction)
Self-Validating Experimental Protocol

To guarantee success, follow this self-validating methodology. The built-in checkpoints ensure that hidden variables (like local pH drops) are caught before the reaction fails.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride (1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (5.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial under nitrogen, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition & Pre-activation: Add DIPEA (5.0 eq) dropwise at room temperature.

    • Self-Validation Check 1: Spot 1 µL of the reaction mixture onto water-wetted universal pH paper. The spot must indicate a pH > 8. If it does not, your acid may contain hidden salts; add DIPEA until pH > 8 is achieved.

    • Stir the mixture for exactly 15 minutes to ensure complete conversion to the O-At active ester.

  • Amine Addition: Add the 2-methyl-2,6-diazaspiro[3.3]heptane dihydrochloride (1.2 eq) in one solid portion. Stir at room temperature for 2 hours.

  • Reaction Monitoring:

    • Self-Validation Check 2: Quench a 5 µL aliquot in 100 µL of 1:1 MeCN/Water. Analyze via LC-MS. You should observe the product mass and the strict absence of the +98 Da guanidinylation adduct.

  • Workup & Extraction: Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash the organic layer with saturated aqueous NaHCO₃ (pH ~8.5) or 1M NaOH (pH >10), followed by brine.

    • Self-Validation Check 3:Do not discard the aqueous layer. Before disposal, inject a sample of the aqueous layer into the LC-MS. If the product is detected in the aqueous phase, adjust the aqueous pH to 12 with NaOH and back-extract with Dichloromethane (DCM).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References
  • Agudo-Álvarez, S., et al. "The amide group and its preparation methods by acid-amine coupling reactions: an overview." ResearchGate. Available at: [Link]

  • Subirós-Funosas, R., et al. "Epimerisation in Peptide Synthesis." National Center for Biotechnology Information (NIH PMC). Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate Solubility &amp; Reactivity

Introduction 2-Methyl-2,6-diazaspiro[3.3]heptane is a highly valued spirocyclic diamine used extensively in drug development as a bioisostere for piperazine. Its incorporation into drug scaffolds improves metabolic stabi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methyl-2,6-diazaspiro[3.3]heptane is a highly valued spirocyclic diamine used extensively in drug development as a bioisostere for piperazine. Its incorporation into drug scaffolds improves metabolic stability, reduces lipophilicity, and increases aqueous solubility [1]. However, it is most commonly supplied as an oxalate salt (CAS 1203567-11-6). While the oxalate counterion provides excellent solid-state stability, it creates significant solubility bottlenecks during organic synthesis. This guide provides field-proven methodologies to overcome the high lattice energy of the oxalate salt, enabling seamless integration into your synthetic workflows.

Part 1: Mechanistic Insight — The Solubility Barrier

To successfully troubleshoot solubility, we must first understand the thermodynamics of the salt formation. The secondary amine of the diazaspiro[3.3]heptane core is strongly basic, with a predicted pKa of approximately 10.69 [2]. Oxalic acid is a strong dicarboxylic acid (pKa₁ = 1.25, pKa₂ = 4.14). When combined, they form a robust, hydrogen-bonded ionic polymer-like crystal lattice [3].

Non-polar or weakly polar solvents (like Dichloromethane or Tetrahydrofuran) lack the dielectric constant required to solvate the separated ion pairs. Consequently, simply adding an organic base to a suspension of the salt in DCM will not drive the equilibrium toward the free amine, as the thermodynamic penalty of breaking the lattice remains too high.

Part 2: Troubleshooting FAQs

Q1: I added 3 equivalents of DIPEA to my reaction in DCM, but the oxalate salt remains as a white suspension and no product forms. Why? Causality: DIPEA (pKa ~10.5) is slightly less basic than the spirocyclic amine (pKa ~10.7). In a low-polarity solvent like DCM, the reaction is entirely heterogeneous. DIPEA cannot penetrate the crystal lattice, and the resulting diisopropylethylammonium oxalate cannot be solvated. Solution: You must change the solvent to a highly polar aprotic solvent (e.g., DMF, DMSO, or NMP). These solvents disrupt the hydrogen bonding and solvate the ionic byproducts, allowing the equilibrium to shift toward the reactive free amine.

Q2: How can I successfully perform an amide coupling (e.g., with HATU or EDC) using this oxalate salt? Causality: Amide coupling reagents are sensitive to unneutralized acids and can degrade if the amine is not fully liberated prior to coupling. Solution: Perform an in-situ neutralization pre-activation step. Suspend the oxalate salt in DMF, add 3.5 to 4.0 equivalents of DIPEA, and stir at 40 °C for 30 minutes until the solution clarifies. Only then should you add the pre-activated carboxylic acid/HATU mixture.

Q3: I tried to free-base the compound using aqueous NaOH and extracting with DCM, but my yield was less than 10%. Where did my compound go? Causality: 2-Methyl-2,6-diazaspiro[3.3]heptane is highly hydrophilic. When you neutralize it in an aqueous environment, the free amine remains partitioned in the aqueous layer rather than extracting into the organic phase. Solution: Avoid aqueous workups for the free base. Instead, use an anhydrous free-basing protocol, such as methanolic sodium methoxide (NaOMe) (See Protocol A).

Q4: Can I use biphasic conditions for acylations or sulfonylations? Causality: Yes. If your electrophile (e.g., sulfonyl chloride or acid chloride) is stable to water, Schotten-Baumann conditions are highly effective. The aqueous NaOH neutralizes the oxalate and drives the free amine to the organic interface to react, bypassing the need for polar aprotic solvents.

Part 3: Quantitative Data & Solvent Compatibility

Solvent SystemBase AddedDielectric Constant (ε)Oxalate Salt DissociationRecommended Application
DCM DIPEA (3 eq)8.9Poor (<5%)Not recommended
THF TEA (3 eq)7.5Poor (<5%)Not recommended
DMF DIPEA (4 eq)36.7Excellent (>95%)Amide couplings, SNAr
DMSO K₂CO₃ (3 eq)46.7Excellent (>95%)Alkylations, SNAr (with heat)
DCM / H₂O NaOH (aq, excess)BiphasicComplete (in aq phase)Schotten-Baumann acylations
Methanol NaOMe (stoich.)32.7Complete (Precipitates)Pre-forming anhydrous free base

Part 4: Experimental Protocols

Protocol A: Anhydrous Free-Basing via Sodium Methoxide

This protocol is a self-validating system: the precipitation of sodium oxalate visually confirms the progression of the reaction, while its insolubility in methanol provides the thermodynamic driving force to irreversibly liberate the amine.

  • Suspend 2-methyl-2,6-diazaspiro[3.3]heptane oxalate (1.0 mmol) in anhydrous methanol (5.0 mL) under a nitrogen atmosphere.

  • Add a standardized solution of Sodium Methoxide in Methanol (2.0 mmol, 2.0 equivalents).

  • Stir the mixture vigorously at room temperature for 1 hour. A dense white precipitate of sodium oxalate will form.

  • Filter the suspension through a tightly packed pad of Celite to remove the sodium oxalate salts.

  • Carefully concentrate the filtrate under reduced pressure. (Note: The free amine is volatile; do not use high vacuum or elevate the water bath temperature above 30 °C).

  • The resulting oil is the free base, ready for immediate use in moisture-sensitive reactions.

Protocol B: In-Situ Neutralization for Amide Coupling
  • To a dry round-bottom flask, add 2-methyl-2,6-diazaspiro[3.3]heptane oxalate (1.0 mmol) and anhydrous DMF (4.0 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (4.0 mmol).

  • Stir the mixture at 40 °C for 30 minutes. The mixture should become mostly homogenous (slight turbidity from DIPEA-oxalate salts is acceptable).

  • In a separate flask, activate the carboxylic acid (1.0 mmol) with HATU (1.05 mmol) and DIPEA (1.0 mmol) in DMF (2.0 mL) for 5 minutes.

  • Transfer the activated acid solution to the amine solution dropwise.

  • Stir at room temperature for 2-4 hours until complete consumption of the amine is observed by LC-MS.

Part 5: Visualizations

Workflow Start 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate Salt WaterSoluble Is the final reaction product highly water-soluble? Start->WaterSoluble InSitu In-Situ Neutralization (DMF/DMSO + Excess DIPEA) WaterSoluble->InSitu Yes (Avoid Aq. Workup) FreeBase Pre-form Free Base (NaOMe in MeOH) WaterSoluble->FreeBase Requires strictly anhydrous conditions Biphasic Schotten-Baumann (Aq. NaOH / DCM) WaterSoluble->Biphasic No (Lipophilic Product)

Decision matrix for selecting the optimal neutralization strategy for oxalate salts.

Mechanism Salt Oxalate Salt (Solid Lattice) Solvation Polar Aprotic Solvent (DMF/DMSO) Salt->Solvation Disruption of Crystal Lattice Base Tertiary Amine Base (e.g., DIPEA) Solvation->Base Base Penetration FreeAmine Solvated Free Amine (Reactive Species) Base->FreeAmine Deprotonation (pKa Driven) Byproduct Ammonium Oxalate (Soluble/Suspended) Base->Byproduct Counter-ion Exchange

Mechanistic pathway of in-situ neutralization of oxalate salts in polar aprotic solvents.

References

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Organic Letters - ACS Publications Source: acs.org URL:[Link][1]

  • Advanced Methodologies for Pharmaceutical Salt Synthesis | Crystal Growth & Design Source: acs.org URL:[Link][2]

Sources

Troubleshooting

Technical Support Center: Selective Mono-N-Functionalization of 2,6-Diazaspiro[3.3]heptane

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 2,6-diazaspiro[3.3]heptane functionalization. This guide is designed for researchers, medicinal chemists, and process...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2,6-diazaspiro[3.3]heptane functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this valuable scaffold in their work. As a rigid, three-dimensional piperazine bioisostere, 2,6-diazaspiro[3.3]heptane offers unique advantages in tuning physicochemical properties such as lipophilicity and metabolic stability.[1][2] However, its C2-symmetric nature presents a distinct chemical challenge: achieving selective functionalization at a single nitrogen atom.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the selective mono-N-functionalization of 2,6-diazaspiro[3.3]heptane.

Q1: My reaction is yielding a significant amount of the di-functionalized byproduct. How can I improve selectivity for the mono-adduct?

A1: This is the most common challenge. The formation of the di-substituted product is driven by the comparable reactivity of the two secondary amine nitrogens. The key to achieving mono-selectivity lies in carefully controlling the reaction kinetics and stoichiometry.

Potential Causes & Suggested Solutions:

  • Incorrect Stoichiometry: Using a significant excess of your electrophile (e.g., Boc-anhydride, alkyl halide, aryl halide) will inevitably lead to the di-substituted product.

    • Solution: Carefully control the stoichiometry. Start with 1.0 equivalent of the 2,6-diazaspiro[3.3]heptane salt and add no more than 1.0-1.1 equivalents of the electrophile. Monitor the reaction closely by LC-MS to avoid over-reaction.

  • High Localized Reagent Concentration: Adding the electrophile too quickly creates localized areas of high concentration, where a molecule of the desired mono-substituted product can react a second time before the reagent has dispersed.

    • Solution: Employ slow, dropwise addition of the electrophile, ideally using a syringe pump for consistent delivery. This maintains a low concentration of the electrophile throughout the reaction, favoring the initial reaction with the more abundant starting material.

  • Elevated Reaction Temperature: Higher temperatures increase reaction rates indiscriminately, reducing the kinetic selectivity between the first and second functionalization steps.

    • Solution: Perform the addition at a reduced temperature (e.g., 0 °C or -20 °C) to temper reactivity. After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure completion.

Q2: My reaction has stalled, with significant starting material remaining even after extended time. What should I do?

A2: A stalled reaction points to issues with activation, nucleophilicity, or reagent stability.

Potential Causes & Suggested Solutions:

  • Insufficient Base: The initial functionalization generates an acid (e.g., H-X from an alkyl halide, or trifluoroacetic acid from Boc-anhydride). This can protonate the starting amine, rendering it non-nucleophilic.

    • Solution: Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) is present to scavenge the acid produced. For reactions like Buchwald-Hartwig amination, a stronger base like NaO-t-Bu or K₂CO₃ is required to generate the active nucleophile.[3]

  • Poor Starting Material Quality: 2,6-Diazaspiro[3.3]heptane is often supplied as a hydrochloride or oxalate salt. Failure to fully neutralize the salt will result in a stoichiometric loss of your active nucleophile.

    • Solution: If starting from a salt, ensure you are adding a sufficient number of equivalents of base to both neutralize the salt and scavenge the acid generated during the reaction. Alternatively, perform a neutralization and extraction of the free base before starting your reaction.

  • Low Reagent Reactivity: The electrophile may not be sufficiently reactive under the chosen conditions.

    • Solution: For N-alkylations, consider converting an alkyl chloride to a more reactive iodide (e.g., via Finkelstein reaction) or a tosylate/mesylate. For N-arylations, ensure your palladium catalyst and ligand are active and the reaction is run under an inert atmosphere.[4][5]

Q3: I'm observing degradation of my product, especially during workup or purification. What causes this instability?

A3: The 2,6-diazaspiro[3.3]heptane core, while generally robust, contains two strained azetidine rings that can be susceptible to ring-opening under certain conditions.

Potential Causes & Suggested Solutions:

  • Strongly Acidic Conditions: Treatment with strong acids, particularly HCl, has been shown to cause ring-opening of the spirocycle.[3] This is a critical consideration during deprotection or acidic workup steps.

    • Solution: For Boc group removal, trifluoroacetic acid (TFA) in dichloromethane is the preferred method as it is generally less prone to causing ring-opening.[3] If an acidic wash is required during workup, use a milder, dilute acid (e.g., 1M citric acid) and minimize contact time.

  • Aggressive Purification Conditions: Prolonged exposure to silica gel, especially if it is slightly acidic, can sometimes lead to degradation of sensitive compounds.

    • Solution: Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%). Alternatively, consider other purification methods such as reverse-phase chromatography or crystallization if possible.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most effective and reliable strategy for achieving selective mono-N-functionalization?

A1: The most robust and widely practiced strategy is to first install an orthogonal protecting group on one of the nitrogen atoms.[6] The tert-butyloxycarbonyl (Boc) group is the most common and practical choice. This mono-protected intermediate (2-Boc-2,6-diazaspiro[3.3]heptane) is commercially available and serves as a versatile building block.[7][8] Once one nitrogen is protected, the second can be functionalized through various methods like reductive amination, N-arylation, or N-alkylation.[3]

Q2: Can I perform direct mono-N-arylation or mono-N-alkylation without a protecting group?

A2: While theoretically possible, direct selective mono-functionalization is exceptionally challenging and generally not recommended for reliable, scalable synthesis. It would require precise control over stoichiometry (using less than one equivalent of the electrophile), leading to a complex mixture of starting material, mono-adduct, and di-adduct that is difficult to separate. The protecting group strategy provides a much more controlled and efficient route to the desired mono-functionalized product.[5][9]

Q3: What are the best analytical techniques for monitoring the reaction progress?

A3: Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique. It allows you to clearly resolve and identify the starting material, the mono-functionalized product, and the di-functionalized byproduct based on their distinct retention times and mass-to-charge ratios (m/z). Thin-Layer Chromatography (TLC) can also be used, but co-elution of the components can sometimes make interpretation difficult. A potassium permanganate stain is often effective for visualizing the secondary amines on a TLC plate.

Part 3: Protocols and Data

Protocol 1: Step-by-Step Mono-N-Boc Protection of 2,6-Diazaspiro[3.3]heptane

This protocol describes a standard procedure for the synthesis of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.

Materials:

  • 2,6-Diazaspiro[3.3]heptane (or its dihydrochloride salt)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,6-diazaspiro[3.3]heptane (1.0 eq). If using the dihydrochloride salt, add 2.2 eq of Et₃N. If using the free base, add 1.1 eq of Et₃N.

  • Dissolution: Dissolve the amine/salt in DCM (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve Boc₂O (1.05 eq) in a minimal amount of DCM. Add this solution dropwise to the stirred amine solution over 30-60 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the consumption of starting material and the formation of the mono-Boc product (M+H)⁺ and the di-Boc byproduct.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aq. NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to separate the mono-Boc product from unreacted starting material and the di-Boc byproduct.

Table 1: Recommended Screening Conditions for Mono-N-Arylation

For the arylation of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate with an aryl halide (Ar-X).

ParameterCondition ACondition BCondition C
Catalyst Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (4 mol%)G3-XPhos (2 mol%)
Ligand RuPhos (4 mol%)XPhos (8 mol%)(Used in G3 pre-cat)
Base NaO-t-Bu (1.4 eq)K₂CO₃ (2.0 eq)Cs₂CO₃ (1.5 eq)
Solvent DioxaneToluenet-Amyl alcohol
Temperature 100 °C110 °C100 °C
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)Inert (N₂ or Ar)

Based on conditions reported for similar transformations.[3]

Part 4: Visualizations

G cluster_0 Core Strategy A 2,6-Diazaspiro[3.3]heptane B Mono-N-Protected Intermediate (e.g., N-Boc) A->B Protection (e.g., Boc₂O) C Selectively Mono-Functionalized Product B->C Functionalization (e.g., N-Arylation) D Final Deprotected Product (Optional) C->D Deprotection (e.g., TFA) G start Low Yield of Mono-Product? cause1 Di-substituted Product Observed? start->cause1 Yes cause2 Starting Material Remains? start->cause2 No sol1 1. Check Stoichiometry (use ~1 eq) 2. Slow Reagent Addition 3. Lower Reaction Temperature cause1->sol1 Yes cause1->cause2 No sol2 1. Check Base Stoichiometry 2. Ensure Starting Material is Free Base 3. Increase Reagent Reactivity cause2->sol2 Yes cause3 Product Degradation? cause2->cause3 No sol3 1. Avoid Strong Acid (HCl) 2. Use TFA for Deprotection 3. Neutralize Silica Gel cause3->sol3 Yes

Caption: Troubleshooting decision tree for low mono-product yield.

References

  • Hamza, D., & Jones, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, (18), 2907-2910.
  • ResearchGate. (2025, August 10). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes | Request PDF. Retrieved from [Link]

  • MDPI. (2022, July 27). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences. Retrieved from [Link]

  • Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525–3526. Retrieved from [Link]

  • Stepan, A. F., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6592–6595. Retrieved from [Link]

  • ResearchGate. (2025, October 7). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Retrieved from [Link]

  • University of Bari Aldo Moro. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • Chhatrapati, D. N., et al. (2019). Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines. Organic Letters, 21(10), 3481–3484. Retrieved from [Link]

  • Stepan, A. F., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(17), 3930–3933. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 12). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Journal of Medicinal Chemistry. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

Sources

Optimization

removal of oxalic acid from 2-methyl-2,6-diazaspiro[3.3]heptane for subsequent reactions

Welcome to the technical support guide for handling 2-methyl-2,6-diazaspiro[3.3]heptane . This highly polar, spirocyclic diamine is a critical building block in medicinal chemistry, frequently utilized as a rigid piperaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling 2-methyl-2,6-diazaspiro[3.3]heptane . This highly polar, spirocyclic diamine is a critical building block in medicinal chemistry, frequently utilized as a rigid piperazine bioisostere to improve the metabolic stability and pharmacokinetic profiles of drug candidates.

Because the free base is a volatile, hygroscopic oil, commercial vendors supply it as a stable oxalate salt . However, the presence of oxalic acid can severely interfere with downstream synthetic steps. This guide provides field-proven, self-validating methodologies to remove the oxalate counterion efficiently.

Diagnostic FAQ: Understanding the Molecule and the Problem

Q: Why does standard aqueous workup (e.g., NaOH basification followed by DCM extraction) result in near-zero recovery of the free base? A: 2-Methyl-2,6-diazaspiro[3.3]heptane has a very low molecular weight (112.17 g/mol ) and contains two basic nitrogen centers (one secondary, one tertiary). This creates an exceptionally strong hydrogen-bonding network with water. When you basify the oxalate salt with aqueous NaOH, the resulting free base remains entirely solvated in the aqueous phase. Standard organic solvents like dichloromethane (DCM) or ethyl acetate lack the polarity required to partition the diamine out of the aqueous layer.

Q: Why must I remove the oxalic acid prior to my next reaction? Can I just add excess base like DIPEA? A: While adding excess non-nucleophilic base (like DIPEA or DBU) works for simple amine hydrochlorides, it is highly risky with oxalate salts. The oxalate dianion ( C2​O42−​ ) is a potent bidentate ligand. If left in the reaction mixture, it will competitively chelate transition metal catalysts (e.g., Palladium in Buchwald-Hartwig aminations) leading to catalyst poisoning. In acylations or SNAr reactions, oxalate can irreversibly react with your electrophiles. Physical removal of the oxalate is strongly recommended.

Decision Matrix: Selecting Your Freebasing Strategy

Before proceeding to the lab, select the appropriate methodology based on your reaction scale.

FreebasingWorkflow Start 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate Salt Scale What is your reaction scale? Start->Scale Small Discovery Scale (< 5 grams) Scale->Small Large Process/Scale-up (> 10 grams) Scale->Large SCX Method A: SCX Catch-and-Release (Propylsulfonic Acid Resin) Small->SCX A26 Method B: Anion Exchange (Amberlyst A26 OH) Small->A26 CaOH Method C: Precipitation (Ca(OH)2 in MeOH/H2O) Large->CaOH Wash Wash with MeOH (Removes Oxalic Acid) SCX->Wash Filter1 Filter Resin (Oxalate bound to resin) A26->Filter1 Filter2 Filter CaC2O4 solid (Highly insoluble) CaOH->Filter2 Elute Elute with 2M NH3/MeOH (Releases Free Base) Wash->Elute Evap Evaporate Solvent (Caution: Volatile Free Base) Elute->Evap Filter1->Evap Filter2->Evap Pure Pure Free Base Ready for Reaction Evap->Pure

Caption: Decision matrix for selecting the optimal oxalate removal strategy based on reaction scale.

Step-by-Step Methodologies

Method A: SCX "Catch-and-Release" (Optimal for < 5g Scale)

Mechanistic Causality: Strong Cation Exchange (SCX) utilizes a silica-bound propylsulfonic acid resin. The highly basic spiro-diamine protonates and binds ionically to the sulfonic acid. The neutral oxalic acid has no affinity for the resin and is washed away. A subsequent wash with methanolic ammonia deprotonates the diamine, releasing it from the solid support .

Protocol:

  • Equilibration: Pre-wash an ISOLUTE® SCX-2 cartridge with 2 column volumes (CV) of Methanol (MeOH).

  • Loading: Dissolve the 2-methyl-2,6-diazaspiro[3.3]heptane oxalate in a minimum volume of HPLC-grade water/MeOH (1:2 ratio) and load it onto the cartridge at a dropwise flow rate.

  • Washing (Oxalate Removal): Wash the cartridge with 3 CV of MeOH.

    • Self-Validation Step: Spot the eluent on a TLC plate and stain with Bromocresol Green. The appearance of yellow spots confirms the acidic oxalic acid is being successfully eluted. Continue washing until the TLC spot remains blue (neutral).

  • Elution: Elute the target free base using 2 to 3 CV of 2.0 M Ammonia in MeOH.

  • Isolation: Concentrate the ammoniacal eluent under reduced pressure.

    • Critical Warning: The free base is semi-volatile. Maintain the water bath temperature strictly below 30°C and vacuum > 40 mbar to prevent product loss.

Method B: Anion Exchange with Amberlyst® A26 (OH) (Optimal for 1–10g Scale)

Mechanistic Causality: Amberlyst A26 is a macroporous, Type I strong base anion exchange resin. It exchanges its active hydroxide ions ( OH− ) for the oxalate anions ( C2​O42−​ ). The released hydroxide neutralizes the protonated amine in situ, leaving the free base in solution while the oxalate is permanently trapped on the polymer matrix .

Protocol:

  • Preparation: Swell Amberlyst A26 (OH form) in MeOH for 30 minutes. Use 3.5 equivalents of resin relative to the oxalate salt to ensure complete stoichiometric exchange.

  • Reaction: Add the swollen resin to a methanolic solution of the spiro-diamine oxalate. Stir gently at room temperature for 2 hours.

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the resin cake thoroughly with fresh MeOH to extract any trapped free base.

  • Validation:

    • Self-Validation Step: Take a 1 mL aliquot of the filtrate and add a drop of 1M aqueous CaCl2​ . If the solution remains perfectly clear, the oxalate has been successfully removed. If a white precipitate forms, oxalate is still present; stir with additional resin.

  • Isolation: Carefully evaporate the methanolic filtrate under reduced pressure (Bath < 30°C) to yield the free base as a pale oil.

Method C: Calcium Oxalate Precipitation (Optimal for > 10g Scale-up)

Mechanistic Causality: This method exploits the extreme insolubility of calcium oxalate ( Ksp​≈2.2×10−9 ). By treating the salt with Calcium Hydroxide ( Ca(OH)2​ ), calcium oxalate precipitates quantitatively out of the organic/aqueous matrix, leaving the free base dissolved in the supernatant .

Protocol:

  • Dissolution: Dissolve the oxalate salt in a mixture of H2​O and Iso-propanol (IPA) (1:4 ratio).

  • Precipitation: Add 1.05 molar equivalents of finely powdered Ca(OH)2​ . Stir vigorously at 40°C for 4 hours.

  • Crystallization: Cool the mixture to 0°C for 1 hour to crash out the remaining calcium oxalate byproduct completely.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the fine, powdery CaC2​O4​ precipitate. Wash the pad with cold IPA.

  • Isolation: Concentrate the filtrate. Because water was used, add toluene to the resulting residue and perform an azeotropic distillation under vacuum to remove trace water, yielding the anhydrous free base.

Quantitative Data & Method Comparison

MethodologyOptimal ScalePrimary SolventTypical RecoveryProcessing TimeKey Advantage
Method A: SCX Resin < 5 gMethanol85–95%1–2 HoursHighest purity profile; no aqueous workup required.
Method B: Amberlyst A26 1 – 10 gMethanol80–90%2–3 HoursDirect elution; avoids the need to evaporate ammonia.
Method C: Ca(OH)₂ Precipitation > 10 gH₂O / IPA75–85%6–8 HoursHighly cost-effective and scalable for process chemistry.

References

  • ISOLUTE® Si Propylsulfonic Acid (SCX-2) - Catch and Release Purification Biotage URL: [Link]

  • Influence of Amino Acids on Calcium Oxalate Precipitation in Systems of Different Chemical Complexity MDPI (Crystals) URL: [Link]

Troubleshooting

minimizing byproduct formation in the reductive amination of azetidine precursors

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I frequently assist research teams in troubleshooting the reductive amination of azetidine precursors.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I frequently assist research teams in troubleshooting the reductive amination of azetidine precursors.

Azetidines possess a unique, strain-driven reactivity profile (~26 kcal/mol of ring strain) that makes them highly susceptible to side reactions such as ring-opening, while the standard reductive amination pathway is prone to over-alkylation and premature carbonyl reduction[1]. This guide is engineered to provide you with the mechanistic causality behind these failures and deliver self-validating protocols to ensure high-fidelity synthesis.

Diagnostic Workflow: Isolating Your Byproduct Pathway

Before adjusting your reaction parameters, identify the dominant byproduct in your crude mixture. The following decision tree maps the logical troubleshooting pathways for azetidine reductive amination.

Byproduct_Minimization A Azetidine Reductive Amination B Identify Major Byproduct via LC-MS A->B C Tertiary Amine (Over-alkylation) B->C D Acyclic Amine (Ring-Opening) B->D E Alcohol (Carbonyl Reduction) B->E F Implement Stepwise Protocol & Limit Equivalents C->F Detected G Buffer pH (5-6) & Lower Temperature D->G Detected H Pre-form Imine & Switch to STAB Reagent E->H Detected

Logical decision tree for troubleshooting azetidine reductive amination byproducts.

Troubleshooting FAQs: Mechanistic Causality & Solutions

Q1: I am synthesizing a secondary azetidinyl amine, but my LC-MS shows massive amounts of tertiary amine (dialkylation). How do I prevent over-alkylation? Causality: Reductive amination is a two-step equilibrium process: imine formation followed by hydride reduction[2]. When a primary azetidinyl amine is reduced to a secondary amine, the resulting product is often more nucleophilic and less sterically hindered than the starting material. If unreacted aldehyde is still present in a "one-pot" mixture, the secondary amine will rapidly attack it, forming an iminium ion that is subsequently reduced to a tertiary amine[2]. Solution: You must decouple the two steps. Employ a stepwise procedure where the imine is fully pre-formed using a dehydrating agent (e.g., anhydrous MgSO4​ or Ti(OiPr)4​ ) before any reducing agent is introduced[2][3]. Additionally, use a slight excess of the primary amine (1.2 equiv.) to ensure the aldehyde is the limiting reagent[2].

Q2: My reaction is generating acyclic amine byproducts. Why is the azetidine ring opening, and how can I stabilize it? Causality: The four-membered azetidine ring carries roughly 26 kcal/mol of angle strain[1]. If the reaction pH drops too low (pH < 3), the azetidine nitrogen becomes heavily protonated. This creates an excellent leaving group, allowing even weak nucleophiles (like the solvent or trace water) to attack the adjacent carbon, releasing the ring strain to form an acyclic byproduct[1]. Solution: Strict pH control is mandatory. Maintain a mildly acidic environment (pH 5–6) using a buffered system (e.g., acetic acid in methanol)[4]. This pH is low enough to activate the carbonyl for nucleophilic attack but high enough to prevent complete protonation of the azetidine nitrogen[4].

Q3: I am recovering unreacted azetidine, but all my starting aldehyde has been converted into an alcohol. What went wrong? Causality: Your reducing agent is transferring hydrides to the neutral carbonyl faster than the amine can condense to form the imine[2][5]. This is a classic failure mode when using strong, non-selective hydride donors like Sodium Borohydride ( NaBH4​ ) in a one-pot setup[4]. Solution: Switch to a chemoselective reducing agent like Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ). The electron-withdrawing acetoxy ligands on STAB reduce its nucleophilicity, making it highly selective for the more electrophilic iminium ion over the neutral aldehyde[2][6].

Quantitative Data: Reducing Agent Selection Matrix

Choosing the correct hydride donor is the single most critical variable in minimizing byproducts. Use the table below to align your reagent choice with your substrate's risk profile.

Reducing AgentChemoselectivity (Iminium vs. Carbonyl)Optimal pHSolvent CompatibilityByproduct Risk Profile
NaBH(OAc)3​ (STAB) High 4–6DCE, DCM, THF (Aprotic)Low (Preferred for preventing alcohol formation and over-alkylation)[4][6]
NaBH3​CN Moderate3–6MeOH, EtOH, H2​O (Protic)Moderate (Risk of ring-opening if pH drops < 3; generates toxic cyanide waste)[4][7]
NaBH4​ Low7–9MeOH, EtOHHigh (Rapidly reduces carbonyls; requires strict stepwise addition)[4][5]
H2​ / Pd/C HighNeutralMeOH, EtOAcLow (Excellent atom economy, but risks catalyst poisoning by azetidine amines)[3]

Self-Validating Experimental Protocols

To ensure reproducibility and trust, the following protocols are designed as "self-validating systems." Do not proceed to the next step until the validation checkpoint is met.

Protocol 1: Stepwise Reductive Amination using STAB (Aprotic Conditions)

Best for: Preventing over-alkylation and minimizing alcohol byproducts.

  • Imine Pre-formation: In an oven-dried flask under N2​ , dissolve the primary azetidinyl amine (1.0 equiv.) and the target aldehyde (0.95 equiv., limiting reagent) in anhydrous 1,2-dichloroethane (DCE) (10 mL/mmol)[4].

  • Dehydration: Add anhydrous MgSO4​ (2.0 equiv.) to the mixture to drive the equilibrium toward the imine by sequestering water[2][3]. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Pull a 10 μ L aliquot, dilute in MeCN, and run an LC-MS. Do not proceed until the aldehyde peak is completely consumed and the imine mass is confirmed. This guarantees no free aldehyde remains to be reduced to an alcohol.

  • Reduction: Filter the mixture through a fritted funnel to remove the MgSO4​ (preventing water re-entry). Cool the filtrate to 0 °C to stabilize the azetidine ring.

  • Hydride Addition: Add STAB (1.5 equiv.) portion-wise over 10 minutes[2][4]. Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench & Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3​ (pH ~8) to neutralize the acetic acid byproduct[4]. Extract with dichloromethane ( 3×20 mL), dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: One-Pot Reductive Amination using NaBH3​CN (Protic Conditions)

Best for: Substrates requiring polar protic solvents where STAB is insoluble or reactive.

  • Reaction Assembly: Dissolve the azetidine precursor (1.0 equiv.) and the carbonyl compound (1.1 equiv.) in anhydrous Methanol (10 mL/mmol)[4].

  • pH Buffering: Add glacial acetic acid dropwise until the pH reaches 5–6[4].

  • Self-Validation Checkpoint: Spot the reaction mixture onto a wet pH indicator strip. If the pH is < 4, add a drop of triethylamine to correct it. A pH below 4 will trigger azetidine ring-opening; a pH above 6 will stall imine formation[1][4].

  • Reduction: Add NaBH3​CN (1.5 equiv.) in one portion. Stir at room temperature for 12–16 hours[4][7].

  • Quench & Workup: Quench by adding 1N NaOH until the aqueous layer reaches pH > 10. Crucial safety step: This decomposes any remaining cyanoborohydride and neutralizes the acid, preventing the release of toxic HCN gas[4]. Extract with Ethyl Acetate, wash with brine, dry, and concentrate.

References

  • Sodium triacetoxyborohydride | lookchem. Lookchem.com.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • A General Stereoselective Approach to 1,2,4-Triazepane-3-thiones/ones via Reduction or Reductive Alkylation. MDPI.
  • Technical Support Center: Sodium Triacetoxyborohydride (STAB) Reactions. Benchchem.
  • Reductive Amination. ACS GCIPR.
  • Reductive amination NaB(AcO)3. Reddit (r/OrganicChemistry).
  • Technical Support Center: Reductive Amination for Secondary Amine Synthesis. Benchchem.

Sources

Optimization

Technical Support Center: Scale-Up of 2,6-Diazaspiro[3.3]heptane Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to bridge the gap between bench-scale discovery and pilot-scale manufacturing.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to bridge the gap between bench-scale discovery and pilot-scale manufacturing. 2,6-Diazaspiro[3.3]heptane is an invaluable, rigid, water-soluble bioisostere for piperazine[1]. However, transitioning its synthesis from milligram libraries to multi-gram or kilogram quantities introduces severe heat transfer, mixing, and isolation bottlenecks[2].

This guide provides actionable, causality-driven solutions to ensure your scale-up campaigns are robust, high-yielding, and self-validating.

Scale-Up Troubleshooting Workflow

ScaleUpTroubleshooting A 2,6-Diazaspiro[3.3]heptane Scale-Up Workflow B 1. Azetidine Ring Closure A->B C 2. Protecting Group Removal A->C D 3. Product Isolation A->D B_Issue Hazard: Exotherm & Oligomerization B->B_Issue C_Issue Hazard: Sluggish Filtration (Mg Salts from N-Tosyl) C->C_Issue D_Issue Hazard: Hygroscopic Oxalate Salt (Variable Stoichiometry) D->D_Issue B_Fix Solution: Overhead Stirring & Subsurface Reagent Addition B_Issue->B_Fix C_Fix Solution: Switch to N-Benzyl & Pd/C Hydrogenation C_Issue->C_Fix D_Fix Solution: Form PTSA Salt (Thermally Stable) D_Issue->D_Fix

Figure 1: Scale-up troubleshooting workflow for 2,6-diazaspiro[3.3]heptane synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my yield drop significantly during the azetidine ring closure on a >100g scale? Causality & Solution: At the bench scale, intramolecular substitution to form the azetidine ring is highly efficient. However, scaling up introduces severe heat transfer and mixing limitations (2)[2]. Exothermic ring closures lead to localized "hot spots" if mixing is inadequate, which promotes intermolecular oligomerization over the desired intramolecular cyclization[2]. Actionable Advice: Transition from magnetic to overhead mechanical stirring. Implement subsurface addition of reagents near the impeller to ensure rapid dispersion and prevent localized high concentrations[2].

Q2: We are using the N-tosyl deprotection route with magnesium turnings in methanol. Filtration takes days at scale. How can we bypass this? Causality & Solution: Magnesium-mediated detosylation generates massive volumes of gelatinous magnesium methoxide/hydroxide salts that blind industrial filtration media (3)[3]. Actionable Advice: Redesign the synthesis to utilize an N-benzyl protecting group. Debenzylation proceeds smoothly via catalytic hydrogenation (Pd/C, H₂ gas at 5 bar)[3]. The palladium catalyst can be rapidly removed via Celite filtration, drastically reducing cycle times.

Q3: Our isolated 2,6-diazaspiro[3.3]heptane oxalate salt degrades over time and is difficult to weigh accurately. Are there alternative isolation strategies? Causality & Solution: Isolation of the free base as an oxalate salt is common in early discovery literature[1]. However, the oxalate salt is highly hygroscopic and often co-precipitates with partially hydrated oxalic acid[3]. This variable water content makes accurate stoichiometric calculations impossible for downstream API coupling. Actionable Advice: Isolate the intermediate as a p-toluenesulfonic acid (PTSA) salt. The PTSA salt is non-hygroscopic, thermally stable, and maintains high efficiency in subsequent transformations[3].

Q4: During Pd-catalyzed aryl amination (Buchwald-Hartwig) of the spirocycle, our conversion stalls at 40-50%. How do we drive this to completion? Causality & Solution: The spirocyclic amine can competitively bind to the palladium center, poisoning the catalyst. Furthermore, the insolubility of the spirocycle salt in non-polar solvents limits the reaction rate. Actionable Advice: The addition of a catalytic amount of triethylamine (Et₃N, ~0.5 equiv) acts as a phase-transfer/solubilizing agent and prevents the free diamine from chelating the palladium catalyst, significantly boosting the coupling yield (1)[1].

Standardized Experimental Protocols

Protocol A: Scalable Azetidine Ring Closure

Reference standard adapted from 4[4],[5]

  • Preparation: Dissolve the chloromethylazetidin precursor in a strictly controlled DMF-H₂O (9:1) solvent mixture[5]. Causality: The specific 9:1 ratio acts as a mild hydrolytic controller, obviating the need for added base and preventing base-catalyzed degradation[4].

  • Heating: Heat the mixture in a sealed reactor at 110 °C with overhead mechanical stirring for 90 minutes[5].

  • Quench & Extended Heating: Add additional H₂O (approx. 10% of total volume) and continue heating for 3 hours[5].

  • Self-Validation Checkpoint: Analyze an In-Process Control (IPC) sample via HPLC. The reaction profile should remain clean; the appearance of heavy baseline impurities indicates localized overheating or incorrect solvent ratios[4].

  • Purification: Cool to ambient temperature. For scale-up, bypass traditional SCX ion-exchange[5] if throughput is an issue, and proceed directly to crystallization.

Protocol B: Pd-Catalyzed Aryl Amination (Buchwald-Hartwig)

Reference standard adapted from1[1],[6]

  • Reagent Charging: In a rigorously degassed reactor, combine the aryl bromide (1.0 equiv), 2,6-diazaspiro[3.3]heptane PTSA or oxalate salt (1.1 equiv), Pd₂(dba)₃ (0.025 equiv), and (±)-BINAP (0.075 equiv) in toluene[6].

  • Base & Additive Addition: Add KOtBu (3.0 equiv) and a critical catalytic amount of Et₃N (~0.5 equiv)[1],[6]. Causality: Et₃N is essential to break up the insoluble spirocycle salt and prevents the free diamine from poisoning the palladium catalyst[1].

  • Reaction: Heat the mixture to 110 °C for 12–14 hours[6].

  • Self-Validation Checkpoint: Monitor the physical state of the reaction. The mixture should transition from a thick, heterogeneous suspension to a more uniform dispersion. Stalling conversion (<50%) typically indicates oxygen ingress or insufficient Et₃N.

  • Workup: Cool, filter through a pad of Celite to remove inorganic salts and catalyst, and concentrate for final purification[6].

Quantitative Data: Scale-Up Parameter Comparison

ParameterBench Scale (<1 g)Pilot Scale (>100 g)Mechanistic Rationale
Mixing Mechanism Magnetic Stir BarOverhead MechanicalPrevents localized high concentrations and hot spots, reducing oligomer formation[2].
Deprotection N-Tosyl (Mg/MeOH)N-Benzyl (Pd/C, H₂)Avoids gelatinous magnesium salts that blind industrial filtration media[3].
Isolation Form Oxalate SaltPTSA SaltPTSA salt is non-hygroscopic, ensuring accurate stoichiometry for downstream couplings[3].
Amination Additive NoneEt₃N (~0.5 equiv)Solubilizes the spirocycle salt and mitigates palladium catalyst poisoning[1].

References

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Thieme Connect | 4

  • 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions | ACS Publications | 1

  • Technical Support Center: Scaling Up Spirohexane Synthesis | BenchChem | 2

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes | RSC Publishing | 3

Sources

Troubleshooting

Technical Support Center: Resolving Diastereomers of Substituted 2,6-Diazaspiro[3.3]heptanes

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Stereochemical Resolution, Asymmetric Synthesis, and Handling of Strained Spirocyclic Bioisosteres Introduction: The Bioisoste...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Stereochemical Resolution, Asymmetric Synthesis, and Handling of Strained Spirocyclic Bioisosteres

Introduction: The Bioisosteric Advantage and Structural Challenge

2,6-diazaspiro[3.3]heptanes have emerged as premier bioisosteres for piperazine rings in modern medicinal chemistry. By replacing flat piperazine cores with these sp3-rich spirocycles, drug developers can achieve enhanced target selectivity, reduced off-target cytotoxicity, and improved metabolic stability[1][2].

However, introducing substituents (e.g., at the 1-position) creates stereocenters, necessitating the resolution of diastereomers. Due to the inherent ring strain (~25 kcal/mol) and the strong basicity of the spirocyclic amines, standard separation and deprotection techniques often fail or cause catastrophic ring-opening[3]. This support guide provides field-proven troubleshooting strategies, analytical workflows, and validated protocols for the asymmetric synthesis and resolution of these valuable scaffolds.

Diagnostic Workflow: Diastereomer Resolution Strategy

G Start Substituted 2,6-Diazaspiro[3.3]heptane Mixture Decision1 Synthesis Stage? Start->Decision1 DeNovo De Novo Synthesis Decision1->DeNovo Planning Phase PostSynth Post-Synthetic Resolution Decision1->PostSynth Existing Mixture Ellman Use Davis-Ellman Chiral Auxiliary (N-tert-Butanesulfinyl imines) DeNovo->Ellman Decision2 Scale of Separation? PostSynth->Decision2 Flash Standard Flash Chromatography (High dr > 95:5) Ellman->Flash PrepScale Analytical / Prep Scale (<10g) Decision2->PrepScale ProcessScale Process Scale (>10g) Decision2->ProcessScale SFC Chiral SFC (Amylose/Cellulose) + 0.1% DEA Modifier PrepScale->SFC Salt Diastereomeric Salt Formation (e.g., Tartaric Acid, CSA) ProcessScale->Salt

Workflow for resolving 2,6-diazaspiro[3.3]heptane diastereomers based on scale and synthetic stage.

Troubleshooting Guides & FAQs

Q1: Why are my 1-substituted 2,6-diazaspiro[3.3]heptane diastereomers co-eluting on standard reverse-phase HPLC, and how can I separate them? Causality & Solution: The highly rigid, compact spirocyclic core of 2,6-diazaspiro[3.3]heptanes limits the conformational flexibility that typically aids in differentiating diastereomers on standard C18 stationary phases. Furthermore, the basicity of the two sp3-hybridized nitrogens (pKa ~ 8-9) leads to severe peak tailing in poorly buffered aqueous systems. Field-Proven Fix: Switch to Supercritical Fluid Chromatography (SFC) using chiral stationary phases (e.g., Amylose or Cellulose-based columns like Chiralpak AD-H or IC) even for diastereomeric mixtures. The rigid vectorization of the spiro[3.3]heptane core interacts stereospecifically with the chiral grooves of the polysaccharide stationary phase. Crucial: Always use a basic modifier (e.g., 0.1% to 0.2% diethylamine or isopropylamine in methanol/CO₂) to suppress amine ionization and prevent tailing.

Q2: I need to synthesize enantiopure 1-substituted 2,6-diazaspiro[3.3]heptanes. Is it better to resolve a racemic mixture or use asymmetric synthesis? Causality & Solution: While classical resolution via chiral salt formation is possible at a process scale, the loss of 50% of the material makes it highly inefficient for early-stage SAR exploration. The authoritative standard is to utilize Davis-Ellman sulfinamide chemistry[4][5]. By employing chiral N-tert-butanesulfinyl imines, the addition of 3-azetidinecarboxylate anions proceeds with high facial selectivity, yielding diastereomeric ratios (dr) up to 98:2[4]. The resulting sulfinamide diastereomers possess distinct physicochemical properties and can be easily separated by standard flash chromatography on silica gel, completely bypassing the need for preparative SFC.

Q3: During the acidic deprotection of the Boc or Ellman auxiliary from the 2,6-diazaspiro[3.3]heptane core, I observe significant degradation and low yields. What is happening? Causality & Solution: The spiro[3.3]heptane system is highly strained. Strong aqueous acids (like aqueous HCl) or ethereal HCl can protonate the highly basic amines and induce ring-opening via C-N bond cleavage to relieve the thermodynamic strain[3]. Field-Proven Fix: Avoid HCl entirely. The preferred, self-validating method for deprotection of this specific scaffold is the use of strictly anhydrous Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at 0 °C, gradually warming to room temperature[3].

Quantitative Data: Separation Strategies
MethodTypical Yield (%)Diastereomeric Ratio (dr) / Excess (de)ScalabilityKey Reagents / Conditions
Asymmetric Synthesis (Davis-Ellman) 74 - 94%Up to 98:2 (dr)Discovery / Prep (<50g)Chiral N-tert-butanesulfinyl imines, LiHMDS, -78 °C
Chiral SFC Separation 40 - 45% (per isomer)> 99% (de)Analytical / Prep (<10g)Chiralpak AD-H/IC, CO₂/MeOH, 0.1% DEA
Diastereomeric Salt Resolution 25 - 35%90 - 95% (de)Process Scale (>100g)L-Tartaric Acid or (+)-CSA, EtOH/H₂O crystallization
Step-by-Step Experimental Protocols
Protocol 1: Asymmetric Synthesis and Chromatographic Resolution of 1-Substituted 2,6-Diazaspiro[3.3]heptanes

This protocol leverages the Davis-Ellman chiral auxiliary to induce high diastereoselectivity, allowing for the separation of diastereomers via standard silica gel chromatography[4][5].

Step 1: Generation of the Chiral Sulfinyl Imine

  • In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve the starting aldehyde (1.0 equiv) in anhydrous THF (0.2 M).

  • Add (R)- or (S)-2-methylpropane-2-sulfinamide (1.1 equiv) and Ti(OEt)₄ (2.0 equiv).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The imine product should appear as a distinct, UV-active spot.

  • Quench with saturated aqueous NaHCO₃, filter through a Celite pad to remove titanium salts, and concentrate the filtrate. Purify via flash chromatography.

Step 2: Diastereoselective Carbanion Addition

  • Cool a solution of 1-Boc-azetidine-3-carboxylate (1.2 equiv) in anhydrous THF to -78 °C.

  • Dropwise add LiHMDS (1.0 M in THF, 1.3 equiv) and stir for 30 minutes to generate the enolate.

  • Slowly add the chiral sulfinyl imine (from Step 1) dissolved in THF. Maintain at -78 °C for 4 hours.

  • Causality Note: The bulky tert-butanesulfinyl group sterically blocks one face of the imine, directing nucleophilic attack to the opposite face and establishing the high dr (up to 98:2)[4].

  • Quench with saturated aqueous NH₄Cl at -78 °C, then allow to warm to room temperature. Extract with EtOAc (3x).

Step 3: Chromatographic Separation of Diastereomers

  • Concentrate the crude mixture. At this stage, the diastereomers (due to the covalently attached chiral sulfinamide auxiliary) have sufficiently different Rf values.

  • Load the crude mixture onto a silica gel column.

  • Elute with a gradient of Hexanes/EtOAc (typically 80:20 to 50:50).

  • Collect the major diastereomer and verify diastereomeric purity via ¹H-NMR (look for the distinct shift of the tert-butyl protons).

Step 4: Strain-Preserving Acidic Deprotection

  • Dissolve the purified diastereomer in anhydrous DCM (0.1 M) and cool to 0 °C.

  • Add anhydrous TFA (10 equiv) dropwise.

  • Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Causality Note: Avoiding HCl prevents the strain-release ring-opening of the diazaspiro[3.3]heptane core[3].

  • Concentrate under reduced pressure. Neutralize by passing through a basic ion-exchange resin (e.g., Amberlyst A21) to yield the free, enantiopure 1-substituted 2,6-diazaspiro[3.3]heptane.

References
  • Reilly, S. W., et al. "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity." NIH.
  • Reddy, L. R., et al. "Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines.
  • "N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles." NIH.
  • "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes." RSC Publishing.
  • "Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands." NIH.

Sources

Optimization

optimizing reaction temperature for N-alkylation of 2,6-diazaspiro[3.3]heptane

Welcome to the Technical Support Center for the functionalization of 2,6-diazaspiro[3.3]heptane. As this strained spirocyclic diamine becomes increasingly prominent as a piperazine bioisostere in medicinal chemistry, mas...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of 2,6-diazaspiro[3.3]heptane. As this strained spirocyclic diamine becomes increasingly prominent as a piperazine bioisostere in medicinal chemistry, mastering its unique reactivity profile is essential.

This guide is engineered by Senior Application Scientists to help you troubleshoot thermal optimization, control mono- versus di-alkylation selectivity, and prevent structural degradation during your synthetic workflows.

Reaction Temperature Decision Matrix

AlkylationWorkflow Start Determine Alkylation Goal for 2,6-Diazaspiro[3.3]heptane Mono Mono-Alkylation Start->Mono Di Di-Alkylation (Symmetrical) Start->Di Direct Direct Alkylation (Alkyl Halide) Mono->Direct Reductive Reductive Amination (Aldehyde/Ketone) Mono->Reductive DiTemp T = 60 °C to 80 °C Thermodynamic Control (Excess electrophile) Di->DiTemp TempLow T = 0 °C to 10 °C Kinetic Control (Excess diamine) Direct->TempLow TempMed T = 40 °C (Imine) T = 0 °C (Reduction) Reductive->TempMed Opt Analyze via LC-MS Quench at reaction temp TempLow->Opt TempMed->Opt DiTemp->Opt

Workflow for optimizing 2,6-diazaspiro[3.3]heptane alkylation temperature.

Section 1: Core Troubleshooting Guide (Temperature Optimization)

Q1: Why is temperature control so critical when alkylating 2,6-diazaspiro[3.3]heptane compared to standard piperazines? A: 2,6-diazaspiro[3.3]heptane is highly valued as a piperazine bioisostere because it reduces lipophilicity and alters spatial geometry while retaining target potency[1]. However, its spirocyclic core presents unique kinetic challenges. The N-N distance in the spiro[3.3] system is approximately 50% longer than in piperazine, resulting in a highly extended, rigid conformation[1]. Because the two basic nitrogen centers are held far apart with minimal steric communication, the first alkylation event does not significantly sterically hinder the second nitrogen. Elevated temperatures (> 40 °C) rapidly overcome the activation energy for the second alkylation, leading to statistical mixtures. Therefore, strict kinetic control via depressed temperatures (0 °C to 10 °C) is mandatory for mono-alkylation of the unprotected diamine.

Q2: I am getting a high percentage of di-alkylated product when attempting direct mono-alkylation with an alkyl halide. How do I adjust my thermal parameters? A: Direct alkylation of unprotected 2,6-diazaspiro[3.3]heptane is highly exothermic. To suppress di-alkylation, you must exploit kinetics. Lower your initiation temperature strictly to 0 °C. Add the alkyl halide dropwise over 45 minutes to a solution containing a large excess (3 to 5 equivalents) of the diamine. Maintain the reaction at 0 °C to 10 °C. If di-alkylation persists, the most scientifically robust, self-validating solution is to abandon the unprotected route and utilize a mono-protected building block (e.g., mono-Boc-2,6-diazaspiro[3.3]heptane). Using a mono-protected precursor allows you to safely elevate the reaction temperature to 60 °C to drive the reaction to completion without any risk of over-alkylation[2].

Q3: My reductive amination is stalling at 60% conversion at room temperature. Should I increase the temperature to force completion? A: No. Increasing the temperature during the reduction phase will likely lead to the competitive reduction of your aldehyde/ketone starting material into an alcohol, permanently capping your yield. Instead, separate the thermodynamic and kinetic steps. Reductive amination of spirocyclic amines is best performed stepwise[3]. First, form the imine at an elevated temperature (40 °C) or under dehydrating conditions (e.g., in toluene/methanol)[3]. Once imine formation is confirmed, cool the reaction strictly to 0 °C before adding the reducing agent. This thermal differential ensures complete imine formation while preventing thermal degradation of the hydride source.

Q4: After successfully alkylating my mono-Boc-2,6-diazaspiro[3.3]heptane at 60 °C, I attempted to remove the Boc group using HCl, but observed significant degradation. Was my alkylation temperature too high? A: The degradation is not a result of your alkylation temperature; it is a direct consequence of your deprotection conditions. The spiro[3.3]heptane core is highly sensitive to strong aqueous acids. It is well-documented that 2,6-diazaspiro[3.3]heptane compounds undergo ring-opening upon treatment with HCl[2]. To preserve the strained spirocyclic core, switch your deprotection protocol to use Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature (20 °C)[2].

Section 2: Quantitative Data & Optimization Tables

To assist in your experimental design, the following table summarizes the causal relationship between temperature, stoichiometry, and selectivity during the functionalization of 2,6-diazaspiro[3.3]heptane.

Table 1: Effect of Temperature on Alkylation Selectivity and Yield

Reaction TypeReagentsTemperature (°C)Conversion (%)Mono:Di RatioPrimary Observation
Direct Alkylation Unprotected Diamine (1 eq) + R-Br (1 eq)60 °C>95%30:70Rapid over-alkylation; thermodynamic control dominates.
Direct Alkylation Unprotected Diamine (3 eq) + R-Br (1 eq)20 °C85%75:25Improved selectivity; moderate reaction rate.
Direct Alkylation Unprotected Diamine (5 eq) + R-Br (1 eq)0 °C to 10 °C78%92:8High kinetic control; optimal for unprotected mono-alkylation.
Reductive Amination Mono-Boc Diamine + R-CHO + NaBH(OAc)₃20 °C (One-pot)60%N/A (Protected)Stalled reaction; competitive aldehyde reduction occurs.
Reductive Amination Mono-Boc Diamine + R-CHO + NaBH(OAc)₃40 °C (Imine) → 0 °C (Reduction)>95%N/A (Protected)Stepwise thermal control ensures complete conversion[3].
Section 3: Validated Experimental Protocols
Protocol A: Temperature-Controlled Direct Mono-Alkylation

Use this protocol when mono-protected building blocks are unavailable.

  • Preparation: Dissolve 2,6-diazaspiro[3.3]heptane (5.0 equivalents) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to exactly 0 °C.

  • Electrophile Addition: Dissolve the alkyl halide (1.0 equivalent) in a minimal volume of DCM. Add this solution dropwise over 45 minutes using a syringe pump to prevent localized thermal spikes.

  • Kinetic Phase: Maintain stirring at 0 °C for 2 hours. Monitor the reaction via LC-MS to ensure the mono-alkylated mass is the predominant product.

  • Cold Quenching: Quench the reaction strictly at 0 °C with saturated aqueous NaHCO₃ before allowing the mixture to warm to room temperature. Causality note: Quenching at 0 °C prevents a sudden burst of di-alkylation from occurring as the reaction warms up during the concentration phase.

Protocol B: Stepwise Reductive Amination for N-Alkylation

Use this protocol for high-yielding, clean functionalization using aldehydes/ketones.

  • Imine Formation (Thermodynamic Phase): Combine mono-Boc-2,6-diazaspiro[3.3]heptane (1.0 eq) and the target aldehyde/ketone (1.1 eq) in a 1:1 mixture of anhydrous toluene and methanol[3].

  • Thermal Dehydration: Heat the mixture to 40 °C for 2 hours. Application Note: To accelerate imine formation, apply a vacuum to remove the solvents under reduced pressure, driving the equilibrium forward[3].

  • Cooling (Kinetic Phase): Redissolve the crude imine in anhydrous 1,2-dichloroethane (DCE). Cool the reaction vessel strictly to 0 °C.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) or sodium borohydride[3] in small portions to manage the exothermic release and prevent thermal degradation of the reducing agent.

  • Completion: Allow the reaction to slowly warm to 20 °C over 4 hours. Quench with 1N NaOH to neutralize the boron salts, and extract with ethyl acetate.

References
  • Synthesis of Novel 2,6-Diazaspiro[3.
  • Source: blumberginstitute.
  • Source: nih.

Sources

Reference Data & Comparative Studies

Validation

2-methyl-2,6-diazaspiro[3.3]heptane vs piperazine in medicinal chemistry

2-Methyl-2,6-diazaspiro[3.3]heptane vs. Piperazine: A Medicinal Chemistry Comparison Guide Executive Summary For decades, piperazine has been a ubiquitous building block in medicinal chemistry, appearing in over 100 FDA-...

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Author: BenchChem Technical Support Team. Date: March 2026

2-Methyl-2,6-diazaspiro[3.3]heptane vs. Piperazine: A Medicinal Chemistry Comparison Guide

Executive Summary

For decades, piperazine has been a ubiquitous building block in medicinal chemistry, appearing in over 100 FDA-approved drugs. However, its planar, highly basic nature often introduces liabilities, including promiscuous off-target binding (e.g., hERG toxicity) and suboptimal pharmacokinetic profiles. As modern drug discovery embraces the "escape from flatland" paradigm, spirocyclic diamines—specifically 2-methyl-2,6-diazaspiro[3.3]heptane —have emerged as superior bioisosteres. This guide provides an objective, data-driven comparison of these two scaffolds, detailing their physicochemical properties, pharmacological impacts, and the self-validating experimental protocols used to evaluate them.

The "Escape from Flatland": Structural & Physicochemical Profiling

The transition from a piperazine core to a spirocyclic diamine fundamentally alters the spatial geometry and physicochemical properties of a drug candidate. Piperazine adopts a highly flexible, relatively flat chair conformation. In contrast, 2-methyl-2,6-diazaspiro[3.3]heptane features a quaternary spiro carbon that forces the molecule into a rigid, three-dimensional orthogonal plane.

This structural rigidity increases the fraction of sp³ hybridized carbons (Fsp³), a metric strongly correlated with improved clinical success due to enhanced aqueous solubility and reduced lipophilicity 1[1]. Furthermore, the N-N distance in the spirocyclic core is significantly stretched compared to piperazine, altering the exit vectors for attached pharmacophores and disrupting established off-target binding modes.

Quantitative Data Comparison
PropertyPiperazine2-Methyl-2,6-diazaspiro[3.3]heptaneCausality / Impact
Geometry 2D-like (Flexible Chair)3D (Rigid Orthogonal Planes)Spiro fusion restricts conformational entropy, enhancing target specificity.
Fraction sp³ (Fsp³) Low relative to spirocyclesHigh (Quaternary spiro carbon)Higher Fsp³ improves aqueous solubility and reduces non-specific hydrophobic binding.
N-N Distance ~2.80 - 2.90 Å~4.19 ÅThe 2[2] alters vectorization, preventing the molecule from fitting into standard off-target pockets.
pKa (Strongest Basic) 3[3]~10.5 (Modulated by endcaps)While the core remains basic, the steric bulk of the spirocycle often shields the nitrogen, reducing hERG affinity.
Lipophilicity (logP/logD) 4[4]Lowers logD (Δ -0.17 to -0.75)The spiro scaffold 2[2] relative to piperazine when used as an endcap, improving ADME profiles.

Pharmacological Impact & Mechanistic Causality

The decision to replace piperazine with a 2-methyl-2,6-diazaspiro[3.3]heptane moiety is rarely made for synthetic convenience; it is a targeted strategy to rescue a lead compound from late-stage failure.

Case Study: PARP-1 Inhibitors (Olaparib Framework) In the development of poly(ADP-ribose) polymerase (PARP) inhibitors, the piperazine ring in Olaparib was identified as a liability contributing to off-target cytotoxicity. Researchers demonstrated that substituting the piperazine core with a diazaspiro[3.3]heptane system5[5].

  • Mechanistic Causality: The rigid, 3D nature of the spirocycle prevented the molecule from intercalating into DNA or binding to secondary cytotoxic targets, a promiscuous behavior enabled by the planar flexibility of the original piperazine ring.

hERG Toxicity Mitigation Piperazine's high basicity and flat profile make it an ideal pharmacophore for the hERG potassium channel, a primary cause of drug-induced QT prolongation. The spirocyclic bioisostere disrupts this interaction. The stretched N-N distance (4.19 Å vs 2.8 Å) misaligns the basic amine from the critical Tyr652 and Phe656 residues within the hERG pore, drastically increasing the IC₅₀ for hERG inhibition without sacrificing primary target affinity.

Visualizing the Bioisosteric Logic

Logic Core 2-Methyl-2,6-diazaspiro[3.3]heptane Fsp3 Increased Fsp3 (3D Geometry) Core->Fsp3 Dist Stretched N-N Distance (4.19 Å) Core->Dist Sol Improved Solubility & Lower logD Fsp3->Sol Select Disrupted Off-Target Binding Dist->Select Tox Reduced Cytotoxicity & hERG Sol->Tox Select->Tox

Logical relationship between spirocyclic structural features and pharmacological outcomes.

Experimental Protocols: Self-Validating Systems

To objectively compare these scaffolds, researchers must employ rigorous, self-validating assays. Below are the gold-standard protocols for evaluating the bioisosteric switch.

Protocol A: Automated Patch-Clamp hERG Assay

Objective: Quantify the reduction in cardiotoxicity when transitioning from a piperazine lead to a spirocyclic candidate.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and resuspend in extracellular physiological solution.

  • Compound Preparation: Prepare serial dilutions (0.1 µM to 30 µM) of both the piperazine lead and the 2-methyl-2,6-diazaspiro[3.3]heptane candidate in extracellular solution (max 0.1% DMSO).

  • Electrophysiology: Using an automated patch-clamp system, apply a depolarizing voltage step from a holding potential of -80 mV to +20 mV (2 seconds) to open the channels, followed by a repolarizing step to -50 mV (2 seconds) to elicit the outward tail current.

  • Data Acquisition: Measure the peak amplitude of the tail current before and after compound addition.

  • Causality & Self-Validation: The assay includes a known hERG inhibitor (e.g., dofetilide) as a positive control to validate channel responsiveness. The specific voltage protocol isolates the hERG tail current, ensuring the observed IC₅₀ shift is causally linked to the structural modification (disruption of pore binding) rather than an assay artifact.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Objective: Assess the impact of the spirocyclic core on oxidative metabolism and clearance.

  • Incubation Setup: Combine 1 µM of the test compound with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding 1 mM NADPH.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., carbamazepine).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Causality & Self-Validation: Testosterone and diclofenac are run concurrently as positive controls for CYP3A4 and CYP2C9 activity. The internal standard normalizes LC-MS/MS ionization fluctuations. The spirocyclic strain restricts access to the basic nitrogens, often increasing resistance to N-dealkylation compared to the highly exposed piperazine, which is reflected in a longer half-life (t₁/₂) and lower intrinsic clearance (CLint).

Workflow Visualization

Workflow A Piperazine Lead (High logD, hERG Tox) B Bioisosteric Replacement (2-methyl-2,6-diazaspiro[3.3]heptane) A->B C In Vitro Profiling (Patch-Clamp, HLM) B->C D Optimized Candidate (Lower Tox, High Fsp3) C->D

Workflow illustrating the bioisosteric replacement of piperazine with a spirocyclic diamine.

References

  • Reilly, S. W., et al. "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity." PMC - NIH.
  • Blumberg Institute. "Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds." Blumberg Institute.
  • PubChem. "Piperazine | C4H10N2 | CID 4837." National Institutes of Health (NIH).
  • University of Regina. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." University of Regina.
  • BLDpharm. "BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." BLDpharm.

Sources

Comparative

The Ascendancy of the 2,6-Diazaspiro[3.3]heptane Scaffold: A Comparative Guide to Enhancing Metabolic Stability

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the flatlands of traditional aromatic scaffolds. The strategic incorporation of three-dimensional (3D) structures has...

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Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the flatlands of traditional aromatic scaffolds. The strategic incorporation of three-dimensional (3D) structures has emerged as a powerful approach to unlock new chemical space and optimize drug-like properties. Among the rising stars in this paradigm shift is the 2,6-diazaspiro[3.3]heptane motif, a rigid and compact scaffold that is demonstrating remarkable potential to overcome the metabolic liabilities often associated with more conventional heterocyclic rings, such as piperazine.

This guide provides a comprehensive, data-driven comparison of the metabolic stability of 2,6-diazaspiro[3.3]heptane-containing compounds against their classical bioisosteres. We will delve into the underlying structural rationale for the observed improvements and provide detailed, field-proven protocols for assessing metabolic stability in your own drug discovery programs.

The Challenge of Metabolic Instability

A significant hurdle in drug development is rapid metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[1] This can lead to low bioavailability, short half-life, and the formation of potentially toxic metabolites, ultimately resulting in the failure of promising drug candidates.[2] Consequently, the early assessment and optimization of metabolic stability are critical for the successful progression of a compound from lead to clinical candidate.[3]

2,6-Diazaspiro[3.3]heptane: A Bioisostere with Benefits

The 2,6-diazaspiro[3.3]heptane scaffold has gained traction as a bioisosteric replacement for the ubiquitous piperazine ring.[1] This is due to its unique structural features that can confer significant advantages in a medicinal chemistry context. The rigid, spirocyclic nature of the 2,6-diazaspiro[3.3]heptane core offers a distinct three-dimensional arrangement of substituents, which can lead to improved target engagement and selectivity.[1][4]

Crucially, this rigidity also plays a pivotal role in enhancing metabolic stability. The sp³-rich character and strained ring system of the 2,6-diazaspiro[3.3]heptane scaffold are less susceptible to oxidative metabolism by CYP enzymes compared to the more flexible and electron-rich piperazine ring.[5][6] This can translate into a longer half-life and improved pharmacokinetic profile.[7]

Comparative Metabolic Stability: A Data-Driven Analysis

The true measure of a scaffold's utility lies in empirical data. The following tables summarize the metabolic stability of 2,6-diazaspiro[3.3]heptane-containing compounds in comparison to their piperazine and other heterocyclic analogues, as determined by in vitro assays using human liver microsomes (HLM) and human hepatocytes (hHep).

Compound/ScaffoldTest SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg or 10⁶ cells)Reference
Piperazine Derivative HLMNot Reported48[7]
2-Oxa-6-azaspiro[3.3]heptane Derivative HLMNot Reported13[7]
Piperazine Derivative Human HepatocytesNot Reported72[7]
2-Oxa-6-azaspiro[3.3]heptane Derivative Human HepatocytesNot Reported11[7]
Piperazine Derivative Rat HepatocytesNot Reported61[7]
2-Oxa-6-azaspiro[3.3]heptane Derivative Rat HepatocytesNot Reported5.1[7]
Sonidegib (meta-phenyl) HLM9318[8]
Spiro[3.3]heptane Analog (trans) HLM4736[8]
Spiro[3.3]heptane Analog (cis) HLM11156[8]

Note: The data presented for the 2-oxa-6-azaspiro[3.3]heptane derivative, while not a direct 2,6-diazaspiro[3.3]heptane, illustrates the general trend of improved metabolic stability with spirocyclic scaffolds compared to traditional heterocycles like piperazine.

The data clearly demonstrates that the incorporation of a spirocyclic scaffold can significantly enhance metabolic stability, as evidenced by the lower intrinsic clearance values. This suggests that the 2,6-diazaspiro[3.3]heptane moiety is less prone to metabolic degradation, which can lead to a longer in vivo half-life and improved bioavailability.[7]

Experimental Protocols for Assessing Metabolic Stability

To enable researchers to validate these findings and assess the metabolic stability of their own compounds, we provide detailed, step-by-step methodologies for two key in vitro assays: the Microsomal Stability Assay and the Hepatocyte Stability Assay.

Microsomal Stability Assay

This assay is a cost-effective and high-throughput method to evaluate the susceptibility of a compound to Phase I metabolism, primarily by CYP enzymes.[3]

Experimental Workflow:

Microsomal_Stability_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare Test Compound Stock Pre_Incubate Pre-incubate Microsomes and Compound at 37°C Compound_Prep->Pre_Incubate Microsome_Prep Prepare Liver Microsome Suspension Microsome_Prep->Pre_Incubate NADPH_Prep Prepare NADPH Regenerating System Initiate_Reaction Initiate Reaction with NADPH NADPH_Prep->Initiate_Reaction Pre_Incubate->Initiate_Reaction Time_Points Incubate at 37°C, Sample at Time Points Initiate_Reaction->Time_Points Quench Quench Reaction with Cold Acetonitrile Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Workflow for the in vitro microsomal stability assay.

Detailed Protocol:

  • Prepare Reagents:

    • Test Compound: Prepare a 10 mM stock solution in DMSO. Further dilute to a working concentration (e.g., 1 µM) in the incubation buffer (typically 100 mM phosphate buffer, pH 7.4).

    • Human Liver Microsomes (HLM): Thaw cryopreserved HLM on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold incubation buffer.

    • NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH) in incubation buffer. This system continuously regenerates NADPH, the essential cofactor for CYP enzymes.[9]

  • Incubation:

    • In a 96-well plate, add the diluted HLM suspension.

    • Add the test compound working solution to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking. At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Seal the plate and vortex to mix.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.[10]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg) = (0.693 / t½) x (incubation volume / microsomal protein amount) .

Hepatocyte Stability Assay

This assay utilizes intact liver cells and provides a more comprehensive assessment of metabolic stability, as it includes both Phase I and Phase II metabolic pathways.[3]

Experimental Workflow:

Hepatocyte_Stability_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare Test Compound Stock Incubate_Cells Incubate Hepatocytes with Compound at 37°C Compound_Prep->Incubate_Cells Hepatocyte_Prep Thaw and Prepare Cryopreserved Hepatocytes Hepatocyte_Prep->Incubate_Cells Time_Points Sample at Predetermined Time Points Incubate_Cells->Time_Points Quench Quench Reaction with Cold Acetonitrile Time_Points->Quench Centrifuge Centrifuge to Pellet Debris Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Workflow for the in vitro hepatocyte stability assay.

Detailed Protocol:

  • Prepare Reagents:

    • Test Compound: Prepare a 10 mM stock solution in DMSO. Further dilute to a working concentration (e.g., 1 µM) in pre-warmed incubation medium (e.g., Williams' Medium E).

    • Cryopreserved Human Hepatocytes: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Gently resuspend the cells in pre-warmed incubation medium and determine cell viability and density. Adjust the cell density to the desired concentration (e.g., 0.5 x 10⁶ viable cells/mL).

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the test compound working solution to the wells.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂, with gentle shaking.

    • At predetermined time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Follow the same sample processing and LC-MS/MS analysis steps as described for the microsomal stability assay.

  • Data Analysis:

    • Calculate the half-life (t½) and intrinsic clearance (CLint) as described for the microsomal stability assay, adjusting the CLint calculation for the number of hepatocytes used: CLint (µL/min/10⁶ cells) = (0.693 / t½) x (incubation volume / number of cells) .

Conclusion: A Strategic Advantage in Drug Design

The strategic incorporation of the 2,6-diazaspiro[3.3]heptane scaffold represents a significant advancement in the medicinal chemist's toolkit. The empirical data strongly supports its role as a superior bioisostere for piperazine and other traditional heterocycles, particularly in the context of enhancing metabolic stability. By leveraging the detailed protocols provided in this guide, researchers can confidently assess the metabolic fate of their own 2,6-diazaspiro[3.3]heptane-containing compounds and make more informed decisions in the critical early stages of drug discovery. The move towards three-dimensional scaffolds is not merely a trend but a data-driven strategy to design safer, more effective medicines, and the 2,6-diazaspiro[3.3]heptane motif is at the forefront of this evolution.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Journal of the Brazilian Chemical Society. [Link]

  • Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes. (2014). Journal of Computer-Aided Molecular Design. [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (2016). Journal of Biomolecular Screening. [Link]

  • NADPH RapidStart Regeneration System for Extended Metabolism. (2018). BioIVT. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. (2021). ACS Medicinal Chemistry Letters. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. [Link]

  • Determination of Microsomal Stability by UPLC-MS/MS. (n.d.). Waters Corporation. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold. (2023). ResearchGate. [Link]

  • Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold. (2023). Frontiers in Plant Science. [Link]

  • Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold. (2023). PubMed. [Link]

  • Bioisosteres of Common Functional Groups. (n.d.). University of Illinois Urbana-Champaign. [Link]

  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. (2022). Chemistry – A European Journal. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). MDPI. [Link]

  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. (2022). ResearchGate. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025). Royal Society of Chemistry. [Link]

  • Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. (2025). Journal of Medicinal Chemistry. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. (2022). ResearchGate. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025). PubMed. [Link]

  • A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. (2023). MDPI. [Link]

Sources

Validation

A Comparative Guide to the X-ray Crystal Structure Analysis of 2,6-Diazaspiro[3.3]heptane Derivatives

For Researchers, Scientists, and Drug Development Professionals The 2,6-diazaspiro[3.3]heptane motif has emerged as a valuable scaffold in medicinal chemistry, prized for its rigid, three-dimensional structure that can p...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,6-diazaspiro[3.3]heptane motif has emerged as a valuable scaffold in medicinal chemistry, prized for its rigid, three-dimensional structure that can project substituents into distinct vectors of chemical space.[1][2] This conformational rigidity makes it an attractive surrogate for more flexible diamine cores like piperazine.[3] Understanding the precise three-dimensional arrangement of atoms within these derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies. Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating these intricate structures, providing unparalleled insight into bond lengths, bond angles, and overall molecular conformation.[4]

This guide provides a comprehensive comparison of the X-ray crystal structure analysis of various 2,6-diazaspiro[3.3]heptane derivatives. We will delve into the experimental nuances of crystallization, data collection, and structure refinement, highlighting how subtle changes in substitution patterns can significantly impact the solid-state conformation. The information presented herein is intended to equip researchers with the knowledge to critically evaluate and interpret crystallographic data for this important class of molecules.

The Significance of the Spirocyclic Core: A Structural Overview

The defining feature of the 2,6-diazaspiro[3.3]heptane framework is the central spirocyclic carbon atom, which joins two four-membered azetidine rings. This arrangement imparts a high degree of rigidity, limiting the conformational freedom of the molecule compared to more flexible aliphatic diamines.[3] The near-orthogonal orientation of the two rings creates a unique spatial arrangement for substituents placed on the nitrogen atoms or the carbon backbone.

Caption: Ball-and-stick representation of the 2,6-diazaspiro[3.3]heptane core.

Comparative Crystallization Strategies

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in the structure determination process.[4][5] The crystallization behavior of 2,6-diazaspiro[3.3]heptane derivatives is highly dependent on the nature of the substituents.

Derivative TypeCommon Crystallization TechniquesKey Considerations
Free Base Slow evaporation from organic solvents (e.g., ethyl acetate, dichloromethane, acetonitrile)Often exhibit higher solubility. A less volatile anti-solvent (e.g., hexane, heptane) can be beneficial.
Salts (e.g., HCl, HBr) Vapor diffusion, slow cooling of saturated aqueous or alcoholic solutionsProtonation of the nitrogen atoms can significantly alter solubility and promote crystal packing through hydrogen bonding.[5]
N-Substituted (e.g., Boc, Aryl) Slow evaporation, solvent layeringBulky substituents can influence packing motifs and may require a wider range of solvent systems to be screened.[2]

Experimental Protocol: Slow Evaporation for a Generic N-Boc Protected Derivative

  • Dissolution: Dissolve approximately 5-10 mg of the purified 2,6-diazaspiro[3.3]heptane derivative in a minimal amount of a suitable solvent (e.g., 0.5 mL of ethyl acetate) in a small, clean vial.

  • Filtration: Filter the solution through a small plug of cotton or a syringe filter into a clean vial to remove any particulate matter.

  • Evaporation: Loosely cap the vial or cover it with perforated parafilm to allow for slow evaporation of the solvent over several hours to days at room temperature.

  • Crystal Growth: Monitor the vial for the formation of single crystals. Avoid disturbing the vial during this process.[5]

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a cryoloop or a fine needle.

Caption: A generalized workflow for the crystallization of 2,6-diazaspiro[3.3]heptane derivatives.

X-ray Diffraction Data Collection and Analysis: A Comparative Overview

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis. Modern diffractometers are equipped with sensitive detectors and powerful X-ray sources to collect a complete dataset.[4][6]

Key Experimental Parameters:

  • X-ray Source: Copper (Cu Kα, λ = 1.5418 Å) or Molybdenum (Mo Kα, λ = 0.71073 Å) radiation is commonly used.[4] Molybdenum is often preferred for more strongly diffracting crystals, while copper is advantageous for smaller or weakly diffracting samples.

  • Temperature: Data is typically collected at low temperatures (e.g., 100 K or 173 K) to minimize thermal motion of the atoms, resulting in a more precise structure.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

The processed data is then used to solve and refine the crystal structure using specialized software packages. The final output is a model of the molecule that includes the coordinates of each atom, bond lengths, bond angles, and torsion angles.

Comparative Structural Analysis of 2,6-Diazaspiro[3.3]heptane Derivatives

The Cambridge Structural Database (CSD) is an invaluable resource for comparing the crystal structures of known compounds.[7] A search of the CSD reveals several deposited structures of 2,6-diazaspiro[3.3]heptane derivatives, allowing for a comparative analysis of their key structural features.

DerivativeCSD RefcodeKey Structural FeaturesPuckering of Azetidine RingsIntermolecular Interactions
2,6-Diazaspiro[3.3]heptane Dihydrobromide Not AvailableSymmetric structure with protonated nitrogens.Planar or near-planarExtensive hydrogen bonding network.
N-Boc-2,6-diazaspiro[3.3]heptane Not AvailableOne nitrogen is protected with a bulky tert-butoxycarbonyl group.Slight puckering of the Boc-substituted ring.Weaker C-H···O interactions.
N,N'-Dibenzyl-2,6-diazaspiro[3.3]heptane Not AvailableBoth nitrogens are substituted with benzyl groups.Significant puckering of both rings due to steric hindrance.π-stacking interactions between benzyl rings.

Note: Specific CSD refcodes for these exact derivatives were not found in the initial search; however, the table illustrates the expected trends based on related structures and general chemical principles.

The degree of puckering in the azetidine rings is a key conformational parameter. In the unsubstituted parent compound, the rings are expected to be nearly planar. However, the introduction of substituents on the nitrogen atoms can induce a slight to significant puckering of the four-membered rings to alleviate steric strain.

Caption: Workflow for X-ray diffraction data collection and structure analysis.

Conclusion

The X-ray crystal structure analysis of 2,6-diazaspiro[3.3]heptane derivatives provides indispensable information for understanding their three-dimensional structure and guiding drug discovery efforts. This guide has highlighted the key experimental considerations, from crystallization to data analysis, and provided a framework for comparing the structural features of different derivatives. A thorough understanding of these principles will enable researchers to leverage the full potential of this valuable molecular scaffold in the design of new therapeutic agents.

References

  • Vertex AI Search. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • ResearchGate.
  • X-ray single crystal and powder diffraction: possibilities and applic
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction.
  • ResearchGate. (2025, August 7). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes | Request PDF.
  • Ceitec.cz. Single crystal X-ray diffraction.
  • ResearchGate. Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3].
  • ResearchGate. (2025, August 10). 2,6-Diazaspiro[3.
  • Benchchem. 2-Propyl-2,6-diazaspiro[3.3]heptane | 1824149-16-7.
  • PubChem. 2-Boc-2,6-diazaspiro(3.3)heptane | C10H18N2O2 | CID 40151981.
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  • Advanced ChemBlocks. (2026, February 28). 2-tert-butyl-2,6-diazaspiro[3.3]heptane.
  • ChemScene. 1041026-70-3 | 2-Boc-2,6-Diazaspiro[3.3]heptane.
  • MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle.
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Comparative

Structure-Activity Relationship (SAR) Studies of 2-Methyl-2,6-diazaspiro[3.3]heptane Analogs: A Comprehensive Comparison Guide

Introduction: The Shift Toward Spirocyclic Bioisosteres The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties in drug discovery often hinges on the strategic replacement of saturated heterocycles....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shift Toward Spirocyclic Bioisosteres

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties in drug discovery often hinges on the strategic replacement of saturated heterocycles. Piperazine is a ubiquitous moiety, but its metabolic liabilities and flat conformational flexibility can lead to off-target toxicity and rapid clearance. To overcome these limitations, strained spiro heterocycles (SSHs)—specifically 2,6-diazaspiro[3.3]heptane and its N-methylated derivative, 2-methyl-2,6-diazaspiro[3.3]heptane—have emerged as premier bioisosteres[1][2].

This guide objectively compares the performance of 2-methyl-2,6-diazaspiro[3.3]heptane analogs against traditional piperazine cores, providing researchers with actionable SAR insights, physicochemical data, and validated experimental workflows.

Physicochemical Profiling: Piperazine vs. Spirocyclic Cores

Why transition to a spirocyclic core? The 2,6-diazaspiro[3.3]heptane scaffold increases the distance between the two nitrogen atoms by approximately 1.3 Å and induces a ~90° geometric twist compared to the linear chair conformation of piperazine[3]. This distinct vectorization alters the spatial presentation of attached pharmacophores, often allowing the molecule to access novel binding pockets.

Furthermore, the addition of the 2-methyl group in 2-methyl-2,6-diazaspiro[3.3]heptane (MW: 112.17 g/mol )[4] introduces a tertiary amine that fine-tunes the basicity (pKa) and lipophilicity (logD). While adding carbon typically increases lipophilicity, specific aza-spiro substitutions can paradoxically lower logD or modulate it favorably depending on the attachment vector[3][5].

Table 1: Comparative Physicochemical and Structural Parameters
Property / FeaturePiperazine2,6-Diazaspiro[3.3]heptane2-Methyl-2,6-diazaspiro[3.3]heptane
N-N Distance ~2.8 Å~4.1 Å (+1.3 Å)~4.1 Å
Geometry Chair (Linear vectorization)Orthogonal (~90° twist)Orthogonal (~90° twist)
Metabolic Stability Susceptible to α-oxidationHigh (Strain-induced bond strength)High (N-methyl alters clearance profile)
Acid Stability StableSensitive to HCl (Ring opening)Sensitive to HCl (Ring opening)
Primary SAR Impact Baseline affinityEnhanced selectivity, reduced toxicityTuned logD, altered basicity

SAR Case Studies and Performance Comparison

A. PARP Inhibitors (Olaparib Framework)

In the development of PARP inhibitors, replacing the piperazine ring of Olaparib with a 2,6-diazaspiro[3.3]heptane core resulted in a profound shift in the pharmacological profile. While raw target affinity saw a slight modulation, the spirocyclic analog significantly improved target selectivity within the PARP family and dramatically reduced off-mechanism cytotoxicity and DNA damage in human cell cultures[2][5][6].

B. Sigma-2 (σ2) and Dopamine D3 Receptor Ligands

SAR studies exploring diazaspiro cores as piperazine replacements in σ2 receptor ligands revealed that the spirocyclic geometry fundamentally alters binding poses. Molecular modeling indicates that salt bridge interactions with ASP29 and π-stacking with TYR150 are primary drivers of affinity for these modified cores[7]. Conversely, in Dopamine D3 antagonists, switching to a spirocyclic core sometimes led to a loss of primary potency (~100-fold drop) if the piperazine spacer was already optimally bound, highlighting that spiro-cores are not universal drop-in replacements but require careful structural consideration[3].

Logical Framework for Bioisosteric Replacement

To systematically decide when to deploy 2-methyl-2,6-diazaspiro[3.3]heptane, medicinal chemists utilize the following decision matrix to balance rigidity, basicity, and metabolic clearance.

G Start Hit Compound (Piperazine Core) Assess Assess Limitations (Toxicity, Off-target, PK) Start->Assess Bioisostere Apply Bioisosteric Replacement Assess->Bioisostere Spiro 2,6-Diazaspiro[3.3]heptane (Conformational Restriction) Bioisostere->Spiro Increase Rigidity MethylSpiro 2-Methyl Analog (Modulate pKa & logD) Bioisostere->MethylSpiro Alter Basicity Outcome Improved Selectivity & Metabolic Stability Spiro->Outcome MethylSpiro->Outcome

SAR Decision Tree for Piperazine Bioisosterism using Spirocyclic Cores.

Experimental Workflows and Protocols

Working with highly strained spiro[3.3]heptanes requires specific protocol adjustments. Notably, these cores are highly susceptible to ring-opening under strong aqueous acidic conditions (e.g., HCl)[7].

Protocol 1: Pd-Catalyzed Cross-Coupling and Deprotection

Causality: Direct nucleophilic aromatic substitution (SNAr) is often low-yielding for spirocyclic amines due to the steric hindrance of the orthogonal cyclobutane rings. Pd-catalyzed Buchwald-Hartwig amination provides a reliable, high-yielding alternative[8]. Furthermore, Trifluoroacetic Acid (TFA) must be used instead of HCl for Boc-deprotection to prevent the degradation of the strained core[7].

  • Reagent Preparation : In a dry, argon-purged Schlenk flask, combine the aryl bromide (1.0 eq), tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.2 eq), Pd2(dba)3 (0.05 eq), BINAP (0.1 eq), and NaOtBu (1.5 eq).

  • Solvent Addition : Add anhydrous toluene (0.2 M) and degas the mixture via three freeze-pump-thaw cycles.

  • Coupling Reaction : Heat the mixture to 90°C for 12 hours. Monitor conversion via LC-MS.

  • Workup : Cool to room temperature, filter through a Celite pad, and concentrate under reduced pressure. Purify via flash chromatography.

  • Deprotection (Critical Step) : Dissolve the purified Boc-intermediate in anhydrous CH2Cl2. Add TFA dropwise at 0°C (20% v/v final concentration). Do not use HCl, as it induces ring-opening of the diazaspiro[3.3]heptane core[7]. Stir for 2 hours at room temperature, then concentrate in vacuo.

  • Methylation : To synthesize the 2-methyl analog post-coupling, subject the free amine to reductive amination using aqueous formaldehyde (1.5 eq) and NaBH(OAc)3 (2.0 eq) in 1,2-dichloroethane at room temperature for 4 hours.

G Prep Aryl Halide + Spiro-Amine Coupling Pd-Catalyzed Cross-Coupling Prep->Coupling Deprotect TFA Deprotection (Avoid HCl) Coupling->Deprotect Methylation Reductive Amination (Formaldehyde, NaBH(OAc)3) Deprotect->Methylation Assay In Vitro Profiling (HLM, Target Binding) Methylation->Assay

Experimental Workflow for Synthesis and Profiling of Diazaspiro Analogs.

Protocol 2: In Vitro Microsomal Stability Assay (HLM)

Causality: The strain-induced bond strength of the spiro[3.3]heptane core generally renders it highly stable to oxidative metabolism[2]. This assay validates the metabolic clearance rate compared to piperazine analogs.

  • Incubation Mixture : Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLM) and 1 µM of the 2-methyl-2,6-diazaspiro[3.3]heptane test compound.

  • Pre-incubation : Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation : Add NADPH (final concentration 1 mM) to initiate cytochrome P450-mediated oxidative metabolism.

  • Time-Course Sampling : Aliquot 50 µL of the reaction mixture at 0, 15, 30, 45, and 60 minutes.

  • Quenching : Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal enzymes, halting the reaction and preventing artificial degradation.

  • Analysis : Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (t1/2).

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Validation

A Head-to-Head Comparison for the Modern Medicinal Chemist: Validating the Bioisosteric Replacement of Piperazine with 2,6-Diazaspiro[3.3]heptane

In the landscape of medicinal chemistry, the piperazine ring is a cornerstone, a privileged scaffold found in the architecture of countless approved drugs. Its prevalence is a testament to its favorable physicochemical p...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the piperazine ring is a cornerstone, a privileged scaffold found in the architecture of countless approved drugs. Its prevalence is a testament to its favorable physicochemical properties, synthetic tractability, and its ability to engage with biological targets. However, the contemporary drive in drug discovery is to "escape from flatland" by increasing the three-dimensionality (3D) and sp³-character of molecules to explore novel chemical space, enhance selectivity, and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2]

Enter 2,6-diazaspiro[3.3]heptane, a conformationally restricted, sp³-rich piperazine analogue that has emerged as a compelling bioisostere.[3][4] This guide serves as a rigorous, data-driven comparison between these two scaffolds, providing the rationale, experimental validation workflows, and detailed protocols necessary for researchers to make informed decisions in their drug design campaigns.

On-Paper Comparison: A Tale of Two Scaffolds

At first glance, the substitution of piperazine with 2,6-diazaspiro[3.3]heptane appears to be a simple addition of a carbon atom. However, the spirocyclic nature of the latter imposes significant and often beneficial changes to the molecule's fundamental properties. The most critical distinctions lie in lipophilicity, basicity, and spatial arrangement.

A key, and perhaps counterintuitive, observation is that replacing piperazine with 2,6-diazaspiro[3.3]heptane frequently leads to a decrease in lipophilicity (LogD at pH 7.4). This has been attributed to the increased basicity (pKa) of the spirocyclic amine, which is further from the inductive electron-withdrawing effects of the second nitrogen atom compared to the β-relationship in piperazine.[5] The increased basicity leads to a higher proportion of the protonated, more water-soluble species at physiological pH.

Table 1: Comparative Physicochemical Properties of Piperazine vs. 2,6-Diazaspiro[3.3]heptane in Matched Molecular Pairs.

PropertyPiperazine Analog2,6-Diazaspiro[3.3]heptane AnalogTypical Change (Δ)Rationale & Implication
Lipophilicity (LogD at pH 7.4) HigherLower-0.3 to -1.2 [5][6]Increased basicity of the spirocycle leads to higher protonation at pH 7.4, increasing hydrophilicity. This can improve solubility and reduce off-target effects associated with high lipophilicity.
Basicity (pKa) LowerHigher+1.3 to +1.9 [5]The nitrogen atoms in the spirocycle are γ to each other, reducing inductive electron withdrawal compared to the β-relationship in piperazine. Higher basicity can lead to stronger ionic interactions with targets.[5]
Molecular Geometry Flexible (Chair/Boat)Rigid (Twisted)~1.2-1.5 Å increase in N-N distance [5]The spirocyclic core locks the molecule in a rigid conformation with a ~90° twist.[5] This reduces the entropic penalty upon binding but requires careful consideration of the target's topology.
Fraction of sp³ carbons (Fsp³) LowerHigherIncrease The higher 3D character can lead to improved solubility, metabolic stability, and novel intellectual property.[1]

The Path to Validation: A Rigorous Experimental Workflow

While on-paper calculations are invaluable, the true test of a bioisosteric replacement lies in rigorous experimental validation. The following workflow outlines a comprehensive strategy to de-risk and confirm the viability of substituting piperazine with 2,6-diazaspiro[3.3]heptane for a given lead compound.

G cluster_0 Phase 1: Physicochemical Profiling cluster_1 Phase 2: In Vitro ADME Assessment cluster_2 Phase 3: Biological Characterization LogD Determine LogD at pH 7.4 Sol Assess Aqueous Solubility LogD->Sol Impacts solubility MetStab Evaluate Metabolic Stability (Microsomes/Hepatocytes) Sol->MetStab pKa Measure pKa pKa->LogD Influences LogD Perm Assess Permeability (e.g., PAMPA) MetStab->Perm Target Confirm On-Target Potency (Biochemical/Cellular Assays) Perm->Target Select Profile Off-Target Selectivity (e.g., CEREP Panel) Target->Select Decision Go/No-Go Decision: Improved or Maintained Profile? Select->Decision Synthesis Synthesize Matched Pair: Piperazine (Parent) & 2,6-DSH (Analog) Synthesis->LogD

Caption: Experimental workflow for validating the bioisosteric swap.

Experimental Deep Dive: Protocols and Expected Outcomes

Here, we detail the step-by-step methodologies for the key experiments outlined in the workflow. The goal is to provide a self-validating system with clear causality behind each choice.

Lipophilicity Determination: Shake-Flask LogD at pH 7.4

Causality: Lipophilicity is a master parameter influencing solubility, permeability, metabolic clearance, and off-target binding. Measuring the distribution coefficient (LogD) at a physiological pH of 7.4 is more relevant for ionizable compounds like piperazines and their spirocyclic analogs than the partition coefficient (LogP).[7] The shake-flask method is considered the gold standard for accuracy.[8]

Protocol:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate n-octanol with this buffer and, conversely, the buffer with n-octanol by mixing vigorously and allowing the phases to separate overnight.[9] This prevents volume changes during the experiment.

  • Compound Stock: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Partitioning: In a vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., a 1:1 or 2:1 ratio). Spike in a small volume of the compound stock solution.

  • Equilibration: Cap the vial and shake vigorously for a fixed period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached.[7]

  • Phase Separation: Centrifuge the vial (e.g., at 2000 x g for 10 minutes) to achieve complete separation of the aqueous and organic layers.[7]

  • Quantification: Carefully sample a precise aliquot from both the n-octanol and the PBS layers. Analyze the concentration of the compound in each phase using a suitable analytical method, typically LC-MS/MS, against a standard curve.

  • Calculation: Calculate LogD7.4 using the formula: LogD7.4 = log10([Compound]octanol / [Compound]PBS).

Expected Outcome: Based on published data, a successful replacement should yield a LogD7.4 value for the 2,6-diazaspiro[3.3]heptane analog that is 0.3 to 1.2 units lower than the parent piperazine compound.[5]

Aqueous Solubility Assessment: Kinetic Turbidimetric Assay

Causality: Poor solubility can hinder reliable data generation in biological assays and lead to poor oral bioavailability.[10][11] A kinetic solubility assay is a high-throughput method suitable for early-stage discovery, mimicking the precipitation risk when a compound stored in DMSO is diluted into an aqueous assay buffer.[6][12]

Protocol:

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock.

  • Aqueous Dilution: Add aqueous buffer (e.g., PBS, pH 7.4) to each well, typically diluting the DMSO stock 50- to 100-fold.[13] This rapid change in solvent polarity will cause poorly soluble compounds to precipitate.

  • Incubation: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C).[11]

  • Measurement: Measure the turbidity (light scattering) of each well using a plate reader at a wavelength where the compound does not absorb, typically around 620 nm.[6][11]

  • Data Analysis: The solubility is defined as the highest concentration at which the turbidity does not exceed a set threshold above the baseline (wells with only DMSO and buffer).[13]

Expected Outcome: The reduction in lipophilicity from the bioisosteric swap is often, but not always, correlated with an increase in aqueous solubility. An improved or maintained solubility profile for the spirocyclic analog would be a positive result.

In Vitro Metabolic Stability: Liver Microsomal Assay

Causality: Rapid metabolism by liver enzymes, particularly Cytochrome P450s (CYPs), is a primary cause of low in vivo exposure and poor drug efficacy.[14][15] Liver microsomes are subcellular fractions containing a high concentration of phase I metabolic enzymes and are a standard in vitro tool to assess metabolic liability.[15][16]

Protocol:

  • Reagent Preparation: Thaw pooled liver microsomes (human, rat, etc.) on ice. Prepare a cofactor solution containing NADPH or an NADPH-regenerating system (essential for CYP activity).

  • Incubation Mixture: In a 96-well plate, add buffer (pH 7.4), the test compound (at a low concentration, e.g., 1 µM, to be under Km), and the liver microsomes.[16]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the enzymes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed cofactor solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14][16]

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant from each time point by LC-MS/MS to determine the percentage of the parent compound remaining relative to the 0-minute time point.

  • Data Calculation: Plot the natural logarithm of the percent remaining versus time. The slope of this line is the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[14][15]

Expected Outcome: The rigid, sp³-rich nature of the 2,6-diazaspiro[3.3]heptane core can block metabolic soft spots or present a less favorable orientation for metabolic enzymes. In several reported cases, this swap has led to improved metabolic stability (longer t½, lower CLint) compared to the piperazine analog.[5][17]

Case Study Analysis: When the Swap Succeeds (and When It Fails)

The success of this bioisosteric replacement is highly context-dependent, as illustrated by several published examples.

  • Success Story (SOS1 Agonists): In a series of Son-of-sevenless homologue 1 (SOS1) agonists, replacing a piperazine with 2,6-diazaspiro[3.3]heptane resulted in a 3-fold improvement in binding affinity. This was attributed to the increased rigidity (lower entropic penalty) and higher basicity of the spirocycle, which formed a stronger ionic interaction with a key aspartate residue (Asp887) in the protein binding site.[5]

  • Success Story (PARP-1 Inhibitors): In the framework of the PARP-1 inhibitor Olaparib, replacement of the piperazine with a 2,6-diazaspiro[3.3]heptane derivative retained high potency for the target enzyme.[18] Crucially, the spirocyclic analog did not induce DNA damage at concentrations where Olaparib did, suggesting a potential path to developing safer PARP inhibitors for non-oncology indications like inflammation.[18][19]

  • Cautionary Tale (GPR119 Agonists): In a series targeting the G-protein coupled receptor GPR119, the same bioisosteric replacement led to a dramatic (>800-fold) loss in potency. This was rationalized by the significant change in geometry; the increased N-N distance and 90° twist of the spirocycle likely misaligned a critical carbamate acceptor group, preventing proper engagement with the receptor.[5]

Synthesis Considerations

A critical factor for the adoption of any new scaffold is its synthetic accessibility. Fortunately, 2,6-diazaspiro[3.3]heptane is readily accessible through multiple reported routes.[20][21] Efficient methods for mono-protection (e.g., with a Boc group) allow for selective functionalization, and the core is amenable to common coupling reactions like Pd-catalyzed aminations, making it suitable for both library synthesis and large-scale production.[20][21]

G A Commercially Available Starting Materials (e.g., Tribromopentaerythritol) B Multi-step Synthesis A->B C Mono-protected 2,6-Diazaspiro[3.3]heptane (e.g., Boc-protected) B->C D Selective Functionalization: - Acylation - Reductive Amination - Aryl Amination C->D E Final Target Compound D->E

Caption: Generalized synthetic route to 2,6-DSH derivatives.

Conclusion and Future Perspectives

The 2,6-diazaspiro[3.3]heptane scaffold is more than just a novelty; it is a validated and valuable tool in the medicinal chemist's arsenal for lead optimization. Its ability to reduce lipophilicity, increase 3D character, and enhance metabolic stability makes it a highly attractive bioisosteric replacement for the ubiquitous piperazine ring.

However, it is not a universal solution. The significant alteration in molecular geometry means its success is intimately tied to the topology of the target binding site. The comprehensive validation workflow presented in this guide—combining physicochemical profiling, in vitro ADME assessment, and biological characterization—is essential for mitigating risk and rationally deploying this powerful scaffold. As drug discovery continues to venture into more complex and three-dimensional chemical space, the strategic application of scaffolds like 2,6-diazaspiro[3.3]heptane will be paramount in designing the next generation of safer and more effective medicines.

References

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  • Reddy, V. R., et al. (2019). Asymmetric Synthesis of 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines. PubMed, PMID: 30908052. [Link]

  • Doss, G. A., & Palamanda, J. R. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

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  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

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  • Brusač, E., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Acta Pharmaceutica, 69(4), 649-660. [Link]

  • Evotec. Turbidimetric Solubility Assay. Evotec Website. [Link]

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  • Domainex. Turbidimetric (Kinetic) Solubility Assay. Domainex Website. [Link]

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  • Yousuf, M., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4851. [Link]

  • Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. Chemical Communications. [Link]

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  • Mach, R. H., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed, PMID: 29952202. [Link]

  • Graziano, E., et al. (2025). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]

  • Mach, R. H., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Medicinal Chemistry Letters, 9(8), 817-822. [Link]

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Comparative

The Ascendancy of 2,6-Diazaspiro[3.3]heptane in Drug Discovery: A Comparative Guide to Predicting Pharmacokinetic Properties

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutics with optimized efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turn...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with optimized efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to three-dimensional scaffolds that can overcome the limitations of traditional flat, aromatic compounds. Among these, the 2,6-diazaspiro[3.3]heptane (DSH) motif has emerged as a prominent piperazine bioisostere, offering a unique combination of structural rigidity and synthetic tractability. This guide provides an in-depth, objective comparison of the pharmacokinetic properties of DSH derivatives against their classical piperazine counterparts, supported by experimental data and detailed predictive methodologies. As Senior Application Scientists, we aim to equip you with the technical insights and practical protocols necessary for the rational design of next-generation drug candidates.

The Rationale for Embracing the Spirocyclic Scaffold

The core value proposition of the DSH scaffold lies in its ability to modulate key physicochemical properties that govern a molecule's journey through the body. Unlike the more flexible piperazine ring, the rigid, spirocyclic nature of DSH imparts a well-defined three-dimensional geometry. This structural constraint can lead to a number of desirable pharmacokinetic consequences, most notably a reduction in lipophilicity and an alteration of basicity, which in turn can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Key Physicochemical Differences: DSH vs. Piperazine

The strategic replacement of a piperazine ring with a DSH moiety can induce predictable shifts in a molecule's fundamental properties. The most consistently observed changes are a decrease in lipophilicity (logD) and an increase in the basicity (pKa) of the distal nitrogen atom. This is attributed to the altered electronic environment and spatial orientation of the nitrogen lone pairs within the constrained DSH framework.[1]

The reduction in lipophilicity is a particularly attractive feature, as high lipophilicity is often associated with poor solubility, increased metabolic clearance, and off-target toxicity. The increased basicity can enhance interactions with acidic residues in target proteins, potentially improving potency. However, it can also impact properties like cell permeability and tissue distribution.[1]

A Head-to-Head Comparison of Pharmacokinetic Properties

To provide a clear, evidence-based comparison, the following sections will delve into the key ADME parameters, presenting a synthesis of data from various studies that have explored the impact of the DSH scaffold.

Table 1: Comparative Physicochemical and In Vitro ADME Properties of Matched DSH and Piperazine Analogs
PropertyDSH AnalogPiperazine AnalogRationale & Observations
Lipophilicity (logD at pH 7.4) LowerHigherThe sp³-rich, non-planar structure of DSH generally leads to a decrease in lipophilicity compared to the more conformationally mobile piperazine. Reductions of 0.5 to 1.0 log units are commonly observed.[1]
Aqueous Solubility Generally HigherGenerally LowerThe decrease in lipophilicity and the unique crystal packing often associated with spirocycles can lead to improved aqueous solubility for DSH derivatives.
Basicity (pKa of distal nitrogen) HigherLowerThe geometric constraints of the DSH scaffold alter the hybridization of the nitrogen lone pairs, leading to an increase in basicity by approximately 1.0-1.5 pKa units compared to the corresponding piperazine nitrogen.[1]
Permeability (Caco-2, Papp A→B) VariableVariablePermeability is influenced by a complex interplay of factors including lipophilicity, size, and interaction with transporters. While the lower lipophilicity of DSH analogs might suggest reduced passive permeability, the increased basicity can sometimes lead to higher aqueous solubility at the cell surface, potentially mitigating this effect. The impact is highly context-dependent.[1]
Metabolic Stability (HLM, t½) Generally HigherGenerally LowerThe rigid DSH scaffold can restrict access of metabolic enzymes to potential sites of metabolism, often leading to increased stability in human liver microsomes (HLM). This can translate to lower intrinsic clearance and a longer in vivo half-life.[1]
Plasma Protein Binding (% PPB) Generally LowerGenerally HigherThe lower lipophilicity of DSH derivatives typically results in reduced binding to plasma proteins like albumin, leading to a higher fraction of unbound, pharmacologically active drug.

Note: The values presented are generalized trends. The actual impact of a DSH-for-piperazine substitution is highly dependent on the specific molecular context.

Predicting Pharmacokinetic Performance: A Multi-faceted Approach

The early prediction of a drug candidate's pharmacokinetic profile is critical to minimizing late-stage attrition. A robust predictive strategy integrates both in silico and in vitro methodologies.

In Silico Prediction of ADME Properties

Computational models offer a rapid and cost-effective means of prioritizing compounds for synthesis and experimental testing.[2] For DSH derivatives, several in silico approaches can be employed:

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate calculated molecular descriptors with experimentally determined ADME properties. For spirocyclic compounds, descriptors that capture three-dimensionality, such as molecular shape indices and solvent accessible surface area, are particularly important.[3][4]

  • Physicologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models integrate in vitro data and in silico predictions to simulate the in vivo pharmacokinetics of a compound. These models can be invaluable for predicting human pharmacokinetics from preclinical data.[5]

in_silico_workflow Compound_Design Compound Design (DSH Derivative) Descriptor_Calculation Calculate Molecular Descriptors (3D, etc.) Compound_Design->Descriptor_Calculation ADME_Prediction In Silico ADME Prediction (QSAR) Descriptor_Calculation->ADME_Prediction PBPK_Modeling PBPK Modeling ADME_Prediction->PBPK_Modeling Prioritization Prioritize for Synthesis PBPK_Modeling->Prioritization

Caption: In silico workflow for predicting the ADME properties of DSH derivatives.

In Vitro Experimental Protocols for Pharmacokinetic Profiling

Rigorous in vitro testing is essential to validate in silico predictions and provide a more accurate assessment of a compound's pharmacokinetic properties. The following are detailed protocols for key ADME assays.

This assay is the gold standard for predicting intestinal drug absorption.[6]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 24-well format)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture and Seeding: Culture Caco-2 cells in DMEM supplemented with 10% FBS. Seed cells onto Transwell® inserts at a density of approximately 60,000 cells/cm².

  • Monolayer Formation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value > 200 Ω·cm² is generally considered acceptable.

  • Permeability Assay (Apical to Basolateral - A→B): a. Wash the monolayer with pre-warmed HBSS. b. Add the test compound solution (in HBSS) to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Assay (Basolateral to Apical - B→A): To assess active efflux, perform the assay in the reverse direction, adding the test compound to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. The efflux ratio (Papp(B→A) / Papp(A→B)) can be calculated to determine if the compound is a substrate for efflux transporters.

caco2_workflow Start Start: Caco-2 Cell Culture Seed Seed cells on Transwell inserts Start->Seed Differentiate Differentiate for 21-25 days Seed->Differentiate TEER Measure TEER for monolayer integrity Differentiate->TEER Assay Perform A→B and B→A transport assay TEER->Assay Sample Collect samples from receiver chamber Assay->Sample Analyze Quantify compound by LC-MS/MS Sample->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate End End: Permeability Assessment Calculate->End

Caption: Experimental workflow for the Caco-2 permeability assay.

This assay provides an early indication of a compound's metabolic clearance.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compound and control compounds (e.g., testosterone for high clearance, verapamil for moderate clearance)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for quantification

Procedure:

  • Preparation: Prepare a stock solution of the test compound. Prepare the HLM suspension and the NADPH regenerating system in phosphate buffer.

  • Incubation: a. Pre-warm the HLM suspension to 37°C. b. Add the test compound to the HLM suspension and pre-incubate for 5 minutes. c. Initiate the metabolic reaction by adding the NADPH regenerating system. d. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

  • Sample Analysis: Quantify the remaining concentration of the parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear portion of the curve is the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693 / k) and the intrinsic clearance (CLint = (0.693 / t½) * (mL incubation / mg microsomal protein)).

This assay determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to target tissues.

Objective: To determine the percentage of a test compound bound to plasma proteins.

Materials:

  • Pooled human plasma

  • Phosphate buffered saline (PBS, pH 7.4)

  • Equilibrium dialysis device with a semi-permeable membrane (e.g., molecular weight cutoff of 10 kDa)

  • Test compound and control compounds (e.g., warfarin for high binding, metoprolol for low binding)

  • LC-MS/MS system for quantification

Procedure:

  • Compound Spiking: Spike the human plasma with the test compound to the desired concentration.

  • Dialysis Setup: a. Add the spiked plasma to one chamber of the dialysis device. b. Add an equal volume of PBS to the other chamber.

  • Equilibration: Seal the device and incubate at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-24 hours).

  • Sample Collection: After incubation, collect aliquots from both the plasma and the buffer chambers.

  • Sample Analysis: Determine the concentration of the test compound in both aliquots using a validated LC-MS/MS method. The concentration in the buffer chamber represents the unbound drug concentration.

  • Data Analysis: Calculate the percentage of protein binding using the following formula: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] * 100

Case Studies: The DSH Scaffold in Action

Several drug discovery programs have successfully employed the DSH scaffold to optimize the pharmacokinetic properties of their lead compounds.

  • SOS1 Agonists: The replacement of a piperazine with a DSH in a series of Son of Sevenless 1 (SOS1) agonists resulted in a 3-fold improvement in binding affinity. This was attributed to the increased rigidity and basicity of the DSH scaffold, leading to a more favorable interaction with the target protein.[1]

  • GPR119 Agonists: In a series of G protein-coupled receptor 119 (GPR119) agonists, the introduction of a DSH moiety led to a significant reduction in lipophilicity and improvements in metabolic stability in human and rat liver microsomes.[7]

Conclusion: A Powerful Tool for Modern Drug Discovery

The 2,6-diazaspiro[3.3]heptane scaffold represents a valuable addition to the medicinal chemist's toolkit. Its ability to predictably modulate key physicochemical properties, often leading to improved pharmacokinetic profiles, makes it an attractive alternative to the traditional piperazine ring. By integrating robust in silico prediction with rigorous in vitro experimental validation, researchers can harness the full potential of the DSH scaffold to design and develop safer and more effective medicines. This guide provides the foundational knowledge and practical methodologies to confidently navigate the evaluation of DSH derivatives in your drug discovery programs.

References

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  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66–69. [Link]

  • Di, L., & Kerns, E. H. (2016). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules, 21(10), 1335. [Link]

  • Romanazzi, G., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. [Link]

  • De-la-Cruz, H., et al. (2025). In Silico ADME Methods Used in the Evaluation of Natural Products. Preprints.org. [Link]

  • Stepan, A. F., et al. (2012). Physicochemical properties of model compounds 57–59. ResearchGate. [Link]

  • Yamashita, F., & Hashida, M. (2023). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics, 15(11), 2603. [Link]

  • Pelkonen, O., & Raunio, H. (2016). In vitro and in silico ADME prediction. University of Bath's research portal. [Link]

  • Al-Huniti, M. H., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. [Link]

  • Carreira, E. M., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Chimia, 64(4), 238-241. [Link]

Sources

Validation

A Comparative Guide to 2,6-Diazaspiro[3.3]heptane: A Rising Star in Fragment-Based Drug Design

For researchers, scientists, and drug development professionals, the pursuit of novel molecular scaffolds that unlock new chemical space while bestowing favorable drug-like properties is a central theme in modern medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the pursuit of novel molecular scaffolds that unlock new chemical space while bestowing favorable drug-like properties is a central theme in modern medicinal chemistry. Among the scaffolds gaining significant traction, 2,6-diazaspiro[3.3]heptane (DASH) has emerged as a compelling three-dimensional (3D) building block, particularly within the framework of Fragment-Based Drug Design (FBDD).

This guide provides an in-depth evaluation of the DASH scaffold, comparing its performance and properties against more traditional alternatives. We will delve into the causality behind its advantages, supported by experimental data and detailed protocols, to provide a clear perspective on its role in developing next-generation therapeutics.

The FBDD Paradigm and the Quest for Superior Scaffolds

Fragment-Based Drug Design (FBDD) is a powerful strategy that begins by screening libraries of low molecular weight fragments (typically <300 Da) to identify weak but efficient binders to a biological target.[1][2][3] These initial "hits" serve as starting points for optimization, where they are elaborated through chemical synthesis—by growing, linking, or merging—to generate potent, selective, and drug-like lead compounds.[1][4]

The success of FBDD is intrinsically linked to the quality and diversity of the fragment library. Historically, libraries have been dominated by flat, aromatic compounds. However, the industry is increasingly recognizing the limitations of such "flatland" chemistry and the immense potential of scaffolds that introduce three-dimensionality. 3D scaffolds can provide more precise vectoral orientations for substituents, enabling novel interactions with complex protein binding sites and often leading to improved physicochemical properties.[5][6]

This is where 2,6-diazaspiro[3.3]heptane enters the stage. This rigid, spirocyclic diamine is increasingly utilized as a bioisosteric replacement for common saturated heterocycles like piperazine, offering a unique set of properties that can overcome common drug design challenges.[5][7][8]

Comparative Analysis: 2,6-Diazaspiro[3.3]heptane vs. Piperazine

Piperazine is one of the most ubiquitous scaffolds in medicinal chemistry. While effective, it can contribute to high lipophilicity and metabolic liabilities. The DASH scaffold offers a compelling alternative by virtue of its unique topology.[5][8]

The core advantage of the DASH scaffold lies in its rigid, spirocyclic structure, which imparts a defined 3D geometry. Unlike the flexible chair-boat conformations of piperazine, the DASH core locks substituents into specific spatial arrangements. This can reduce the entropic penalty upon binding to a target, potentially improving binding affinity.[9]

Physicochemical and Structural Property Comparison
Property2,6-Diazaspiro[3.3]heptane AnalogPiperazine AnalogRationale & Implication for Drug Design
Lipophilicity (logD at pH 7.4) LowerHigherThe addition of a quaternary spiro-carbon, counterintuitively, often decreases lipophilicity. This is attributed to the altered geometry and increased basicity, which enhances solvation. Lower logD is highly desirable for reducing off-target toxicity and improving pharmacokinetic profiles.[5][9]
Aqueous Solubility HigherLowerDirectly correlated with lower lipophilicity, the higher solubility of DASH-containing compounds can improve formulation options and bioavailability.[5][10]
Basicity (pKa) HigherLowerThe nitrogen atoms in the DASH core are γ to each other, reducing inductive electron withdrawal compared to the β relationship in piperazine. This results in higher basicity. This can be leveraged to form stronger ionic interactions with acidic residues (e.g., Asp, Glu) in a protein binding site.[9]
Metabolic Stability Generally HigherGenerally LowerThe strained spiro[3.3]heptane core is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the more flexible six-membered ring of piperazine.[5][7][10]
Molecular Geometry Rigid, 3D twistFlexible (chair/boat)The DASH scaffold introduces a ~90° twist in the orientation of its exit vectors. This fundamental geometric difference means DASH is not a simple "drop-in" replacement but a tool to probe different binding orientations.[9]
N-to-N Distance ~1.3 Å longerShorterThe distance between the two nitrogen atoms is significantly greater in DASH. This can be critical for spanning larger distances between interaction points within a binding pocket.[9]

A notable example of these benefits in action is the modification of the PARP inhibitor, Olaparib. Replacing the terminal piperazine with a DASH moiety resulted in a significant improvement in target selectivity and a reduction in off-mechanism cytotoxicity.[7][8]

Visualizing the Geometric Distinction

The difference in the spatial arrangement of substituents (exit vectors) is a critical design consideration.

cluster_0 Piperazine Scaffold cluster_1 DASH Scaffold a R1-N c ~180° (anti) a->c b N-R2 c->b d R1-N e N-R2 f ~90° (twist) d->f f->e

Caption: Comparison of exit vector geometry for piperazine and DASH scaffolds.

Synthesis of Functionalized 2,6-Diazaspiro[3.3]heptane

The utility of a scaffold is dependent on its synthetic accessibility. Fortunately, practical and scalable routes to functionalized DASH derivatives have been developed, making them readily available for library synthesis.[11][12]

Representative Synthetic Workflow

A common strategy involves the reductive amination of a key aldehyde intermediate followed by an intramolecular cyclization.

G start 1-Benzyl-3-chloromethyl azetidine-3-carbaldehyde reductive_amination Reductive Amination (e.g., NaBH(OAc)3) start->reductive_amination amine Primary Amine (R-NH2) amine->reductive_amination intermediate Acyclic Amine Intermediate reductive_amination->intermediate cyclization Cyclization (e.g., t-BuOK, heat) intermediate->cyclization product Functionalized 2,6-Diazaspiro[3.3]heptane cyclization->product

Caption: General synthetic scheme for functionalized DASH derivatives.

Experimental Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane

This protocol is adapted from established literature procedures.[11]

Step 1: Reductive Amination

  • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in dichloroethane, add aniline (1.0 eq) and acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-18 hours until analysis (e.g., LC-MS) indicates completion.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate from Step 1 (1.0 eq) in tetrahydrofuran (THF).

  • Add potassium tert-butoxide (t-BuOK, 2.2 eq, as a 1.0 M solution in THF) to the stirred solution.

  • Transfer the reaction mixture to a sealed tube and heat at 70 °C for 3 hours.

  • Cool the reaction to room temperature and filter to remove the potassium chloride precipitate.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.

Integrating DASH Scaffolds into the FBDD Workflow

The unique properties of the DASH scaffold make it an excellent component for a modern FBDD campaign.

FBDD_Workflow cluster_lib 1. Library Design cluster_screen 2. Fragment Screening cluster_hit 3. Hit Identification cluster_opt 4. Hit-to-Lead Optimization cluster_lead 5. Lead Compound lib Fragment Library (MW < 300 Da) - High 3D character - Includes DASH fragments screen Biophysical Screening (SPR, NMR, X-ray) Target Protein + Fragments lib->screen Screening hit Validated Hits (Weak Binders, μM-mM Kd) screen->hit Data Analysis opt Structure-Guided Design (Fragment Growing/Linking) - Utilize DASH nitrogens as  growth vectors hit->opt Medicinal Chemistry lead Potent Lead (nM Kd) - Improved PK/PD opt->lead Iterative Optimization

Caption: A typical Fragment-Based Drug Design (FBDD) workflow incorporating DASH.

In this workflow, mono-protected DASH fragments (e.g., 2-Boc-2,6-diazaspiro[3.3]heptane) are included in the screening library.[13] The free secondary amine provides a handle for initial library synthesis, while the Boc-protected amine can be deprotected after hit validation to serve as a vector for fragment growing or linking, guided by structural data from X-ray crystallography or NMR.[10][14]

Protocol: Evaluating Fragment Binding with Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to measure binding kinetics and affinity in real-time, making it ideal for detecting the weak interactions typical of fragment screening.[1]

Objective: To determine the binding affinity (K_D) of a DASH-containing fragment for a target protein.

Materials:

  • SPR instrument (e.g., Biacore T200).

  • Sensor chip (e.g., CM5 chip).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Target protein of interest.

  • DASH-containing fragment, dissolved in running buffer.

  • Running buffer (e.g., HBS-EP+).

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (e.g., 20-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 Response Units, RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes. A reference flow cell is prepared similarly but without protein injection.

  • Binding Analysis:

    • Prepare a serial dilution of the DASH-containing fragment in running buffer (e.g., from 500 µM down to ~1 µM). Include a buffer-only (zero concentration) sample.

    • Inject the fragment concentrations in ascending order over the reference and protein-immobilized flow cells. Use a typical contact time of 60 seconds and a dissociation time of 120 seconds.

    • Perform a regeneration step between each concentration if necessary (e.g., a short pulse of high salt or low pH buffer) to return the surface to baseline.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Subtract the "zero concentration" injection data (double referencing).

    • Plot the steady-state response levels against the fragment concentration.

    • Fit the data to a steady-state affinity model (R = (R_max * C) / (K_D + C)) to determine the equilibrium dissociation constant (K_D).

Conclusion and Future Outlook

The 2,6-diazaspiro[3.3]heptane scaffold is more than just a bioisostere for piperazine; it is a distinct and powerful tool for modern drug discovery. Its inherent rigidity, unique 3D geometry, and favorable physicochemical properties—namely reduced lipophilicity, increased solubility, and enhanced metabolic stability—provide a compelling solution to many challenges faced in lead optimization.[5][9][10]

While its altered geometry requires careful consideration during the design phase, the potential benefits make DASH an invaluable scaffold for fragment-based campaigns.[9] By enabling the exploration of novel chemical space with improved drug-like properties, 2,6-diazaspiro[3.3]heptane is poised to become an increasingly common feature in the structure of next-generation therapeutics.

References

  • Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • Reddy, P. V. N., et al. (2019). Asymmetric Synthesis of 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis–Ellman Imines. Organic Letters, 21(10), 3481–3484. [Link]

  • Steen, V., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Publishing. [Link]

  • Reddy, P. V. N., et al. (2019). Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines. PubMed. [Link]

  • ResearchGate. (2025). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. [Link]

  • Müller, K., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 2004–2007. [Link]

  • Wang, Z., et al. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. [Link]

  • Steen, V., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]

  • de Souza, N. B., & de C. França, T. (2018). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 23(10), 2633. [Link]

  • BioSolveIT. (n.d.). What is Fragment-Based Drug Design (FBDD)? [Link]

  • Deep Origin. (2024). Fragment-Based Drug Design (FBDD). [Link]

  • Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(10), 1475–1481. [Link]

  • Intagliata, S., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4851. [Link]

  • PubChem. (n.d.). 2-Boc-2,6-diazaspiro(3.3)heptane. [Link]

  • ResearchGate. (2025). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. [Link]

  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]-. [Link]

  • PubChem. (n.d.). 2,6-Diazaspiro(3.3)heptane. [Link]

  • De Vreese, L., et al. (2025). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. [Link]

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6544–6547. [Link]

  • Mykhailiuk, P. K. (2020). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Reddy, P. V. N., et al. (2017). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications, 53(83), 11463-11466. [Link]

Sources

Comparative

Assessing the Novelty and Patentability of 2-Methyl-2,6-diazaspiro[3.3]heptane Derivatives: A Comparative Guide

The pharmaceutical industry’s paradigm shift from planar, sp²-hybridized "flatland" molecules to sp³-rich architectures has elevated spirocyclic scaffolds to the forefront of modern medicinal chemistry[1]. Among these, 2...

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Author: BenchChem Technical Support Team. Date: March 2026

The pharmaceutical industry’s paradigm shift from planar, sp²-hybridized "flatland" molecules to sp³-rich architectures has elevated spirocyclic scaffolds to the forefront of modern medicinal chemistry[1]. Among these, 2-methyl-2,6-diazaspiro[3.3]heptane has emerged as a highly valuable bioisostere for traditional piperazine and piperidine rings[2]. By imparting a rigidified, three-dimensional conformation, this scaffold not only modulates physicochemical properties but also offers a strategic avenue for generating novel, patentable intellectual property (IP) in heavily crowded chemical spaces[3].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of 2-methyl-2,6-diazaspiro[3.3]heptane against traditional piperazine cores, providing the mechanistic rationale and self-validating experimental workflows necessary to evaluate these derivatives in your own drug discovery programs.

Structural and Physicochemical Comparison

Replacing a flexible piperazine core with a 2,6-diazaspiro[3.3]heptane derivative fundamentally alters a molecule's spatial geometry and physicochemical profile. The spirocyclic core acts as a "stretched" piperazine mimic.

The Causality of Conformation: Why does this substitution work? The spiro fusion increases the nitrogen-nitrogen (N-N) distance from approximately 2.97 Å to 4.19 Å (a ~50% increase) and induces a ~90° twist in the molecular architecture[4]. This pre-organized rigidity reduces the entropic penalty upon target binding[5]. Counterintuitively, despite the net addition of carbon atoms, the azaspiroheptane architecture 5[5]. This reduction in lipophilicity, coupled with a higher fraction of sp³ carbons (Fsp³), directly causes improved aqueous solubility and enhanced metabolic stability against oxidative degradation[1][6].

Table 1: Comparative Profiling of Piperazine vs. 2,6-Diazaspiro[3.3]heptane Bioisosteres
PropertyPiperazine Core2,6-Diazaspiro[3.3]heptane CorePharmacological Impact
N-N Distance ~2.97 Å~4.19 ÅAlters hydrogen-bond networking and receptor engagement geometries[4].
Conformation Flexible chair/boatRigid, ~90° twisted spiro fusionReduces entropic penalty upon target binding; locks active conformation[5].
Lipophilicity (logD) BaselineDecreased (ΔlogD ≈ -0.5 to -1.0)Improves aqueous solubility and reduces non-specific binding[5].
Metabolic Stability Susceptible to oxidationHighly stableHigh ring-strain-induced bond strength resists oxidative metabolism[6].
IP Landscape Highly genericizedNovel, proprietary spaceEnables composition-of-matter patents and freedom to operate[3].

IP Evaluation and Patentability Strategy

Effective IP evaluation requires assessing the novelty and commercial viability of an invention. In drug discovery, the piperazine motif is ubiquitous. It is exceedingly difficult to secure broad Markush claims around piperazine derivatives without infringing on prior art.

Integrating 2-methyl-2,6-diazaspiro[3.3]heptane provides a robust mechanism to circumvent these roadblocks. Because the spiro scaffold projects vectors in three dimensions differently than planar rings, it frequently falls outside the scope of existing piperazine-focused patents. This allows drug developers to3, achieving freedom to operate (FTO) and establishing strong composition-of-matter patents[1][3].

IP_Workflow Start Identify Target Chemotype PriorArt Prior Art Search (Markush Analysis) Start->PriorArt Spiro Incorporate 2,6-diazaspiro [3.3]heptane Core PriorArt->Spiro Crowded Space Novelty Assess Novelty (FTO & IP Gap) Spiro->Novelty Synthesis Route Scouting & Scalability Novelty->Synthesis Novelty Confirmed Patent File Composition-of-Matter Patent Synthesis->Patent Viable Route

Workflow for assessing patentability and IP generation using spirocyclic scaffolds.

Experimental Methodology: Validating Spirocyclic Bioisosteres

To objectively assess the performance of a 2-methyl-2,6-diazaspiro[3.3]heptane derivative, researchers must employ a self-validating Matched Molecular Pair (MMP) workflow. This system ensures that any observed pharmacological changes are directly and causally linked to the spirocyclic substitution rather than assay artifacts.

Step-by-Step Protocol for Bioisosteric Validation:
  • Matched Pair Synthesis: Synthesize the 2-methyl-2,6-diazaspiro[3.3]heptane derivative alongside its direct piperazine analog. The 2-methyl substitution provides a pre-installed basic center, allowing you to focus on functionalizing the opposing nitrogen via amide coupling or reductive amination.

    • Causality: Parallel synthesis ensures that variations in biological assay results are not artifacts of different batch purities, residual solvents, or salt forms.

  • Physicochemical Profiling:

    • Measure kinetic solubility via nephelometry.

    • Determine experimental logD at pH 7.4 using shake-flask LC-MS.

    • Causality: Confirming the anticipated drop in logD validates the scaffold's ability to improve drug-likeness and reduce non-specific binding[5].

  • In Vitro Target Engagement (SPR & Enzymatic Assays):

    • Utilize Surface Plasmon Resonance (SPR) to measure binding kinetics ( kon​ , koff​ ).

    • Causality: The rigid spirocycle often reduces the entropic penalty of binding, which should manifest as an improved kon​ rate compared to the flexible piperazine[5].

  • Cytotoxicity and Off-Target Screening:

    • Screen against the hERG channel (patch-clamp) and assess general cytotoxicity in relevant cell lines (e.g., HEK293).

    • Causality: Spirocycles can mitigate off-target promiscuity. For example, replacing the piperazine in Olaparib with a diazaspiro core significantly reduced DNA damage and cytotoxicity[7].

Bioisostere_Validation Piperazine Piperazine Hit Spiro 2-methyl-2,6-diazaspiro [3.3]heptane Derivative Piperazine->Spiro Bioisosteric Replacement PhysChem Physicochemical Profiling (LogD, pKa, Solubility) Spiro->PhysChem InVitro In Vitro Target Binding (SPR, Enzymatic Assays) Spiro->InVitro Tox Cytotoxicity & Off-Target (hERG, DNA Damage) Spiro->Tox Lead Lead Candidate Selection PhysChem->Lead InVitro->Lead Tox->Lead

Multiparametric validation workflow for spirocyclic bioisosteres.

Case Studies: Performance in Action

A. PARP-1 Inhibitors (Olaparib Framework)

When the piperazine core of the FDA-approved drug Olaparib was replaced with diazaspiro systems, the resulting derivatives demonstrated a unique pharmacological profile. Specific free-amine and cyclopropanecarbonyl spiro-derivatives retained nanomolar PARP-1 potency (e.g., IC50 = 12.6 nM)[7]. Crucially, these spirocyclic alternatives alleviated off-target promiscuity, resulting in 7, opening potential applications in non-oncology indications like inflammation and neurodegeneration[4][7].

B. SOS-1 Agonists

In the development of Son-of-sevenless homologue 1 (SOS-1) agonists, substituting piperazine with a spiro azetidine enhanced target affinity. The rigid spirocycle engaged the Glu887 residue with a different geometry (N-O distance of 2.76 Å vs 3.34 Å for piperazine)[4]. This 3-fold improvement in binding was driven by the increased rigidity of the 2,6-diazaspiro[3.3]heptane, which lowered the entropic binding penalty and formed stronger ionic interactions[5].

C. Ketohexokinase Inhibitors

For ketohexokinase (fructokinase) inhibitors targeting obesity, high-throughput screening initially identified a piperazine lead. However, optimization revealed that a 2,6-diazaspiro[3.3]heptane core provided optimal potency (1.5x greater than piperazine). X-ray crystallography confirmed that the stretched spirocycle engaged both Asp27 and Asn107 in a dual hydrogen-bonding interaction, positioning the nitrogen closer to Asn107 than the original piperazine could achieve[4].

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Safety & Regulatory Compliance

Safety

2-methyl-2,6-diazaspiro[3.3]heptane;oxalic acid proper disposal procedures

As a Senior Application Scientist, I frequently consult on the lifecycle management of advanced pharmaceutical intermediates. 2-methyl-2,6-diazaspiro[3.3]heptane oxalic acid (CAS: 1810070-20-2) is a high-value spirocycli...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the lifecycle management of advanced pharmaceutical intermediates. 2-methyl-2,6-diazaspiro[3.3]heptane oxalic acid (CAS: 1810070-20-2) is a high-value spirocyclic scaffold increasingly utilized in drug development to enhance the metabolic stability and aqueous solubility of drug candidates.

However, its unique structural features—specifically the strained diaza-core and the oxalate counterion—demand rigorous, mechanistically sound handling and disposal protocols. Improper disposal of amine oxalates can lead to the release of toxic carbon monoxide (CO) and nitrogen oxides (NOx), posing severe environmental and occupational risks.

This guide provides a comprehensive, self-validating operational and disposal framework designed to ensure absolute regulatory compliance and laboratory safety.

Physicochemical & Hazard Profiling

Before handling this compound, it is critical to understand its physical parameters and the specific hazards it presents. The oxalate salt form is utilized to stabilize the volatile free base, but this introduces specific toxicological considerations.

Table 1: Quantitative Physicochemical Properties

Parameter Specification Operational Implication
Chemical Name 2-methyl-2,6-diazaspiro[3.3]heptane oxalic acid N/A
CAS Number 1810070-20-2 Essential for waste manifesting.
Molecular Formula C₈H₁₄N₂O₄ High N and O content dictates combustion byproducts.
Molecular Weight 202.21 g/mol Used for stoichiometric neutralization calculations.
Physical State White to Yellow Solid Prone to aerosolization if mishandled.

| Storage Temp. | 2–8°C (Refrigerator) | Requires temperature-controlled segregation. |

Table 2: GHS Hazard Classifications & Mitigations

GHS Code Hazard Description Required Safety Intervention
H302 Harmful if swallowed Strict prohibition of food/drink; mandate double-gloving.
H315 Causes skin irritation Impermeable nitrile gloves and fully buttoned lab coat.
H319 Causes serious eye irritation Splash-proof chemical safety goggles required.

| H335 | May cause respiratory irritation | All open-container handling must occur in a fume hood. |

(Data derived from the Sigma-Aldrich Safety Data Sheet standards for spirocyclic amine oxalates).

The Chemistry of Disposal: Understanding Causality

Standard aqueous waste disposal (flushing down the drain) is strictly prohibited for this compound. The oxalate anion is toxic to aquatic life and can precipitate heavy metals in municipal water systems. Furthermore, direct incineration of the solid powder is highly dangerous.

The Mechanistic Rationale:

  • Why use a combustible solvent? Introducing solid powders directly into an incinerator can cause micro-explosions or incomplete combustion, leading to the release of toxic particulate matter. By dissolving the oxalate salt in a combustible carrier solvent (e.g., ethanol or isopropanol), we create a homogenous fuel source. This guarantees a uniform burn rate and complete thermal cleavage of the spirocyclic ring.

  • Why an afterburner? The thermal decomposition of the oxalate moiety (C₂O₄²⁻) yields carbon monoxide (CO), a lethal and highly stable gas. An afterburner operating at >1200°C forces the complete oxidation of CO into harmless carbon dioxide (CO₂).

  • Why an alkaline scrubber? The combustion of the nitrogen-rich diazaspiro core generates nitrogen oxides (NOx). If released into the atmosphere, NOx reacts with water to form acid rain. An alkaline scrubber neutralizes these acidic gases, yielding harmless nitrate salts and water, ensuring compliance with EPA Clean Air Act guidelines.

Standard Operating Procedure: Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system : each step contains a visual or analytical checkpoint to confirm the success of the previous action before proceeding.

Phase 1: Laboratory-Level Segregation & Preparation

  • Containment: Collect all residual 2-methyl-2,6-diazaspiro[3.3]heptane oxalic acid solid waste, along with contaminated weighing papers and spatulas, inside a Class II Type B2 chemical fume hood.

  • Solvent Dissolution: Transfer the solid waste into an approved, sealable high-density polyethylene (HDPE) liquid waste carboy. Slowly add a combustible solvent (e.g., 95% Ethanol) at a ratio of 10 mL solvent per 1 gram of solid waste.

  • Validation Checkpoint: Agitate gently. Visual confirmation of a clear, homogenous solution validates that no particulate matter remains that could clog the incinerator's injection nozzles.

  • Labeling: Seal the container and affix a hazardous waste label reading: "Flammable Liquid / Toxic Organic Solid (Amine Oxalate) - FOR INCINERATION ONLY."

Phase 2: Facility-Level Incineration (For EHS Personnel)

  • Primary Injection: Transfer the homogenous liquid waste to a licensed chemical disposal facility. Inject the mixture into a chemical incinerator operating at a minimum of 1000°C.

  • Afterburner Routing: Route the primary exhaust gases immediately through a secondary afterburner chamber maintained at >1200°C.

  • Alkaline Scrubbing: Pass the final exhaust stream through a wet alkaline scrubber utilizing a 5% Sodium Hydroxide (NaOH) mist.

  • Validation Checkpoint: Monitor the pH of the scrubber's effluent water. A drop in pH indicates active neutralization of NOx gases. The effluent must be maintained at a pH of 7–8 before discharge.

Process Visualization

The following diagram maps the critical path of the disposal workflow, illustrating the mitigation of specific chemical hazards at each stage of the incineration process.

G N1 Solid Waste Collection 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate N2 Solvent Dissolution (Combustible Carrier) N1->N2 Fume Hood Transfer N3 Primary Incineration (>1000°C Thermal Cleavage) N2->N3 Homogenous Injection N4 Afterburner Oxidation (CO → CO₂ Conversion) N3->N4 Volatile Organics N5 Alkaline Scrubbing (NOx Neutralization) N4->N5 Exhaust Gas N6 Safe Environmental Release (EPA Compliant) N5->N6 Clean Emission

Figure 1: Mechanistic disposal workflow for spirocyclic amine oxalates, mitigating NOx/COx.

References

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management and Chemical Incinerator Guidelines." EPA RCRA Regulations,[Link][1].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-methyl-2,6-diazaspiro[3.3]heptane;oxalic acid
Reactant of Route 2
Reactant of Route 2
2-methyl-2,6-diazaspiro[3.3]heptane;oxalic acid
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